D-Mannose
説明
Structure
3D Structure
特性
IUPAC Name |
(3S,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5+,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQZGKKKJIJFFOK-QTVWNMPRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@@H](C(O1)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501337491 | |
| Record name | D-Mannopyranose | |
| Source | EPA DSSTox | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White hygroscopic powder; [Alfa Aesar MSDS] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
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Vapor Pressure |
0.00000002 [mmHg] | |
| Record name | D-Mannose | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13971 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
530-26-7, 31103-86-3, 3458-28-4 | |
| Record name | D-Mannopyranose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=530-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mannose | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031103863 | |
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| Record name | D-Mannose | |
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| Record name | D-Mannopyranose | |
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| Record name | D-mannose | |
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| Record name | D-mannopyranose | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
D-Mannose and its Intricate Interplay with Urothelial Cells: A Technical Guide
For Immediate Release
This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of D-mannose on urothelial cells. Primarily targeting researchers, scientists, and professionals in drug development, this document synthesizes current scientific evidence on the dual role of this compound: its well-established anti-adhesive properties against uropathogenic E. coli (UPEC) and its emerging role in modulating urothelial cell senescence and inflammation. This guide presents quantitative data in structured tables, details key experimental protocols, and utilizes Graphviz diagrams to illustrate complex biological pathways and experimental workflows.
The Anti-Adhesive Mechanism of this compound in the Urothelium
This compound, a natural monosaccharide, is predominantly recognized for its ability to competitively inhibit the adhesion of uropathogenic E. coli (UPEC) to urothelial cells, a critical initial step in the pathogenesis of urinary tract infections (UTIs).[1] This mechanism is centered on the interaction between the bacterial FimH adhesin and mannosylated glycoproteins on the surface of urothelial cells.
The Role of FimH and Uroplakin Ia
UPEC strains commonly express type 1 pili, which are filamentous appendages terminating in the FimH adhesin.[2] FimH is a lectin with a specific affinity for mannose residues.[3][4] The primary receptor for FimH on the apical surface of urothelial cells is Uroplakin Ia (UP Ia), a major component of the urothelial plaques.[5][6] The binding of FimH to the mannosyl moieties of UP Ia allows UPEC to anchor to the bladder lining, resisting urinary flow and initiating infection, which can include invasion of the urothelial cells.[3][5]
Competitive Inhibition by this compound
This compound, when present in the urine, acts as a soluble decoy receptor. Its structure mimics the mannose residues on Uroplakin Ia, allowing it to bind with high affinity to the FimH adhesin on UPEC.[1] This competitive binding saturates the FimH binding sites, effectively preventing the bacteria from attaching to the urothelial cells.[1] The UPEC, now coated with this compound, are unable to adhere to the bladder wall and are subsequently flushed out during micturition.[7]
The Contribution of Tamm-Horsfall Protein
Tamm-Horsfall protein (THP), or uromodulin, is the most abundant protein in normal urine and plays a crucial role in the innate defense against UTIs.[2][8] THP is a heavily glycosylated protein with high-mannose chains that can also bind to the FimH adhesin of UPEC.[2][9] By binding to UPEC in the urinary tract, THP acts as a natural inhibitor of bacterial adhesion to the urothelium, complementing the action of exogenous this compound.[8][9]
This compound in the Modulation of Urothelial Cell Senescence and Inflammation
Recent research has uncovered a novel mechanism of action for this compound, extending beyond its anti-adhesive properties to include the modulation of urothelial cell physiology, particularly in the context of aging.[9] Studies in aged animal models have shown that this compound can mitigate age-associated cellular senescence and inflammation in the bladder urothelium.[9]
Aging, Senescence, and the Urothelium
The aging process can lead to a state of cellular senescence in the urothelium, characterized by irreversible growth arrest and the secretion of a pro-inflammatory cocktail of cytokines, chemokines, and proteases, known as the Senescence-Associated Secretory Phenotype (SASP).[9][10] This chronic inflammatory state is associated with increased urothelial cell death through a process called pyroptosis, which is dependent on the NLRP3 inflammasome and Gasdermin D.[4][9] Pyroptosis leads to the shedding of urothelial cells, compromising the bladder barrier function and increasing susceptibility to recurrent UTIs.[9]
This compound as a Senotherapeutic Agent
This compound has been shown to exert a senotherapeutic effect on aged urothelial cells.[9] Oral administration of this compound in aged mice has been observed to:
-
Reduce Cellular Senescence: this compound treatment has been associated with a decrease in the expression of senescence markers such as p21 and p53.[9][10]
-
Suppress the SASP and Inflammation: this compound can dampen the pro-inflammatory SASP, leading to a reduction in urothelial inflammation.[9]
-
Inhibit Pyroptosis: this compound has been shown to limit pyroptotic cell death by inhibiting the NLRP3 inflammasome pathway.[4][9]
-
Restore Autophagic Flux: this compound treatment can rescue impaired autophagy in aged urothelial cells, a key cellular process for clearing damaged components.[9]
The precise signaling cascade through which this compound mediates these effects is still under investigation, but it is proposed to involve intrinsic cellular pathways that counter age-related cellular stress.[9]
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro and in vivo studies on the effects of this compound on urothelial cells.
Table 1: In Vitro Anti-Adhesive and Anti-Invasive Efficacy of this compound
| Parameter | UPEC Strain | Urothelial Cell Line | IC50 Value (mg/mL) | Reference |
| Anti-Adhesion | EC14 | TCC-5637 | 0.51 | [5] |
| Anti-Invasion | EC14 | TCC-5637 | 0.30 | [5] |
Table 2: In Vivo Effects of this compound on Senescence Markers in Aged Mice
| Marker | Effect of this compound Treatment | Approximate Change | Reference |
| p21 transcript levels | Reduction | ~45% decrease | [9] |
| p53 transcript levels | Reduction | ~65% decrease | [9] |
| Epithelial cell shedding | Reduction | ~75% decrease | [9] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
UPEC Adhesion and Invasion Assay
This protocol is a synthesis of methodologies described for assessing the anti-adhesive and anti-invasive properties of this compound.[5][11][12][13]
Objective: To quantify the ability of this compound to inhibit the adhesion of UPEC to and invasion into human urothelial cells in vitro.
Materials:
-
Human bladder epithelial cell line (e.g., T24 or 5637)
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073 or a clinical isolate like EC14)
-
Appropriate cell culture medium (e.g., DMEM or RPMI 1640) with supplements (e.g., FBS, L-glutamine, penicillin/streptomycin)
-
This compound solutions of varying concentrations
-
Phosphate-buffered saline (PBS)
-
Triton X-100
-
Gentamicin
-
Luria-Bertani (LB) agar plates
-
24-well tissue culture plates
Experimental Workflow:
Procedure:
-
Cell Culture: Seed T24 or 5637 urothelial cells in 24-well plates at a density of approximately 1.5 x 10^5 cells/well and culture until a confluent monolayer is formed.
-
Bacterial Culture: Inoculate UPEC into LB broth and grow overnight at 37°C.
-
This compound Treatment: Wash the confluent urothelial cell monolayers with PBS and then incubate with culture medium containing various concentrations of this compound (e.g., 0 to 16 mg/mL) for 1 hour at 37°C.
-
Infection: Infect the this compound-treated cells with the UPEC suspension at a multiplicity of infection (MOI) of approximately 100 bacteria per cell. Incubate for 2 hours at 37°C.
-
Washing: After incubation, gently wash the monolayers three to four times with sterile PBS to remove non-adherent bacteria.
-
Quantification of Adhesion:
-
Lyse the cells in one set of wells with a solution of 0.1% Triton X-100 in PBS.
-
Perform serial dilutions of the lysate and plate on LB agar.
-
Incubate the plates overnight at 37°C and count the colony-forming units (CFUs) to determine the total number of cell-associated (adherent and invaded) bacteria.
-
-
Quantification of Invasion (Gentamicin Protection Assay):
-
To a parallel set of wells, add fresh culture medium containing gentamicin (e.g., 100 µg/mL) and incubate for 1-2 hours to kill extracellular bacteria.
-
Wash the cells thoroughly with PBS.
-
Lyse the cells with 0.1% Triton X-100.
-
Plate serial dilutions of the lysate on LB agar and count the CFUs to determine the number of intracellular (invaded) bacteria.
-
-
Data Analysis: Calculate the percentage of adhesion and invasion relative to the untreated control. Determine the IC50 value for this compound for both adhesion and invasion.
Analysis of Urothelial Cell Senescence
The following protocols are adapted from methodologies used to assess cellular senescence in bladder tissue.[9][14][15][16][17]
4.2.1 Senescence-Associated β-Galactosidase (SA-β-Gal) Staining of Bladder Tissue
Objective: To histochemically detect senescent cells in bladder tissue sections.
Materials:
-
Fresh-frozen bladder tissue sections (4-10 µm)
-
Fixative solution (e.g., 2% formaldehyde, 0.2% glutaraldehyde in PBS)
-
SA-β-Gal staining solution (containing X-gal, potassium ferrocyanide, potassium ferricyanide, MgCl2, and NaCl in a citrate/phosphate buffer at pH 6.0)
-
PBS
-
Microscope
Procedure:
-
Tissue Preparation: Cut fresh-frozen bladder tissue into 4-10 µm sections using a cryostat and mount on slides.
-
Fixation: Fix the tissue sections with the fixative solution for 5-15 minutes at room temperature.
-
Washing: Wash the slides twice with PBS.
-
Staining: Incubate the slides in the SA-β-Gal staining solution overnight at 37°C in a non-CO2 incubator.
-
Visualization: Observe the slides under a light microscope. Senescent cells will stain blue.
-
Quantification: The percentage of blue-stained cells can be quantified using image analysis software.
4.2.2 Quantitative Real-Time PCR (qRT-PCR) for p21 and p53 Expression
Objective: To measure the relative transcript levels of senescence-associated genes p21 and p53 in urothelial cells or bladder tissue.
Materials:
-
Urothelial cells or bladder tissue homogenate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for p21, p53, and a reference gene (e.g., GAPDH)
-
qPCR master mix
-
Real-time PCR system
Procedure:
-
RNA Extraction: Isolate total RNA from urothelial cells or bladder tissue using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using specific primers for p21, p53, and the reference gene.
-
Data Analysis: Calculate the relative expression of p21 and p53 using the ΔΔCt method, normalizing to the expression of the reference gene.
Multiplex ELISA for Urinary Cytokines
This protocol provides a general framework for the analysis of multiple cytokines in urine samples, indicative of the Senescence-Associated Secretory Phenotype (SASP).[18][19]
Objective: To simultaneously measure the concentration of multiple pro-inflammatory cytokines in urine samples.
Materials:
-
Urine samples
-
Commercial multiplex cytokine ELISA kit (bead-based assay for flow cytometry or plate-based chemiluminescence assay)
-
Microplate reader or flow cytometer compatible with the chosen kit
Procedure:
-
Sample Preparation: Centrifuge urine samples to remove cellular debris. Store the supernatant at -80°C until analysis.
-
Assay Performance: Follow the manufacturer's protocol for the specific multiplex ELISA kit. This typically involves:
-
Incubating the urine samples with a mixture of capture antibody-coated beads or in antibody-coated microplate wells.
-
Adding a detection antibody cocktail.
-
Adding a fluorescently labeled reporter molecule (e.g., streptavidin-phycoerythrin).
-
Washing between steps to remove unbound reagents.
-
-
Data Acquisition: Read the plate on a compatible microplate reader or acquire data from the beads using a flow cytometer.
-
Data Analysis: Use the software provided with the kit to generate standard curves for each cytokine and calculate their concentrations in the urine samples.
Summary and Future Directions
This compound demonstrates a multifaceted mechanism of action within the urinary tract. Its primary, well-documented role is the competitive inhibition of UPEC adhesion to urothelial cells, a process that is augmented by the endogenous Tamm-Horsfall protein. Emerging evidence now points to a second, cell-intrinsic mechanism where this compound acts as a senotherapeutic agent, mitigating age-related cellular senescence, inflammation, and pyroptosis in the urothelium.
This dual action positions this compound as a promising agent for both the prevention and potential management of UTIs, particularly in aging populations who are more susceptible to recurrent infections. Future research should focus on further elucidating the signaling pathways involved in the senotherapeutic effects of this compound on urothelial cells. Additionally, well-controlled clinical trials are needed to establish optimal dosing and long-term efficacy for its use in preventing UTI recurrence and managing bladder health in the elderly. The development of more potent this compound analogs or combination therapies that target both bacterial adhesion and urothelial cell dysfunction could represent a novel and effective strategy in the fight against UTIs.
References
- 1. medium.com [medium.com]
- 2. Uromodulin (Tamm–Horsfall protein): guardian of urinary and systemic homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uropathogenic E. coli adhesin-induced host cell receptor conformational changes: implications in transmembrane signaling transduction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]
- 5. Uroplakin Ia is the urothelial receptor for uropathogenic Escherichia coli: evidence from in vitro FimH binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. β-Galactosidase staining [protocols.io]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Tamm-Horsfall protein binds to type 1 fimbriated Escherichia coli and prevents E. coli from binding to uroplakin Ia and Ib receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A high‐throughput assay for the measurement of uropathogenic Escherichia coli attachment to urinary bladder cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dictamnine Inhibits the Adhesion to and Invasion of Uropathogenic Escherichia Coli (UPEC) to Urothelial Cells | MDPI [mdpi.com]
- 12. Urothelial Cultures Support Intracellular Bacterial Community Formation by Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Type 1 pilus‐mediated bacterial invasion of bladder epithelial cells | The EMBO Journal [link.springer.com]
- 14. Urothelial cultures support intracellular bacterial community formation by uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. telomer.com.tr [telomer.com.tr]
- 16. researchgate.net [researchgate.net]
- 17. buckinstitute.org [buckinstitute.org]
- 18. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Multiplex Analysis of Urinary Cytokine Levels in a Rat Model of Cyclophosphamide-induced Cystitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the D-Mannose Biosynthesis Pathway in Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a critical monosaccharide in mammalian cells, primarily serving as a precursor for the synthesis of glycoproteins and other glycoconjugates. The biosynthesis of activated mannose, in the form of guanosine diphosphate mannose (GDP-mannose), is a fundamental cellular process. Dysregulation of this pathway is implicated in a class of rare metabolic disorders known as Congenital Disorders of Glycosylation (CDGs). This technical guide provides a comprehensive overview of the core this compound biosynthesis pathway in mammalian cells, detailing the enzymatic steps, quantitative data, experimental protocols, and regulatory mechanisms.
The Core Biosynthesis Pathway of this compound
The primary pathway for the de novo synthesis of this compound in mammalian cells begins with fructose-6-phosphate, an intermediate of glycolysis. This pathway ensures a steady supply of mannose for essential glycosylation reactions, even when exogenous mannose is limited. The conversion of fructose-6-phosphate to GDP-mannose is a three-step enzymatic cascade occurring in the cytoplasm.
The key enzymes involved in this pathway are:
-
Mannose-6-phosphate Isomerase (MPI)
-
Phosphomannomutase 2 (PMM2)
-
GDP-mannose Pyrophosphorylase (GMPP)
Pathway Overview
The biosynthesis of this compound in mammalian cells follows a well-defined pathway starting from the glycolytic intermediate, Fructose-6-Phosphate. This multi-step enzymatic process is crucial for the production of activated mannose, which is essential for glycosylation.
Quantitative Data on Pathway Enzymes
The efficiency and regulation of the this compound biosynthesis pathway are dictated by the kinetic properties of its constituent enzymes. The following tables summarize key quantitative data for each enzyme in the pathway.
| Enzyme | Substrate(s) | Product(s) | Cofactor(s) | Activator(s) | Inhibitor(s) |
| Mannose-6-phosphate Isomerase (MPI) | Mannose-6-phosphate | Fructose-6-phosphate | Zn²⁺ | - | Erythrose-4-phosphate, Mannitol-1-phosphate[1] |
| Phosphomannomutase 2 (PMM2) | Mannose-6-phosphate | Mannose-1-phosphate | Mg²⁺ | Mannose-1,6-bisphosphate[2] | - |
| GDP-mannose Pyrophosphorylase (GMPP) | Mannose-1-phosphate, GTP | GDP-mannose, Pyrophosphate | Mg²⁺ | - | GDP-mannose (feedback inhibition by GMPPA)[3][4] |
Table 1: Overview of Enzymes in the this compound Biosynthesis Pathway
| Enzyme | Organism/Tissue | Km (μM) | Vmax (nmol/min/mg) | Reference(s) |
| Phosphomannomutase 2 (PMM2) | Human (recombinant) | 20 (for Man-1-P) | 20000 | [2] |
| Phosphomannomutase 2 (PMM2) | Rat Liver | 27 (for Man-1-P) | 180 | [2] |
| GDP-mannose Pyrophosphorylase (GMPP) | Human (recombinant) | 150 (for Man-1-P) | - | [3] |
| GDP-mannose Pyrophosphorylase (GMPP) | Human (recombinant) | 300 (for GTP) | - | [3] |
Table 2: Kinetic Parameters of this compound Biosynthesis Enzymes
Detailed Experimental Protocols
Accurate measurement of the activity of MPI, PMM2, and GMPP is crucial for studying the this compound biosynthesis pathway. The following are detailed methodologies for key experiments.
Assay for Mannose-6-Phosphate Isomerase (MPI) Activity
This colorimetric assay measures the formation of fructose-6-phosphate from mannose-6-phosphate.[5]
Materials:
-
Cell lysate
-
Reaction Buffer: 20 mM Tris-HCl, 0.5 mM ZnCl₂, pH 7.5
-
Substrate: 222 µM Mannose-6-phosphate
-
1.5% Cysteine-HCl
-
70% Sulfuric Acid
-
0.003% Ethanolic solution of carbazole
-
Spectrophotometer
Procedure:
-
Dilute 50 µg of protein from the cell lysate in the reaction buffer.
-
Add mannose-6-phosphate to a final concentration of 222 µM.
-
Incubate the reaction mixture for 10 minutes at 37°C.
-
Stop the reaction by adding 1.5% cysteine-HCl to a final concentration of 0.25%.
-
Add 70% sulfuric acid to a final concentration of 60%.
-
Add the ethanolic carbazole solution to a final concentration of 0.003%.
-
Incubate for 1 hour at room temperature.
-
Measure the absorbance at 560 nm.
Assay for Phosphomannomutase 2 (PMM2) Activity
This assay measures the conversion of mannose-1-phosphate to mannose-6-phosphate using high-pH anion-exchange chromatography with pulsed amperometric detection (HPAEC-PAD).[6]
Materials:
-
Fibroblast or lymphoblast cell lysate
-
Reaction Mixture: 50 mM HEPES pH 7.1, 5 mM MgCl₂, 100 µM Mannose-1-Phosphate, 100 µM Glucose-1,6-bisphosphate
-
HPAEC-PAD system
Procedure:
-
Add 80 µl of cell extract to the reaction mixture.
-
Incubate at 37°C for 90 minutes.
-
Stop the reaction by heating at 80°C for 5 minutes, followed by snap cooling on ice.
-
Centrifuge the mixture to pellet precipitated proteins.
-
Analyze the supernatant for the presence of mannose-6-phosphate using HPAEC-PAD.
Assay for GDP-mannose Pyrophosphorylase (GMPP) Activity
This assay determines GMPP activity by quantifying the amount of inorganic phosphate generated from the pyrophosphate product.[3]
Materials:
-
Purified recombinant GMPPB or cell lysate
-
Assay Buffer: Composition not specified, but incubations are at 37°C.
-
Substrates: 150 µM Mannose-1-phosphate, 300 µM GTP
-
Pyrophosphatase (1 U/mL)
-
Revelation Buffer: 0.03% (w/v) malachite green, 0.2% (w/v) ammonium molybdate, 0.05% (v/v) Triton X-100 in 0.7 M HCl
-
Spectrophotometer
Procedure:
-
Combine the enzyme source with the assay buffer containing mannose-1-phosphate, GTP, and pyrophosphatase.
-
Incubate at 37°C for 60 minutes.
-
Terminate the reaction by adding an equal volume of revelation buffer.
-
Incubate at 30°C for 5 minutes to allow for color development.
-
Measure the absorbance at 650 nm.
Regulation of the this compound Biosynthesis Pathway
The biosynthesis of this compound is a tightly regulated process to ensure adequate supply for glycosylation without causing metabolic imbalances. The primary regulatory control point appears to be at the level of GDP-mannose pyrophosphorylase.
Allosteric Feedback Inhibition
GDP-mannose pyrophosphorylase B (GMPPB), the catalytic subunit, is subject to allosteric feedback inhibition by its product, GDP-mannose. This regulation is mediated by its non-catalytic paralogue, GDP-mannose pyrophosphorylase A (GMPPA).[3][4] GMPPA can bind to GDP-mannose and subsequently interact with GMPPB to inhibit its activity, thus preventing the overproduction of GDP-mannose.[3][4]
Post-Translational Modification
Recent evidence suggests that the activity of GMPPB is also regulated by ubiquitination.[3][4] The E3 ubiquitin ligase TRIM67 has been identified as a potential candidate for mediating this modification.[4] Inhibition of GMPPB ubiquitination leads to a decrease in its enzymatic activity, indicating that ubiquitination plays a positive regulatory role.[3][4]
Conclusion
The biosynthesis of this compound is a fundamental metabolic pathway in mammalian cells, essential for proper protein glycosylation. This guide has provided a detailed overview of the core enzymatic steps, quantitative data, experimental methodologies, and regulatory mechanisms. A thorough understanding of this pathway is critical for researchers and drug development professionals working on Congenital Disorders of Glycosylation and other diseases where mannose metabolism is implicated. Further research into the intricate regulatory networks governing this pathway will likely unveil novel therapeutic targets for a range of human diseases.
References
- 1. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 2. Kinetic properties and tissular distribution of mammalian phosphomannomutase isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ubiquitination contributes to the regulation of GDP-mannose pyrophosphorylase B activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphomannomutase activity in congenital disorders of glycosylation type Ia determined by direct analysis of the interconversion of mannose-1-phosphate to mannose-6-phosphate by high-pH anion-exchange chromatography with pulsed amperometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of D-Mannose in Cellular Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-mannose, a C-2 epimer of glucose, is a monosaccharide of critical importance in cellular physiology. Beyond its role as a simple sugar, this compound is a key player in cellular metabolism, intricately linked to glycolysis, energy production, and, most notably, the synthesis of glycoconjugates essential for protein structure and function. This technical guide provides an in-depth exploration of the physiological role of this compound, detailing its transport, metabolic fate, and the key enzymatic reactions that govern its utilization. We present a comprehensive overview of its involvement in vital cellular processes, supported by quantitative data, detailed experimental protocols, and visual representations of metabolic pathways to facilitate a deeper understanding for research and therapeutic development.
Introduction
The study of cellular metabolism has traditionally focused on glucose as the primary carbohydrate source. However, emerging research has illuminated the significant and distinct roles of other monosaccharides, with this compound taking a prominent position. Its physiological importance stems from its unique metabolic pathways that diverge from glucose metabolism, leading to the production of essential precursors for glycosylation.[1][2] This guide will dissect the journey of this compound from cellular uptake to its ultimate fate, providing a technical framework for researchers in the fields of cell biology, oncology, and drug development.
Cellular Uptake and Transport of this compound
This compound enters mammalian cells through facilitated diffusion, primarily utilizing hexose transporters from the SLC2A (GLUT) family.[1] While glucose is a competitive inhibitor of mannose uptake, this compound also appears to utilize specific transporters that are less sensitive to glucose, ensuring its availability even in glucose-rich environments.[3] In intestinal enterocytes, both Na+-dependent and Na+-independent transport systems for this compound have been identified.[4][5][6]
Quantitative Data on this compound Transport
| Parameter | Value | Cell Type/System | Reference |
| Kuptake | ~30-70 µM | Various mammalian cell lines | [3] |
| Transport Rate | 6.5 – 23.0 nmols/hr/mg protein | Various cell lines | [1] |
| Km (Transport) | 378 µM | Trypanosoma brucei gambiense | [7] |
The Metabolic Crossroads: Phosphorylation and Isomerization
Upon entering the cell, this compound is rapidly phosphorylated by hexokinase (HK) to form mannose-6-phosphate (Man-6-P) .[1] This is a critical step that traps mannose inside the cell and commits it to further metabolism. Man-6-P then stands at a metabolic crossroads, where its fate is determined by the competing activities of two key enzymes: phosphomannose isomerase (PMI) and phosphomannomutase (PMM2) .
-
Entry into Glycolysis: PMI catalyzes the reversible isomerization of Man-6-P to fructose-6-phosphate (F-6-P) , which can then directly enter the glycolytic pathway to generate ATP.[8][9]
-
Commitment to Glycosylation: PMM2 directs Man-6-P towards the synthesis of activated mannose donors required for glycosylation.[1]
dot
Quantitative Data on Key Enzymes
| Enzyme | Substrate | Km | Vmax | Organism/Tissue | Reference |
| Hexokinase | This compound | 155.8 µM | 0.93 µmol/min/mg protein | Trypanosoma brucei gambiense | [7] |
| Hexokinase | D-Glucose | 199.4 µM | 1.15 µmol/min/mg protein | Trypanosoma brucei gambiense | [7] |
| Phosphomannose Isomerase | Fructose-6-Phosphate | 0.15 mM | 7.78 µmol/min/mg | Not specified | [10] |
The Glycosylation Superhighway: Synthesis of Activated Mannose Donors
The primary anabolic fate of this compound is its utilization in the synthesis of glycoconjugates, a process crucial for protein folding, stability, and function.[11] This pathway is initiated by the conversion of Man-6-P to mannose-1-phosphate (Man-1-P) by PMM2. Man-1-P is then converted to guanosine diphosphate-mannose (GDP-mannose) by GDP-mannose pyrophosphorylase.[12][13] GDP-mannose is a key activated sugar nucleotide that serves as the mannosyl donor for the synthesis of N-linked glycans.[14]
Another critical activated mannose donor is dolichol-phosphate-mannose (Dol-P-Man) . It is synthesized from GDP-mannose and dolichol-phosphate by the enzyme dolichol-phosphate mannose synthase.[15][16][17] Dol-P-Man is essential for the elongation of the lipid-linked oligosaccharide precursor in the endoplasmic reticulum lumen, a vital step in N-glycosylation.[11][18]
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This compound in Disease and Therapeutics
The central role of this compound in metabolism and glycosylation makes it a molecule of significant interest in various disease contexts and as a potential therapeutic agent.
-
Congenital Disorders of Glycosylation (CDG): Deficiencies in enzymes involved in mannose metabolism, such as phosphomannose isomerase (MPI), lead to severe genetic disorders known as CDGs.[19]
-
Cancer Metabolism: this compound has been shown to inhibit the growth of certain cancer cells, particularly those with low levels of PMI.[20][21] The accumulation of Man-6-P can interfere with glycolysis and induce apoptosis.[22] Furthermore, this compound can enhance the efficacy of chemotherapy and immunotherapy.[23][24]
-
Urinary Tract Infections (UTIs): this compound is widely used as a dietary supplement to prevent recurrent UTIs. It is thought to work by inhibiting the adhesion of bacteria, particularly Escherichia coli, to the uroepithelial cells.[25][26][27][28]
-
Immunomodulation: Recent studies suggest that this compound can modulate T cell differentiation and enhance anti-tumor immunity.[29]
Experimental Protocols
Protocol 1: Quantification of this compound in Biological Samples using HPLC-MS/MS
This protocol provides a general workflow for the accurate quantification of this compound in plasma or serum.[30][31][32]
1. Sample Preparation:
- To 50 µL of plasma/serum, add an internal standard (e.g., ¹³C-labeled this compound).
- Precipitate proteins by adding 100 µL of ice-cold acetonitrile.
- Vortex vigorously for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% acetonitrile in water).
2. Chromatographic Separation:
- Use a hydrophilic interaction liquid chromatography (HILIC) column for optimal separation of mannose from its isomers.
- Employ a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable modifier (e.g., ammonium formate).
3. Mass Spectrometric Detection:
- Utilize a tandem mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM).
- Monitor specific precursor-to-product ion transitions for this compound and the internal standard.
4. Data Analysis:
- Construct a standard curve using known concentrations of this compound.
- Determine the concentration of this compound in the samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.
dot
Protocol 2: In Vitro Metabolic Labeling with Stable Isotope-Labeled this compound
This protocol outlines a method for tracing the metabolic fate of this compound in cultured cells using a stable isotope-labeled tracer like D-[1-²H]Mannose.[2][33]
1. Cell Culture and Labeling:
- Culture cells to the desired confluency in standard growth medium.
- Replace the medium with a labeling medium containing a defined concentration of the stable isotope-labeled mannose (e.g., 50-200 µM D-[1-²H]Mannose) and a controlled concentration of glucose.
- Incubate the cells for a specified period (e.g., 1, 4, 24 hours).
2. Cell Harvesting and Metabolite Extraction:
- Wash the cells with ice-cold phosphate-buffered saline (PBS).
- Quench metabolism and extract metabolites by adding a cold solvent mixture (e.g., 80% methanol).
- Scrape the cells and collect the cell lysate.
- Separate the soluble metabolites from the protein pellet by centrifugation.
3. Sample Preparation for Analysis:
- Metabolite Fraction: Dry the supernatant containing the soluble metabolites. For GC-MS analysis, derivatize the dried metabolites to increase their volatility.
- Protein Fraction: Hydrolyze the protein pellet to release the constituent monosaccharides. Derivatize the released monosaccharides for GC-MS analysis.
4. GC-MS Analysis:
- Analyze the derivatized samples using a gas chromatograph coupled to a mass spectrometer.
- Monitor the mass-to-charge ratios (m/z) of fragments corresponding to the labeled and unlabeled mannose and its downstream metabolites.
5. Data Analysis:
- Calculate the isotopic enrichment in the different metabolite pools to determine the contribution of exogenous mannose to glycolysis and glycosylation pathways.
Conclusion
This compound is a fundamentally important monosaccharide with a multifaceted role in cellular metabolism. Its efficient uptake and distinct metabolic pathways, particularly its preferential utilization for glycosylation, underscore its significance in maintaining cellular homeostasis and function. The growing body of evidence highlighting the involvement of this compound in various pathological conditions, including cancer and infectious diseases, opens up new avenues for therapeutic intervention. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the intricate biology of this compound and harness its potential for novel therapeutic strategies.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. idus.us.es [idus.us.es]
- 5. This compound transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Rapid uptake and phosphorylation of this compound, and limited this compound 6-phosphate isomerization in the glycolytic pathway of bloodstream forms of Trypanosoma brucei gambiense - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fiveable.me [fiveable.me]
- 9. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. Dolichol-phosphate mannose synthase: structure, function and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Guanosine diphosphate mannose - Wikipedia [en.wikipedia.org]
- 13. pnas.org [pnas.org]
- 14. Reactome | Synthesis of GDP-mannose [reactome.org]
- 15. DOLICHOL PHOSPHATE MANNOSE SYNTHASE1 Mediates the Biogenesis of Isoprenyl-Linked Glycans and Influences Development, Stress Response, and Ammonium Hypersensitivity in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. researchgate.net [researchgate.net]
- 18. Dolichol Phosphate Mannose Synthase: A Glycosyltransferase with Unity in Molecular Diversities - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 20. This compound and Cancer – Research Review [prevailovercancer.com]
- 21. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pnas.org [pnas.org]
- 25. D‐mannose for preventing and treating urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cochranelibrary.com [cochranelibrary.com]
- 27. This compound: Uses, UTIs, benefits, and risks [medicalnewstoday.com]
- 28. europeanreview.org [europeanreview.org]
- 29. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. benchchem.com [benchchem.com]
- 31. Quantification of this compound in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. arpi.unipi.it [arpi.unipi.it]
- 33. benchchem.com [benchchem.com]
D-Mannose as a Signaling Molecule in Immune Regulation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract: D-mannose, a C-2 epimer of glucose, has emerged as a significant signaling molecule with potent immunomodulatory functions. Traditionally known for its role in protein glycosylation and as a non-antibiotic treatment for urinary tract infections, recent evidence has illuminated its ability to actively shape immune responses.[1][2] this compound influences key immune cell populations, including T cells, macrophages, and dendritic cells, by modulating cellular metabolism and activating specific signaling cascades. This technical guide provides an in-depth review of the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the critical signaling pathways involved in this compound-mediated immune regulation.
Core Mechanisms and Signaling Pathways
This compound exerts its immunomodulatory effects through distinct mechanisms in different immune cell types. It primarily influences T cell differentiation, macrophage activation, and dendritic cell maturation.
Modulation of T Cell Differentiation and Function
This compound plays a crucial role in steering T cell fate, most notably by promoting the generation of regulatory T cells (Tregs) and enhancing the efficacy of anti-tumor CD8+ T cells.
Induction of Regulatory T cells (Tregs): Oral or in vitro administration of this compound induces the differentiation of naive CD4+ T cells into Foxp3+ Tregs.[1][2][3] This process is critical for establishing immune tolerance and suppressing autoimmune pathologies.[1][2] The underlying mechanism involves a metabolic shift within the T cell. This compound decreases glycolysis and increases fatty acid oxidation (FAO).[1][4] This metabolic reprogramming leads to two key events: the upregulation of integrin αvβ8 and an increase in reactive oxygen species (ROS) production.[1][2] Both integrin αvβ8 and ROS are required to activate TGF-β from its latent form.[1][2][5] Activated TGF-β is a canonical signal for Foxp3 expression and Treg differentiation.[1][3]
Enhancement of Anti-Tumor CD8+ T Cell Immunity: Recent studies show that diminished mannose metabolism is a feature of T cell dysfunction in tumors.[6] Supplementation with this compound can enhance the anti-tumor activity of CD8+ T cells and limit their exhaustion.[6] Mechanistically, this compound treatment increases O-GlcNAcylation of β-catenin, which preserves the expression of the transcription factor Tcf7, a key regulator of T cell stemness.[6] This promotes a stem-like program in T cells, decoupling proliferation from terminal differentiation and improving their persistence and efficacy in cancer immunotherapy.[6]
Regulation of Macrophage Activation
This compound can suppress pro-inflammatory macrophage responses, particularly the M1 polarization induced by lipopolysaccharide (LPS).
Suppression of M1 Polarization: this compound acts as an inhibitor of vacuolar-type H+-ATPase (V-ATPase) in macrophages.[7] It suppresses the translocation of the ATP6V1B2 subunit to the lysosome, which inhibits V-ATPase activity.[7] This leads to the recruitment of the scaffold protein AXIN to the lysosomal membrane and subsequent activation of AMP-activated protein kinase (AMPK).[7] Activated AMPK, in turn, down-regulates the NF-κB signaling pathway, a critical driver of M1 polarization, resulting in reduced production of inflammatory cytokines.[7]
Inhibition of IL-1β Production: this compound also specifically impairs the production of the pro-inflammatory cytokine IL-1β in LPS-activated macrophages.[4][8] It achieves this by reducing glycolysis and the tricarboxylic acid (TCA) cycle, which suppresses succinate-mediated activation of hypoxia-inducible factor 1-alpha (HIF-1α).[4][8] Since HIF-1α is a key transcriptional regulator of the Il1b gene, its suppression leads to a marked reduction in IL-1β production.[8]
Impact on Dendritic Cells (DCs)
This compound can inhibit the maturation of bone marrow-derived dendritic cells (BMDCs).[5][9] In co-culture assays, this compound-treated DCs show a reduced ability to induce antigen-specific CD4+ T cell proliferation and activation.[5][9] This effect is associated with reduced expression of activation markers like CD40 and CD80.[5] By promoting an immature, more tolerogenic DC phenotype, this compound contributes to the suppression of effector T cell responses.[5][9]
Quantitative Data Summary
The immunomodulatory effects of this compound have been quantified in various experimental settings. The tables below summarize key findings.
Table 1: Effects of this compound on T Cell Populations
| Parameter Measured | Experimental System | Treatment/Condition | Result | Reference |
|---|---|---|---|---|
| Treg Differentiation | In vitro naive mouse CD4+ T cells | This compound (0-50 mM) | Dose-dependent increase in Foxp3+ Treg cells | [1] |
| Treg Generation | In vitro integrin αvβ8-deficient T cells + ROS inhibitor (NAC) | This compound stimulation | 70-80% decrease in Treg generation | [5] |
| Effector Cytokine mRNA | In vitro CD4+ T cells | this compound | Decreased levels of Ifng, Il4, Il6, and Il13 mRNA |[1] |
Table 2: Effects of this compound on Macrophage Function
| Parameter Measured | Experimental System | Treatment/Condition | Result | Reference |
|---|---|---|---|---|
| M1 Polarization | LPS-stimulated macrophages | This compound | Significant suppression of M1 polarization | [7] |
| M2 Polarization | IL-4-induced macrophages | This compound | No effect on M2 polarization | [7] |
| Phagocytosis & Killing | Macrophages | This compound | Remarkable inhibition of phagocytosis and bacterial killing | [7] |
| IL-1β Production | LPS-stimulated macrophages | this compound | Impaired IL-1β production |[8] |
Table 3: Effects of this compound in In Vivo Models
| Disease Model | Animal Model | Treatment | Key Outcome | Reference |
|---|---|---|---|---|
| Autoimmune Diabetes (NOD) | Mouse | This compound in drinking water | Suppressed immunopathology, increased Treg proportion | [1][2] |
| Airway Inflammation | Mouse | This compound in drinking water | Suppressed immunopathology, increased Treg proportion | [1][2] |
| Chronic GVHD (lupus model) | Mouse | This compound treatment | Decreased autoantibody production and effector T cells | [9] |
| LPS-induced Endotoxemia | Mouse | this compound administration | Improved survival |[8] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are synthesized protocols for key experiments cited in the literature.
In Vitro T Cell Differentiation Assay
This protocol is used to assess the direct effect of this compound on the differentiation of naive T cells into specific lineages, such as Tregs.
Objective: To determine if this compound promotes the differentiation of naive CD4+ T cells into Foxp3+ regulatory T cells.
Materials:
-
Spleen and lymph nodes from C57BL/6 mice.
-
Naive CD4+ T Cell Isolation Kit (e.g., magnetic-activated cell sorting).
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, 2-mercaptoethanol.
-
Anti-mouse CD3ε and anti-mouse CD28 antibodies (plate-bound or bead-coupled).
-
Recombinant human TGF-β1 (positive control), recombinant mouse IL-2.
-
This compound powder (sterile, cell culture grade).
-
Flow cytometry antibodies: Anti-CD4, Anti-CD25, Anti-Foxp3.
-
Foxp3/Transcription Factor Staining Buffer Set.
Procedure:
-
Cell Isolation: Isolate naive CD4+ T cells (CD4+CD62L+CD44loCD25-) from spleens and lymph nodes of mice using a negative selection kit according to the manufacturer's instructions.
-
Plate Coating: Coat a 96-well plate with anti-CD3ε antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C. Wash plates three times with sterile PBS before use.
-
Cell Culture: Seed naive CD4+ T cells at 1x10^5 cells/well in complete RPMI medium.
-
Stimulation & Treatment: Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) and IL-2 (e.g., 100 U/mL) to all wells.
-
Create treatment groups:
-
Control: No additional sugar.
-
This compound: Add this compound to final concentrations (e.g., 1, 5, 10, 25, 50 mM).
-
Positive Control: Add rhTGF-β1 (e.g., 5 ng/mL).
-
-
Incubation: Culture the cells for 3-5 days at 37°C, 5% CO2.
-
Staining and Analysis: Harvest cells and stain for surface markers (CD4, CD25). Then, fix, permeabilize, and stain for the intracellular transcription factor Foxp3 using a specialized buffer set.
-
Flow Cytometry: Acquire data on a flow cytometer and analyze the percentage of CD4+Foxp3+ cells in each treatment group.
References
- 1. This compound induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 6. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound acts as a V-ATPase inhibitor to suppress inflammatory cytokines generation and bacterial killing in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. scholars.uthscsa.edu [scholars.uthscsa.edu]
The Central Role of D-Mannose in Protein Glycosylation and Folding: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in cellular metabolism, playing a pivotal role in the post-translational modification of proteins through glycosylation. This process is fundamental to ensuring correct protein folding, stability, and function. This technical guide provides an in-depth exploration of the core metabolic pathways of this compound, its incorporation into N-linked glycans, and its intricate connection to the endoplasmic reticulum's quality control machinery for protein folding. We will delve into the molecular basis of Congenital Disorders of Glycosylation (CDG) related to mannose metabolism and the therapeutic potential of this compound supplementation. This guide also offers detailed experimental protocols for studying mannose metabolism and protein glycosylation, alongside quantitative data and visual pathways to facilitate a comprehensive understanding for researchers and drug development professionals.
This compound Metabolism: The Foundation of Glycosylation
This compound enters the cellular metabolic landscape through two primary routes: de novo synthesis from glucose and a salvage pathway that utilizes exogenous mannose. The convergence of these pathways on Mannose-6-Phosphate (Man-6-P) is a critical juncture, directing the sugar towards either energy production or biosynthetic processes like glycosylation.
De Novo Synthesis and the Salvage Pathway
The de novo pathway involves the isomerization of Fructose-6-Phosphate, an intermediate of glycolysis, to Man-6-P by the enzyme phosphomannose isomerase (PMI). The salvage pathway, on the other hand, directly phosphorylates exogenous this compound to Man-6-P via hexokinase. Subsequent enzymatic steps convert Man-6-P to Mannose-1-Phosphate (Man-1-P) by phosphomannomutase (PMM), and finally to GDP-Mannose by GDP-mannose pyrophosphorylase (GMPP). GDP-Mannose is the primary donor of mannose for the synthesis of the lipid-linked oligosaccharide (LLO) precursor required for N-glycosylation.
A crucial intermediate derived from GDP-Mannose is Dolichol-Phosphate-Mannose (Dol-P-Man), synthesized by the dolichol-phosphate mannosyltransferase (DPM) enzyme complex. Dol-P-Man serves as the mannose donor for the elongation of the LLO on the luminal side of the endoplasmic reticulum (ER) membrane.[1]
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Caption: Core this compound Metabolic Pathways.
Quantitative Insights into Mannose Flux
Metabolic flux analysis using stable isotopes has revealed the quantitative contributions of the de novo and salvage pathways to the cellular GDP-Mannose pool. Under physiological conditions, the de novo pathway from glucose is the major contributor. However, the salvage pathway is highly efficient and can become the primary source of mannose for glycosylation when exogenous mannose is available.[2]
| Cell Type | Condition | Contribution of De Novo Pathway (from Glucose) | Contribution of Salvage Pathway (from Exogenous Mannose) | Reference |
| Trypanosoma brucei | Physiological glucose and mannose | ~80% | ~20% | [3] |
| Normal Human Fibroblasts | - | - | 25-30% of mannose in N-glycans | [2] |
| PMI-deficient Fibroblasts | - | - | ~80% of mannose in N-glycans | [2] |
The Role of this compound in N-Linked Protein Glycosylation
N-linked glycosylation is a highly conserved post-translational modification that commences in the ER. It involves the synthesis of a large, mannose-rich oligosaccharide precursor on a lipid carrier, dolichol pyrophosphate (Dol-PP), and its subsequent en bloc transfer to nascent polypeptide chains.
Assembly of the Lipid-Linked Oligosaccharide (LLO) Precursor
The assembly of the LLO precursor, Glc3Man9GlcNAc2-PP-Dol, is a stepwise process that occurs on both the cytosolic and luminal faces of the ER membrane. The initial steps, involving the addition of two N-acetylglucosamine (GlcNAc) and five mannose residues, occur on the cytosolic side, utilizing UDP-GlcNAc and GDP-Mannose as sugar donors. The resulting Man5GlcNAc2-PP-Dol intermediate is then flipped into the ER lumen. The subsequent elongation to Man9GlcNAc2-PP-Dol requires Dol-P-Man as the mannose donor for the addition of the final four mannose residues. Finally, three glucose residues are added, also from a dolichol-linked donor, to complete the Glc3Man9GlcNAc2-PP-Dol precursor.[1]
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Caption: N-Linked Glycosylation Precursor Assembly.
This compound, Glycosylation, and Protein Folding: The ER Quality Control System
The N-glycan attached to a newly synthesized protein is not merely a static modification; it acts as a quality control signal that dictates the protein's fate within the ER. This process, known as the calnexin-calreticulin cycle, relies on the trimming of glucose and mannose residues from the N-glycan.
The Calnexin-Calreticulin Cycle
Upon transfer of the Glc3Man9GlcNAc2 oligosaccharide to a protein, the two outermost glucose residues are rapidly trimmed by glucosidases I and II. The resulting monoglucosylated glycoprotein is recognized by the ER-resident lectin chaperones, calnexin and calreticulin, which assist in its proper folding. Glucosidase II then removes the final glucose, releasing the glycoprotein. If the protein is correctly folded, it can exit the ER. However, if it remains unfolded, it is recognized by UDP-glucose:glycoprotein glucosyltransferase (UGGT), which re-adds a glucose residue, allowing it to re-enter the cycle for another folding attempt.[4][5]
Mannose Trimming as a Signal for Degradation
If a glycoprotein fails to fold correctly after several rounds in the calnexin-calreticulin cycle, it is targeted for ER-associated degradation (ERAD). A key signal for this process is the trimming of mannose residues from the N-glycan by ER mannosidases. The removal of specific mannose residues creates a glycan structure that is no longer a substrate for UGGT and is instead recognized by other lectins, such as EDEM1 (ER degradation-enhancing α-mannosidase-like protein 1) and OS-9, which target the misfolded protein for retro-translocation to the cytosol, ubiquitination, and degradation by the proteasome.[5][6][7]
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Caption: ER Protein Folding Quality Control.
Congenital Disorders of Glycosylation (CDG) and this compound Therapy
Defects in the enzymes involved in mannose metabolism and N-linked glycosylation lead to a group of rare genetic disorders known as Congenital Disorders of Glycosylation (CDG). These disorders often present with a wide range of severe, multi-systemic symptoms.[4][8][9][10]
CDG Subtypes Related to Mannose Metabolism
-
PMM2-CDG (CDG-Ia): Caused by mutations in the PMM2 gene, leading to deficient phosphomannomutase 2 activity. This is the most common type of CDG.
-
MPI-CDG (CDG-Ib): Results from mutations in the MPI gene, causing a deficiency in phosphomannose isomerase.
-
DPM1-CDG (CDG-Ie): Caused by mutations in the DPM1 gene, affecting the catalytic subunit of dolichol-phosphate mannosyltransferase.
This compound Supplementation as a Therapeutic Strategy
For certain types of CDG, oral supplementation with this compound can be an effective therapy. By providing an abundance of the substrate for the salvage pathway, mannose supplementation can bypass the defective enzyme in the de novo pathway and restore the cellular pool of GDP-Mannose, thereby improving protein glycosylation. This approach has shown significant success in treating MPI-CDG.[11] While short-term trials in PMM2-CDG have yielded mixed results, some long-term studies suggest potential benefits.[6][12][13]
| CDG Type | Defective Enzyme | Effect of Mannose Supplementation | Reference |
| PMM2-CDG (CDG-Ia) | Phosphomannomutase 2 | Mixed results in clinical trials; some long-term studies show improved glycosylation. | [6][12][13] |
| MPI-CDG (CDG-Ib) | Phosphomannose Isomerase | Effective in restoring normal glycosylation and alleviating clinical symptoms. | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in protein glycosylation.
Quantification of GDP-Mannose by HPLC
This protocol describes the extraction and quantification of GDP-Mannose from cultured cells using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Cultured cells
-
Ice-cold 60% methanol
-
Chloroform
-
Water (HPLC grade)
-
Perchloric acid
-
HPLC system with an anion-exchange column
-
GDP-Mannose standard
Procedure:
-
Cell Lysis and Extraction:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold 60% methanol and scrape the cells.
-
Transfer the cell suspension to a microcentrifuge tube.
-
Add chloroform and water to achieve a final ratio of methanol:chloroform:water of 2:1:0.8.
-
Vortex vigorously and centrifuge to separate the phases.
-
Collect the upper aqueous phase containing the nucleotide sugars.
-
-
Sample Preparation:
-
Dry the aqueous phase under vacuum.
-
Resuspend the dried extract in a small volume of water.
-
Acidify with perchloric acid to precipitate any remaining proteins, then neutralize.
-
-
HPLC Analysis:
Metabolic Labeling with D-[1-²H]Mannose and GC-MS Analysis
This protocol outlines the use of a stable isotope-labeled mannose to trace its incorporation into glycoproteins.
Materials:
-
Cultured cells
-
Culture medium with and without this compound
-
D-[1-²H]Mannose
-
Lysis buffer (e.g., RIPA)
-
Protein precipitation solution (e.g., cold acetone)
-
2M Trifluoroacetic acid (TFA)
-
Derivatization reagents (e.g., hydroxylamine hydrochloride, acetic anhydride)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Cell Labeling:
-
Culture cells in a medium containing D-[1-²H]Mannose for a defined period.
-
-
Protein Extraction and Hydrolysis:
-
Harvest and lyse the cells.
-
Precipitate the total protein and wash the pellet to remove unincorporated label.
-
Hydrolyze the glycoproteins by heating in 2M TFA to release the monosaccharides.
-
-
Derivatization and GC-MS Analysis:
-
Dry the hydrolyzed sample and derivatize the monosaccharides to make them volatile.
-
Analyze the derivatized sample by GC-MS, monitoring for the mass shift corresponding to the incorporation of the deuterium label in mannose.
-
-
Data Analysis:
dot
Caption: Workflow for Metabolic Labeling.
Western Blot Analysis of Glycosylation Status
This protocol describes the use of western blotting to assess changes in protein glycosylation, often observed as a mobility shift after enzymatic deglycosylation.
Materials:
-
Protein samples
-
PNGase F or Endo H enzyme
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody specific to the protein of interest
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Enzymatic Deglycosylation (Optional):
-
Treat a portion of the protein sample with PNGase F (removes most N-linked glycans) or Endo H (cleaves high-mannose and some hybrid N-glycans) according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Separate the treated and untreated protein samples by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate with the primary antibody, followed by the HRP-conjugated secondary antibody.
-
-
Detection:
Conclusion and Future Directions
This compound is a central player in the intricate process of protein glycosylation, which is inextricably linked to proper protein folding and cellular function. A thorough understanding of mannose metabolism and its role in these fundamental cellular processes is crucial for elucidating the pathophysiology of diseases like Congenital Disorders of Glycosylation and for developing novel therapeutic strategies. The experimental approaches detailed in this guide provide a robust framework for researchers to further investigate the multifaceted roles of this compound. Future research will likely focus on a deeper understanding of the regulation of mannose metabolic flux, the discovery of new players in the glycosylation and ER quality control pathways, and the development of more effective mannose-based therapies for a broader range of glycosylation disorders.
References
- 1. Protein Folding and Quality Control in the ER - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantifying the Sources of the Essential Sugar Mannose♦: The Metabolic Origins of Mannose in Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Protein Folding and Quality Control in the Endoplasmic Reticulum: Recent Lessons from Yeast and Mammalian Cell Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose Trimming Is Required for Delivery of a Glycoprotein from EDEM1 to XTP3-B and to Late Endoplasmic Reticulum-associated Degradation Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Congenital disorders of glycosylation: new defects and still counting - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Congenital Disorders of Glycosylation - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Congenital disorders of glycosylation - Chang - Annals of Translational Medicine [atm.amegroups.org]
- 11. origene.com [origene.com]
- 12. N-linked glycosylation and its impact on the electrophoretic mobility and function of the human proton-coupled folate transporter (HsPCFT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Separation of Guanosine Diphosphate Mannose and Guanosine Diphosphate Fucose in Mixed-Mode Chromatography | SIELC Technologies [sielc.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Western blot protocol | Abcam [abcam.com]
- 19. bosterbio.com [bosterbio.com]
D-Mannose Metabolism in Cancer vs. Normal Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
D-mannose, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent due to its differential metabolic effects in cancer cells compared to normal cells. This document provides a comprehensive technical overview of this compound metabolism, detailing the key enzymatic and signaling pathways that underpin its selective cytotoxicity towards malignant cells. A central theme is the pivotal role of phosphomannose isomerase (MPI) expression in determining cellular sensitivity to this compound. This guide summarizes quantitative metabolic data, provides detailed experimental protocols for studying this compound's effects, and visualizes the core molecular mechanisms.
Core Metabolic Pathways: A Tale of Two Fates
This compound and glucose share the same initial transport and phosphorylation steps upon entering a cell. However, their subsequent metabolic fates can diverge significantly, particularly in the context of cancer.
1.1. Cellular Uptake and Initial Phosphorylation: this compound enters mammalian cells primarily through glucose transporters (GLUTs).[1][2] Once inside, it is phosphorylated by hexokinase (HK) to form mannose-6-phosphate (M6P).[3][4] This initial step is common to both cancer and normal cells.
1.2. The Phosphomannose Isomerase (MPI) Branch Point: The fate of M6P is largely determined by the activity of phosphomannose isomerase (MPI), an enzyme that catalyzes the reversible isomerization of M6P to fructose-6-phosphate (F6P).[5][6]
-
In Normal Cells and MPI-High Cancer Cells: These cells typically express sufficient levels of MPI, allowing them to efficiently convert M6P into F6P.[3][7] F6P then enters the glycolysis pathway, contributing to energy production.[8] In this scenario, this compound can be utilized as an energy source, albeit often less efficiently than glucose.[8][9]
-
In MPI-Low Cancer Cells: A significant subset of cancer cells exhibit low expression of MPI.[5][10][11] In these cells, the reduced capacity to convert M6P to F6P leads to the intracellular accumulation of M6P upon this compound exposure.[3][5][7] This accumulation has profound metabolic consequences, acting as a "metabolic clog" that inhibits key glycolytic enzymes like hexokinase and phosphoglucose isomerase (PGI).[12][13] This, in turn, disrupts glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle, leading to reduced cancer cell proliferation and survival.[3][5][8]
The differential expression of MPI between many cancer types and normal tissues forms the basis of the therapeutic window for this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters related to this compound metabolism. Data has been compiled from various studies to provide a comparative overview.
Table 1: this compound Uptake and Enzyme Kinetics
| Parameter | Cancer Cells | Normal Cells | References |
|---|---|---|---|
| This compound Uptake | Mediated by GLUTs; competitive with glucose. | Mediated by GLUTs; competitive with glucose. | [1][2][14] |
| Hexokinase Affinity | Mammalian hexokinase shows a higher affinity but lower Vmax for the α-anomer of this compound compared to the β-anomer. | Similar to cancer cells. | [15] |
| MPI Expression | Often low in various cancers (e.g., colorectal, some breast cancers), but can be high in others (e.g., leukemia). | Generally sufficient for normal metabolic function. |[8][10][12] |
Table 2: Metabolic Effects of this compound in MPI-Low Cancer Cells
| Metabolite/Pathway | Effect of this compound Treatment | References |
|---|---|---|
| Mannose-6-Phosphate (M6P) | Significant intracellular accumulation. | [3][5][7] |
| Glycolysis | Inhibition. | [3][5][12] |
| Pentose Phosphate Pathway (PPP) | Inhibition. | [5][12] |
| Tricarboxylic Acid (TCA) Cycle | Inhibition. | [5][8] |
| dNTP Synthesis | Impaired, leading to genomic instability. |[16][17] |
Table 3: this compound Effects on Cancer Cell Viability and Proliferation
| Cancer Cell Line | This compound Concentration | Effect | References |
|---|---|---|---|
| 786-O, RCC4, CAKI-1 (ccRCC) | 50 mM | Inhibition of proliferation. | [18] |
| MDA-MB-231 (Triple-Negative Breast Cancer) | 100 mM | Inhibition of proliferation. | [18] |
| A549 (Non-Small Cell Lung Cancer) | 15 mM | Inhibition of proliferation and migration. | [19] |
| Various MPI-low cell lines | 25 mM | Growth retardation. |[20] |
Signaling Pathways Modulated by this compound
Beyond direct metabolic interference, this compound also modulates key signaling pathways involved in cancer progression and immune evasion.
3.1. AMPK-Mediated PD-L1 Degradation: In triple-negative breast cancer (TNBC) cells, this compound has been shown to activate AMP-activated protein kinase (AMPK).[13] Activated AMPK then phosphorylates the immune checkpoint protein PD-L1 at serine 195.[1] This phosphorylation event leads to abnormal glycosylation and subsequent proteasomal degradation of PD-L1.[1] The downregulation of surface PD-L1 enhances T-cell-mediated killing of cancer cells, suggesting a synergistic potential of this compound with immunotherapy.[13]
3.2. HIF-1α Downregulation: In clear cell renal cell carcinoma (ccRCC), this compound treatment has been observed to decrease the protein levels of hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in cancer metabolism and angiogenesis.[18] This effect appears to be independent of the VHL status of the cells.[18]
Mandatory Visualizations
Diagram 1: Core this compound Metabolic Pathways
Caption: this compound metabolism in mammalian cells.
Diagram 2: this compound Induced PD-L1 Degradation
References
- 1. researchgate.net [researchgate.net]
- 2. assaygenie.com [assaygenie.com]
- 3. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
- 7. Mannose-6-Phosphate Isomerase Functional Status Shapes a Rearrangement in the Proteome and Degradome of Mannose-Treated Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. benchchem.com [benchchem.com]
- 15. Anomeric specificity of mannose phosphorylation by hexokinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
The Discovery and Role of D-Mannose Receptors on Immune Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The discovery of D-mannose receptors on the surface of immune cells has been a pivotal advancement in understanding the intricate mechanisms of innate and adaptive immunity. These receptors, most notably the Macrophage Mannose Receptor (MR, CD206), function as critical pattern recognition molecules, mediating the clearance of pathogens, influencing antigen presentation, and actively shaping the immune response. This technical guide provides an in-depth exploration of the core aspects of this compound receptor biology, with a focus on quantitative data, detailed experimental methodologies, and the complex signaling pathways that these receptors orchestrate. This document is intended to serve as a comprehensive resource for researchers and professionals involved in immunology and drug development, facilitating further investigation into the therapeutic potential of targeting these crucial immune receptors.
Introduction to this compound Receptors
The this compound Receptor (MR), also known as CD206, is a 175 kDa type I transmembrane protein and a prominent member of the C-type lectin receptor (CLR) family.[1][2] Its discovery originated from observations of the rapid clearance of mannose-terminating glycoproteins from circulation by the liver.[3] Subsequent research led to its purification from alveolar macrophages and its characterization as a key player in the immune system.[3]
The MR is primarily expressed on macrophages and immature dendritic cells (DCs), as well as on certain endothelial and other cell types.[1][4] Its structure is characterized by multiple extracellular domains: an N-terminal cysteine-rich domain, a fibronectin type II repeat, and eight tandem C-type lectin domains (CTLDs).[1][3] These CTLDs are responsible for the calcium-dependent recognition and binding of glycans with terminal mannose, fucose, and N-acetylglucosamine (GlcNAc) residues, which are commonly found on the surface of a wide array of pathogens, including bacteria, fungi, and viruses.[1][3]
Quantitative Data on this compound Receptor Expression and Function
Quantitative understanding of receptor expression, ligand binding, and internalization is crucial for the development of targeted therapies. The following tables summarize available quantitative data for the this compound Receptor.
Table 1: Expression Levels of this compound Receptor (CD206) on Immune Cells
| Cell Type | Species | Method | Quantitative Measure | Reference(s) |
| Monocytes | Human | Flow Cytometry | MFI: 7 ± 1 | [2] |
| Monocyte-derived Dendritic Cells (MoDCs) | Human | Flow Cytometry | MFI: 105 ± 36 | [2] |
| Myeloid Dendritic Cells (mDCs) | Human | Flow Cytometry | MFI: 15 ± 11 | [2] |
| Liver Sinusoidal Endothelial Cells | Not Specified | Binding Studies | 20,000-25,000 receptors/cell | [1] |
| 43MR Macrophage Hybridoma Cell Line | Human | Metabolic Labeling | Half-life: ~32 hours | [5] |
| Inflammatory Dendritic Epidermal Cells | Human | Flow Cytometry | CD1a(+)/CD206(++) population | [6] |
| Colonic Macrophages | Human | Flow Cytometry | Distinct CD206+ and CD206- populations | [7] |
MFI: Mean Fluorescence Intensity
Table 2: Binding Affinities and Characteristics of this compound Receptor Ligands
| Ligand | Receptor/Cell Type | Method | Binding Characteristics | Reference(s) |
| Monosaccharides | Human Placental MR | ELISA-based Inhibition Assay | Relative inhibitory potency: L-Fuc > D-Man > D-Glc > D-GlcNAc | [8] |
| Mannose Oligomers | Human Placental MR | ELISA-based Inhibition Assay | 2 orders of magnitude increase in potency compared to monosaccharides | [8] |
| Branched Mannose Oligosaccharides | Human Placental MR | ELISA-based Inhibition Assay | Highest inhibitory potency | [8] |
| Mannosylated Antigens | Dendritic Cells | T-cell Stimulation Assay | 200-10,000-fold enhanced T-cell stimulation compared to non-mannosylated antigens | [9] |
| Manα1-2Man | Recombinant MR CRD4 | Glycan Array Screening | Strongest binding signal among mannose-containing ligands | [10] |
Table 3: Internalization Kinetics of the this compound Receptor
| Cell Type | Ligand/Method | Quantitative Measure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Liver Sinusoidal Endothelial Cells | Not Specified | Kinetic Analysis | Endocytotic rate constant (Ke) of 4.12 min⁻¹ |[1] | | Cardiac Myocytes | Prorenin (via Mannose-6-Phosphate Receptor) | Internalization Assay | 60-70% of cell surface-bound ligand internalized within 5 minutes |[8] | | 43MR Macrophage Hybridoma Cell Line | Anti-MR Antibody | Flow Cytometry-based Internalization Assay | Progressive internalization observed over 30 minutes |[5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to study this compound receptors.
Protocol for Flow Cytometric Analysis of CD206 Expression
This protocol outlines the steps for staining immune cells to determine the surface expression of CD206.
Materials:
-
Phosphate-buffered saline (PBS)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA, 0.1% sodium azide)
-
Fc-blocking reagent (e.g., anti-CD16/32 for murine cells, or human Fc block)
-
Fluorochrome-conjugated anti-CD206 antibody (and corresponding isotype control)
-
Single-cell suspension of immune cells (e.g., peripheral blood mononuclear cells, bone marrow-derived macrophages)
-
FACS tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation: Start with a single-cell suspension. If working with tissues, mechanical dissociation and/or enzymatic digestion may be required. For whole blood, a red blood cell lysis step is necessary.
-
Cell Counting and Aliquoting: Count viable cells and adjust the concentration. Aliquot up to 1 x 10⁶ cells per FACS tube.
-
Fc Receptor Blocking: Resuspend cells in Fc-blocking reagent diluted in staining buffer. Incubate for 15 minutes at room temperature to prevent non-specific antibody binding.
-
Antibody Staining: Add the predetermined optimal concentration of the fluorochrome-conjugated anti-CD206 antibody (and isotype control in a separate tube). Vortex gently.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant. Repeat the wash step twice.
-
Resuspension and Analysis: Resuspend the cell pellet in 200-400 µL of Flow Cytometry Staining Buffer. Analyze the samples on a flow cytometer.
Protocol for a Radioligand Binding Assay
This protocol describes a method to determine the binding affinity (Kd) and receptor density (Bmax) using a radiolabeled ligand.
Materials:
-
Membrane preparation from cells expressing the this compound Receptor
-
Binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Radiolabeled ligand (e.g., ¹²⁵I-Mannosylated BSA)
-
Unlabeled ligand for competition assays
-
Glass fiber filters (pre-soaked in 0.3% polyethyleneimine)
-
96-well filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in fresh buffer and re-centrifuge. The final pellet is resuspended in a buffer with a cryoprotectant for storage.
-
Saturation Binding Assay:
-
In a 96-well plate, add increasing concentrations of the radiolabeled ligand to a fixed amount of membrane protein (e.g., 50-100 µg).
-
For each concentration, prepare a parallel set of wells containing an excess of unlabeled ligand to determine non-specific binding.
-
Incubate at a specified temperature (e.g., 30°C) for a time sufficient to reach equilibrium (e.g., 60 minutes).
-
-
Competition Binding Assay:
-
Incubate a fixed concentration of the radiolabeled ligand (typically at or below the Kd) with a fixed amount of membrane protein and increasing concentrations of the unlabeled competitor compound.
-
-
Filtration: Stop the incubation by rapid vacuum filtration through the glass fiber filters. Wash the filters multiple times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
For saturation assays, subtract non-specific binding from total binding to get specific binding. Plot specific binding against the concentration of the radiolabeled ligand and use non-linear regression to determine Kd and Bmax.
-
For competition assays, plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀, from which the Ki can be calculated.
-
Protocol for Receptor-Mediated Internalization Assay
This protocol outlines a method to quantify the rate of internalization of the this compound Receptor upon ligand binding.
Materials:
-
Adherent cells expressing the this compound Receptor cultured in glass-bottom dishes
-
Fluorescently labeled ligand (e.g., FITC-mannosylated BSA)
-
Live-cell imaging buffer
-
Confocal microscope with a temperature-controlled stage
-
Image analysis software
Procedure:
-
Cell Culture: Plate cells on glass-bottom dishes and culture until they reach the desired confluency.
-
Labeling: Cool the cells to 4°C to inhibit endocytosis. Wash with cold imaging buffer and then incubate with the fluorescently labeled ligand at 4°C to allow binding to the cell surface.
-
Washing: Wash away unbound ligand with cold imaging buffer.
-
Initiating Internalization: Add pre-warmed (37°C) imaging buffer to the cells and immediately place the dish on the temperature-controlled stage of the confocal microscope.
-
Image Acquisition: Begin acquiring images of the cells at regular intervals (e.g., every 1-2 minutes) for a set period (e.g., 30-60 minutes). Capture both the cell surface and intracellular planes.
-
Data Analysis: Use image analysis software to quantify the fluorescence intensity inside the cell versus on the cell membrane over time. The rate of increase of intracellular fluorescence can be used to calculate the internalization rate constant (k_int).
Signaling Pathways and Mandatory Visualizations
The this compound Receptor, despite lacking intrinsic signaling motifs in its cytoplasmic tail, can initiate complex signaling cascades by associating with other receptors.[1]
Membrane-Bound MR-Mediated T-cell Tolerance
On antigen-presenting cells (APCs) like dendritic cells, the membrane-bound MR can directly interact with the CD45 phosphatase on the surface of CD8+ T-cells.[11][12] This interaction inhibits CD45's phosphatase activity, which prevents the upregulation of the transcriptional repressor Bcl-6.[11][12] As Bcl-6 normally suppresses the expression of the inhibitory receptor CTLA-4, its absence allows for CTLA-4 expression, leading to T-cell tolerance.[11][12]
Soluble MR-Induced Pro-inflammatory Macrophage Activation
A soluble form of the MR (sMR) can be generated by proteolytic cleavage.[1] This sMR can bind to CD45 on macrophages, inhibiting its phosphatase activity.[13][14] This leads to the activation of Src kinase, which in turn activates the Akt/NF-κB signaling pathway.[13][14][15] The activation of NF-κB results in the transcription of pro-inflammatory cytokines and a shift towards a pro-inflammatory macrophage phenotype.[13]
Experimental Workflow for Characterizing a Novel MR Ligand
The following diagram illustrates a logical workflow for the characterization of a novel compound suspected of being a ligand for the this compound Receptor.
Conclusion
The this compound Receptor, particularly CD206, is a multifaceted receptor that plays a crucial role in bridging innate and adaptive immunity. Its ability to recognize conserved glycan structures on pathogens makes it a key component of the first line of defense. Furthermore, its involvement in modulating T-cell responses and macrophage polarization highlights its potential as a therapeutic target. By either agonizing or antagonizing MR function, it may be possible to develop novel strategies for vaccine development, anti-inflammatory therapies, and cancer immunotherapy. The quantitative data, experimental protocols, and signaling pathway diagrams provided in this guide offer a foundational resource for researchers to further explore the complex biology of this compound receptors and their role in health and disease.
References
- 1. Mannose receptor - Wikipedia [en.wikipedia.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Mannose Receptor Ligands and the Macrophage Glycome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation [frontiersin.org]
- 5. Characterization of functional mannose receptor in a continuous hybridoma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 6. miltenyibiotec.com [miltenyibiotec.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Mannose 6-phosphate receptor-mediated internalization and activation of prorenin by cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.pasteur.fr [research.pasteur.fr]
- 10. researchgate.net [researchgate.net]
- 11. The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mannose receptor induces T-cell tolerance via inhibition of CD45 and up-regulation of CTLA-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
- 15. m.youtube.com [m.youtube.com]
Structural Analysis of D-Mannose and Its Epimers: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the structural analysis of D-Mannose and its epimers, tailored for researchers, scientists, and professionals in drug development. This compound, a C-2 epimer of D-Glucose, plays a crucial role in various biological processes, including protein glycosylation, making its structural elucidation and that of its stereoisomers paramount for understanding its function and for the development of novel therapeutics.[1][2] This document details the stereochemical relationships, conformational analysis, and modern analytical techniques used to characterize these important monosaccharides.
Introduction to this compound and Its Epimers
This compound is an aldohexose, a six-carbon sugar with an aldehyde group, with the chemical formula C₆H₁₂O₆.[2] Epimers are diastereomers that differ in the configuration at only one chiral center. The epimers of this compound are other aldohexoses that vary in the orientation of a single hydroxyl group at one of the chiral carbons (C-2, C-3, C-4, or C-5). Understanding these subtle structural differences is critical as they dictate the molecule's biological activity and interaction with enzymes and receptors.
The primary epimers of this compound are:
-
D-Glucose (C-2 epimer): The most well-known epimer, differing in the stereochemistry at the C-2 position.
-
D-Altrose (C-3 epimer): Differs in the configuration at the C-3 position.
-
D-Talose (C-4 epimer): Varies in the stereochemistry at the C-4 position.
-
L-Gulose (C-5 epimer): Differs in the configuration at the C-5 position.
Below are the Fischer projections for this compound and its epimers, illustrating their stereochemical relationships.
Figure 1: Fischer projections of this compound and its C-2, C-3, C-4, and C-5 epimers.
In solution, these monosaccharides exist in equilibrium between their open-chain and cyclic forms (pyranose and furanose rings). The six-membered pyranose ring is typically the most stable and predominant form. The formation of the cyclic hemiacetal creates a new chiral center at C-1, the anomeric carbon, resulting in two anomers: α and β.
Figure 2: Cyclization of this compound to form α-D-Mannopyranose and β-D-Mannopyranose.
Quantitative Structural Data
Precise bond lengths and angles for monosaccharides are determined through high-resolution techniques like X-ray and neutron diffraction. While a comprehensive, directly comparable dataset for all epimers is best sourced from crystallographic databases, the following table provides the precise bond lengths for α-D-Glucose as a reference, determined by neutron diffraction.[3] These values provide a baseline for understanding the geometry of the pyranose ring.
| Bond | Bond Length (Å) | Bond | Bond Length (Å) |
| C1—C2 | 1.523 | C1—O1 | 1.389 |
| C2—C3 | 1.523 | C2—O2 | 1.420 |
| C3—C4 | 1.523 | C3—O3 | 1.420 |
| C4—C5 | 1.523 | C4—O4 | 1.420 |
| C5—C6 | 1.523 | C5—O5 | 1.420 |
| C1—O5 (ring) | 1.420 | C6—O6 | 1.420 |
Table 1: Precise bond lengths for α-D-Glucose from neutron diffraction analysis.[3] The C-C, C-H, and O-H bond lengths show minimal deviation from their mean values of 1.523 Å, 1.098 Å, and 0.968 Å, respectively. The C(1)-O(1) bond is notably shorter than the other C-O bonds. The valence angle of the ring oxygen is 113.8°.[3]
Conformational Analysis
The pyranose ring of this compound and its epimers is not planar and predominantly adopts a chair conformation to minimize steric strain. In the chair conformation, substituents can be in either axial or equatorial positions. The relative stability of different chair conformations depends on the number of bulky substituents in the more stable equatorial positions. For most D-aldohexoses, the ⁴C₁ chair conformation is the most stable.
Diagram 1: Relationship between pyranose ring conformations and their relative stability.
Experimental Protocols for Structural Analysis
The structural elucidation of this compound and its epimers relies on a combination of modern analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure and conformation of carbohydrates in solution. 1D and 2D NMR experiments provide information on proton and carbon chemical environments, connectivity, and spatial proximity.
Experimental Workflow for 2D NMR Analysis:
Diagram 2: A generalized workflow for the structural elucidation of a monosaccharide using 2D NMR.
Detailed Protocol for a ¹H-¹H COSY Experiment:
-
Sample Preparation: Dissolve 5-10 mg of the purified monosaccharide in 0.5-0.6 mL of a suitable deuterated solvent (e.g., D₂O) in a 5 mm NMR tube.
-
Spectrometer Setup:
-
Lock and shim the spectrometer on the deuterated solvent signal.
-
Acquire a standard 1D ¹H NMR spectrum to determine the spectral width and transmitter offset.
-
-
COSY Experiment Parameters:
-
Pulse Sequence: Use a standard gradient-selected, phase-sensitive COSY pulse sequence (e.g., cosygpqf).
-
Spectral Width (SW): Set to encompass all proton signals in both the direct (F2) and indirect (F1) dimensions.
-
Number of Scans (NS): Typically 2 to 8 scans per increment, depending on the sample concentration.
-
Number of Increments (TD in F1): 256 to 512 increments.
-
Relaxation Delay (D1): 1-2 seconds.
-
-
Data Processing:
-
Apply appropriate window functions (e.g., sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
-
Data Analysis: Identify cross-peaks, which indicate scalar coupling between protons, typically through two or three bonds. This allows for the tracing of the spin systems within the monosaccharide.
| Experiment | Information Obtained |
| ¹H NMR | Chemical shifts, coupling constants, integration |
| ¹³C NMR | Chemical shifts of carbon atoms |
| COSY | ¹H-¹H scalar coupling correlations |
| HSQC | Direct ¹H-¹³C one-bond correlations |
| HMBC | Long-range ¹H-¹³C two- and three-bond correlations |
| NOESY/ROESY | Through-space ¹H-¹H correlations for conformational analysis |
Table 2: Common NMR experiments and the structural information they provide for carbohydrate analysis.
X-Ray Crystallography
Single-crystal X-ray diffraction provides the most precise information on the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and absolute configuration.
Detailed Protocol for Single-Crystal X-ray Diffraction:
-
Crystallization:
-
Grow single crystals of the monosaccharide of sufficient size and quality. This is often achieved by slow evaporation of a saturated solution, or by vapor diffusion techniques.
-
-
Crystal Mounting:
-
Select a suitable single crystal under a microscope.
-
Mount the crystal on a goniometer head using a cryoloop and a cryoprotectant if data is to be collected at low temperatures.
-
-
Data Collection:
-
Mount the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and crystal system.
-
Collect a full dataset of diffraction intensities by rotating the crystal in the X-ray beam.
-
-
Data Processing:
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption and crystal decay.
-
-
Structure Solution and Refinement:
-
Solve the phase problem to generate an initial electron density map.
-
Build an initial molecular model into the electron density map.
-
Refine the atomic positions and thermal parameters against the experimental data to obtain the final crystal structure.
-
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and for differentiating between isomers. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is particularly powerful for separating and identifying epimers.
Detailed Protocol for LC-MS/MS Analysis of Monosaccharide Epimers:
-
Sample Preparation:
-
Prepare standard solutions of the individual monosaccharides and the sample mixture in a suitable solvent (e.g., 50:50 acetonitrile/water).
-
For increased sensitivity and chromatographic resolution, derivatization (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP) can be performed.
-
-
Liquid Chromatography (LC) Separation:
-
Column: Use a column suitable for carbohydrate separation, such as a hydrophilic interaction chromatography (HILIC) column or a specialized carbohydrate analysis column.
-
Mobile Phase: Employ a gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate or ammonium hydroxide) to achieve separation of the epimers.
-
Flow Rate and Temperature: Optimize the flow rate and column temperature for the best resolution.
-
-
Mass Spectrometry (MS) Detection:
-
Ionization: Use electrospray ionization (ESI) in either positive or negative mode. Negative mode is often preferred for underivatized sugars.
-
MS Scan Mode: Perform full scan MS to determine the molecular weight of the analytes.
-
MS/MS Fragmentation: Select the precursor ion of the monosaccharide and subject it to collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD). The resulting fragmentation patterns can be unique for different epimers, allowing for their differentiation.
-
Data Acquisition: Use multiple reaction monitoring (MRM) for targeted quantification of specific monosaccharides.
-
Biological Significance and Signaling Pathways: N-Linked Glycosylation
This compound is a key component in the N-linked glycosylation of proteins, a critical post-translational modification that affects protein folding, stability, and function. The process begins in the endoplasmic reticulum with the assembly of a lipid-linked oligosaccharide precursor.
Diagram 3: Overview of the synthesis of mannose donors for N-linked glycosylation.
This pathway highlights the conversion of glucose and exogenous mannose into activated mannose donors (GDP-Mannose and Dolichol-P-Mannose) that are essential for the assembly of the oligosaccharide precursor on the dolichol phosphate carrier. This precursor is then transferred to asparagine residues of nascent proteins.
Conclusion
The structural analysis of this compound and its epimers is a multifaceted field that combines classic stereochemical principles with advanced analytical instrumentation. A thorough understanding of their subtle structural differences is fundamental for researchers in glycobiology and drug development. The methodologies outlined in this guide provide a robust framework for the comprehensive characterization of these vital monosaccharides. As our understanding of the glycome deepens, the precise structural analysis of its constituent monosaccharides will continue to be of paramount importance.
References
D-Mannose transport mechanisms across the cell membrane
An In-depth Technical Guide to D-Mannose Transport Mechanisms Across the Cell Membrane
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a C-2 epimer of glucose, is a naturally occurring monosaccharide that plays a crucial role in various physiological processes, including protein glycosylation and immune modulation.[1][2] Unlike glucose, which is a primary energy source, this compound has a more complex metabolic fate and its transport across the cell membrane is mediated by a distinct set of mechanisms.[1] Understanding these transport systems is critical for elucidating the therapeutic potential of this compound in fields ranging from oncology to immunology. This technical guide provides a comprehensive overview of the core mechanisms of this compound transport, detailing the transporters involved, their kinetics, regulatory pathways, and the experimental protocols used for their characterization.
Overview of this compound Transport Systems
This compound enters mammalian cells through several distinct transport systems, which can be broadly categorized as facilitated diffusion and active transport. These systems exhibit different affinities, substrate specificities, and tissue distributions.
-
Facilitated Diffusion: This is a passive process that does not require metabolic energy and moves this compound down its concentration gradient.[3]
-
Mannose-Specific Transporter: Studies have identified a facilitated transport process for this compound that is largely insensitive to competition from high concentrations of D-glucose.[4] This suggests the existence of a transporter with a high affinity and specificity for mannose.
-
Glucose Transporters (GLUTs): Members of the SLC2A family of transporters, commonly known as GLUTs, are also involved in this compound transport.[1][5] While they also transport glucose, their relative affinity for mannose can vary.[6]
-
-
Active Transport: This process moves this compound against its concentration gradient and requires energy, typically in the form of an electrochemical gradient.
-
Sodium-Dependent this compound Cotransport: A concentrative, Na+-dependent transport mechanism for this compound has been identified in the apical membrane of the small intestine and kidney cortex.[7][8] This system is electrogenic and distinct from the well-characterized sodium-glucose cotransporter 1 (SGLT1).[7][9] The stoichiometry of this cotransport is suggested to be 1:1 (Na+:this compound).[7]
-
The logical relationship between these transport mechanisms is illustrated in the diagram below.
References
- 1. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress on the Production Technology and Physiological Function of this compound [agris.fao.org]
- 3. byjus.com [byjus.com]
- 4. Mannose enters mammalian cells using a specific transporter that is insensitive to glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oatext.com [oatext.com]
- 7. Na(+)-dependent this compound transport at the apical membrane of rat small intestine and kidney cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. This compound transport and metabolism in isolated enterocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Radiolabeled D-Mannose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various forms of radiolabeled D-Mannose. The techniques outlined below are essential for researchers in drug development, metabolic studies, and molecular imaging, enabling the tracing and quantification of mannose in biological systems.
Introduction to Radiolabeled this compound
This compound, a C-2 epimer of glucose, is a physiologically important monosaccharide crucial for the glycosylation of proteins and lipids. Radiolabeling this compound with isotopes such as Fluorine-18 ([¹⁸F]), Carbon-11 ([¹¹C]), and Carbon-14 ([¹⁴C]) allows for non-invasive imaging and quantitative analysis of its metabolic fate. These radiotracers are invaluable tools in oncology, neuroscience, and immunology research for studying glycosylation pathways, cellular metabolism, and for developing novel diagnostic and therapeutic agents.[1][2][3]
Synthesis of [¹⁸F]2-deoxy-2-fluoro-D-mannose ([¹⁸F]FDM)
[¹⁸F]FDM is a positron-emitting mannose analog used in Positron Emission Tomography (PET) imaging. Its synthesis is most commonly achieved via nucleophilic fluorination.
Quantitative Data Summary
| Parameter | Value | Reference(s) |
| Precursor | Mannose Triflate (1,3,4,6-tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose) | [4][5][6] |
| Methyl 4,6-O-benzylidene-3-O-benzyl-2-O-trifluoromethanesulfonyl-β-D-glucopyranoside | [7] | |
| Radiochemical Yield | 34% - 75% (decay-corrected) | [7][8] |
| Radiochemical Purity | >98% | [9] |
| Synthesis Time | ~80-90 minutes | [6][10] |
Experimental Protocol: Nucleophilic Synthesis of [¹⁸F]FDM
This protocol is based on the widely used method of nucleophilic substitution on a protected mannose triflate precursor.
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 222™ (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
-
Mannose triflate precursor
-
Hydrochloric acid (1 M HCl)
-
Sodium hydroxide (for neutralization)
-
Sterile water for injection
-
Sep-Pak™ Light QMA (Quaternary ammonium anion exchange) cartridge
-
Alumina N Sep-Pak™ cartridge
-
C18 Sep-Pak™ cartridge
-
Sterile filter (0.22 µm)
Procedure:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Pass the aqueous [¹⁸F]fluoride solution through a pre-conditioned QMA Sep-Pak cartridge to trap the [¹⁸F]F⁻.
-
Elute the trapped [¹⁸F]F⁻ from the cartridge into a reaction vessel using a solution of Kryptofix 222™ and potassium carbonate in acetonitrile/water.
-
-
Azeotropic Drying:
-
Radiolabeling Reaction:
-
Hydrolysis (Deprotection):
-
Purification:
-
Neutralize the acidic solution with sodium hydroxide.
-
Pass the crude product solution through a series of purification cartridges, typically starting with an Alumina N cartridge to remove unreacted fluoride and followed by a C18 cartridge to remove hydrophobic impurities.
-
Further purification can be achieved using high-performance liquid chromatography (HPLC).[9][11]
-
-
Final Formulation:
-
The purified [¹⁸F]FDM solution is passed through a 0.22 µm sterile filter into a sterile vial for quality control and subsequent use.
-
Synthesis Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. moravek.com [moravek.com]
- 3. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1,3,4,6-Tetra-O-acetyl-2-O-trifluoromethanesulfonyl-β-D-mannopyranose (Mannose Triflate) Precursor for the Production of [18F] FDG - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereospecific approach to the synthesis of [18F]2-deoxy-2-fluoro-D-mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. Synthesis and purification of 2-deoxy-2-[18F]fluoro-D-glucose and 2-deoxy-2-[18F]fluoro-D-mannose: characterization of products by 1H- and 19F-NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, radiolabeling, and biological evaluation of methyl 6-deoxy-6-[ 18 F]fluoro-4-thio-α- d -maltotrioside as a positron emission tomography bac ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00693G [pubs.rsc.org]
- 11. Synthesis of [1-11C]D-glucose and [1-11C]this compound from on-line produced [11C]nitromethane - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for D-Mannose Quantification in Biological Fluids
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-mannose, a C-2 epimer of glucose, is a monosaccharide of significant interest in biomedical research and clinical diagnostics. It plays a crucial role in protein glycosylation and various metabolic pathways.[1] Altered levels of this compound in biological fluids, such as serum, plasma, and urine, have been associated with several physiological and pathological conditions, including congenital disorders of glycosylation, diabetes, certain cancers, and urinary tract infections.[1][2][3] Consequently, the accurate and robust quantification of this compound in these matrices is essential for advancing our understanding of its role in health and disease, as well as for the development of novel therapeutics.
This document provides detailed application notes and protocols for the principal analytical techniques used to quantify this compound in biological samples. These methodologies include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.
Quantitative Data Summary
The choice of an analytical method for this compound quantification depends on various factors, including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following tables summarize the quantitative performance of various validated methods for this compound quantification in human plasma or serum.
Table 1: Performance Characteristics of LC-MS/MS Methods for this compound Quantification
| Parameter | Method 1[4][5] | Method 2[2][6] |
| Linearity Range (µg/mL) | 1 - 50 | 0.31 - 40 |
| Lower Limit of Quantification (LLOQ) (µg/mL) | 1 | 1.25 |
| Intra-day Precision (%RSD) | < 2% | < 10% |
| Inter-day Precision (%RSD) | < 2% | < 10% |
| Intra-day Accuracy (%) | Within ±15% | 96 - 104% |
| Inter-day Accuracy (%) | Within ±15% | 96 - 104% |
| Extraction Recovery (%) | 104.1 - 105.5% | ~62.5% (in plasma) |
| Matrix Effect (%) | 97.0 - 100.0% | Not explicitly stated |
| Internal Standard | This compound-13C6 | 13C6-D-mannose |
Table 2: Performance Characteristics of an Enzymatic Assay for this compound Quantification in Serum [7][8][9]
| Parameter | Value |
| Linearity Range (µmol/L) | 0 - 200 |
| Intra-assay CV (%) | 6.7% at 40 µmol/L; 4.4% at 80 µmol/L |
| Inter-assay CV (%) | 12.2% at 40 µmol/L; 9.8% at 80 µmol/L |
| Recovery (%) | 94 ± 4.4% |
| Average Concentration in Healthy Volunteers (µmol/L) | 54.1 ± 11.9 |
Table 3: Reported this compound Concentrations in Human Biological Fluids
| Biological Fluid | Condition | Concentration Range | Method |
| Serum | Healthy Volunteers | 36 - 81 µmol/L | Enzymatic Assay[7][8][9] |
| Serum | Healthy Controls | Mean: 6.3 ± 3.6 µg/mL | LC-MS/MS[2] |
| Plasma | Healthy Volunteers | Mean: 9.93 ± 3.37 µg/mL | HPLC-MS-MS[2] |
| Plasma | Type 2 Diabetes Patients | Mean: 23.47 ± 6.19 µg/mL | HPLC-MS-MS[2] |
| Urine | Healthy Volunteers | 8 - 700 µM | Enzymatic Assay[10] |
Signaling and Metabolic Pathways Involving this compound
This compound plays a role in several key cellular pathways. It can be phosphorylated by hexokinase to mannose-6-phosphate, which is a substrate for glycolysis and N-glycosylation pathways.[11] Recent studies have also highlighted its role in regulating lipid metabolism and cancer cell metabolic reprogramming.[12][13]
Caption: Simplified diagram of this compound signaling and metabolic pathways.
Experimental Protocols
Protocol 1: Quantification of this compound in Human Serum/Plasma by LC-MS/MS
This protocol is based on a validated method using stable isotope dilution for accurate quantification.[2][4][5]
Materials:
-
Human serum or plasma samples
-
This compound standard
-
This compound-13C6 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic acid, LC-MS grade
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of this compound (e.g., 10 mg/mL) and this compound-13C6 (e.g., 4 mg/mL) in water.[4]
-
Prepare a series of working standard solutions by diluting the this compound stock solution with water.
-
Prepare calibration standards (e.g., 1, 2, 5, 20, 50 µg/mL) and QC samples (e.g., 2.5, 10, 40 µg/mL) by spiking the working standard solutions into a surrogate blank serum (e.g., 4% BSA in PBS).[4]
-
-
Sample Preparation:
-
To a 50 µL aliquot of serum/plasma sample, calibration standard, or QC in a microcentrifuge tube, add 5 µL of the IS working solution.[4]
-
Add 100 µL of ACN to precipitate proteins.[4]
-
Vortex the mixture vigorously for 30 seconds.
-
Centrifuge at 20,800 x g for 10 minutes at room temperature.[4]
-
Transfer 100 µL of the supernatant to a clean glass tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen gas at 40°C (approximately 40 minutes).[4]
-
Reconstitute the dried residue in 100 µL of 0.1% formic acid in water.[4]
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
HPLC System: Agilent 1200 series or equivalent.[4]
-
Column: SUPELCOGELTM Pb, 6% Crosslinked column.[4]
-
Mobile Phase: HPLC water.[4]
-
Flow Rate: 0.5 mL/min.[4]
-
Column Temperature: 80°C.[4]
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).[4]
-
Data Analysis: Quantify this compound by calculating the peak area ratio of the analyte to the internal standard.
-
Caption: General experimental workflow for LC-MS/MS analysis of this compound.
Protocol 2: Enzymatic Assay for this compound Quantification in Serum
This protocol describes a spectrophotometric method for determining this compound concentration in serum after the enzymatic removal of glucose.[7][8][9]
Materials:
-
Human serum samples
-
Glucokinase (GK) from Bacillus stearothermophilus
-
ATP
-
DEAE-Sephadex spin columns
-
Hexokinase (HK)
-
Phosphomannose isomerase (PMI)
-
Phosphoglucose isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
NAD+
-
Spectrophotometer
Procedure:
-
Glucose Removal:
-
This compound Assay:
-
The glucose-depleted sample is then assayed spectrophotometrically through a series of coupled enzymatic reactions.
-
Step 1: Hexokinase and ATP convert this compound to mannose-6-phosphate.
-
Step 2: Phosphomannose isomerase converts mannose-6-phosphate to fructose-6-phosphate.
-
Step 3: Phosphoglucose isomerase converts fructose-6-phosphate to glucose-6-phosphate.
-
Step 4: Glucose-6-phosphate dehydrogenase catalyzes the oxidation of glucose-6-phosphate, which is coupled to the reduction of NAD+ to NADH.
-
The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the amount of this compound in the sample.
-
-
Quantification:
-
Calculate the this compound concentration based on a standard curve generated with known concentrations of this compound.
-
Caption: Workflow for the enzymatic quantification of this compound in serum.
Conclusion
The protocols and data presented in these application notes provide a comprehensive resource for researchers, scientists, and drug development professionals involved in the quantification of this compound in biological fluids. The choice of methodology will depend on the specific requirements of the study, with LC-MS/MS offering high sensitivity and specificity, making it suitable for clinical sample analysis, while enzymatic assays provide a more accessible alternative for certain applications. The accurate measurement of this compound is critical for elucidating its role in human health and disease and for the development of targeted therapeutic interventions.
References
- 1. benchchem.com [benchchem.com]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Role of this compound in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "LC–MS/MS determination of this compound in human serum as a potential canc" by Lyndsey White, Jing Ma et al. [digitalscholarship.tsu.edu]
- 6. Quantification of this compound in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Enzymatic assay of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound suppresses HIF-1α mediated metabolic reprogramming in clear cell renal cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Application of D-Mannose in Cell Culture for Glycoprotein Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Glycosylation is a critical post-translational modification that significantly influences the safety, efficacy, and pharmacokinetic properties of recombinant glycoproteins, including monoclonal antibodies (mAbs). The precise control of glycan profiles, particularly the distribution of high-mannose N-glycans, is a key objective in biopharmaceutical development and manufacturing. D-Mannose, a C-2 epimer of glucose, is a key monosaccharide in the N-linked glycosylation pathway.[1] Supplementing cell culture media with this compound offers a direct and effective strategy to modulate the glycosylation profile of recombinant proteins, often leading to an increased proportion of high-mannose species.[2][3] This can be advantageous for matching the glycan profile of a biosimilar to its reference product or for enhancing specific effector functions like antibody-dependent cell-mediated cytotoxicity (ADCC).[1][3]
These application notes provide detailed protocols and supporting data for the use of this compound in cell culture to control and modify the glycosylation of recombinant glycoproteins.
Mechanism of Action: this compound in N-Linked Glycosylation
This compound is a central building block for the synthesis of the lipid-linked oligosaccharide (LLO) precursor (Glc3Man9GlcNAc2-PP-Dol) in the endoplasmic reticulum (ER). This precursor is transferred en bloc to nascent polypeptide chains. Subsequent processing in the ER and Golgi apparatus by various glycosidases and glycosyltransferases results in the final high-mannose, hybrid, or complex N-glycan structures.[4][5]
By increasing the intracellular pool of mannose-containing metabolites, supplementation with this compound can influence the efficiency of LLO biosynthesis and subsequent glycan processing.[2][6] Contrary to what might be expected, mannose, not glucose, is the preferred source for glycoprotein biosynthesis.[7] An increased flux through the GDP-mannose synthetic pathway can lead to an accumulation of mannose and its metabolites, which may in turn inhibit the activity of α-mannosidases in the ER and Golgi.[2][6] This inhibition results in incomplete trimming of the mannose residues from the N-glycan precursor, leading to a higher proportion of high-mannose glycoforms (e.g., Man5, Man6, Man7, Man8, Man9) on the final glycoprotein product.[2][6]
Data Presentation: Effects of this compound Supplementation
The following tables summarize quantitative data from studies investigating the impact of this compound supplementation on cell culture performance and glycoprotein glycosylation.
Table 1: Effect of this compound Concentration on High-Mannose Glycans in CHO Cells
| Cell Line | This compound Concentration | Culture Condition | Key Findings | Reference |
| CHO-K1 | 5, 10, 15, 20, 40, 60, 80, 100 mM (in addition to glucose) | Fed-batch shaker flask | Concentration-dependent decrease in Man5 from 8.9% to 2.9% (Note: This study used N-acetyl-d-mannosamine, a derivative of mannose).[8] | [8] |
| CHO | 66 g/L (approx. 366 mM) | Fed-batch | Titer was not significantly affected.[9] | [9] |
| CHO | 200 g/L (approx. 1110 mM) | Fed-batch | Less than 25% reduction in titer.[9] | [9] |
| CHO | Mannose as the major carbon source | Batch | Dramatic increase in total high-mannose glycosylation with no effect on cell growth, viability, or titer.[2][6] | [2][6] |
| CHO | 10 mM (replacing glucose) | Continuous Culture | 30% increase in volumetric t-PA productivity.[10] | [10] |
Table 2: General Observations on this compound Supplementation
| Parameter | Observation | References |
| Cell Growth and Viability | Generally, this compound is a good carbon source and does not negatively impact cell growth or viability when used as a supplement or even as the primary carbon source.[2][6][10] High concentrations of total sugars can lead to high osmolality, which may negatively affect cell growth.[1] | [1][2][6][10] |
| Protein Titer | The effect on titer is variable and depends on the concentration and overall process. Some studies report no significant impact, while others show a slight reduction at very high concentrations.[2][6][9] | [2][6][9] |
| High-Mannose Glycans | Supplementation consistently leads to an increase in the proportion of high-mannose N-glycans.[2][3][6] | [2][3][6] |
| Pharmacokinetics | High-mannose glycoforms can lead to faster clearance rates of therapeutic proteins from circulation.[11][12][13] | [11][12][13] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
This protocol describes the preparation of a sterile, concentrated this compound stock solution that can be aseptically added to cell culture media.
Materials:
-
D-(+)-Mannose (cell culture grade or higher)
-
Cell culture grade water (e.g., Water for Injection - WFI)
-
Sterile container (e.g., glass bottle or disposable sterile bottle)
-
Sterile 0.22 µm filter unit
-
Sterile serological pipettes and/or graduated cylinders
-
Analytical balance
-
Stir plate and magnetic stir bar
Procedure:
-
Weighing: In a sterile biosafety cabinet, accurately weigh the desired amount of this compound powder. For a 200 g/L (20% w/v) stock solution, weigh 20 g of this compound.
-
Dissolving: In a sterile container, add the this compound powder to approximately 80% of the final desired volume of cell culture grade water (e.g., 80 mL for a final volume of 100 mL).
-
Mixing: Place a sterile magnetic stir bar in the container and place it on a stir plate. Stir at room temperature until the this compound is completely dissolved. Avoid heating the solution.
-
Volume Adjustment: Once the this compound is fully dissolved, bring the total volume to the final desired volume with cell culture grade water.
-
Sterile Filtration: Aseptically filter the this compound solution through a sterile 0.22 µm filter unit into a final, sterile container.
-
Storage: Store the sterile this compound stock solution at 2-8°C. The solution is typically stable for several months.[1]
Protocol 2: Supplementation of Cell Culture Media with this compound
This protocol outlines the steps for adding the sterile this compound stock solution to a basal cell culture medium.
Materials:
-
Basal cell culture medium (e.g., CHO-S-SFM II, DMEM/F12)
-
Sterile this compound stock solution (from Protocol 1)
-
Sterile serological pipettes
-
Cell culture flasks, spinner flasks, or bioreactors
Procedure:
-
Determine Final Concentration: Based on your experimental design and the desired level of high-mannose glycosylation, determine the final concentration of this compound to be added to the medium. Concentrations can range from a few mM to being the primary hexose source.[1][10]
-
Calculate Volume of Stock Solution: Calculate the volume of the sterile this compound stock solution required to achieve the desired final concentration in your total volume of cell culture medium using the formula: V1 = (C2 * V2) / C1, where:
-
V1 = volume of the stock solution to be added
-
C1 = concentration of the stock solution
-
V2 = final volume of the cell culture medium
-
C2 = desired final concentration in the cell culture medium
-
-
Aseptic Addition: In a sterile environment (e.g., a biosafety cabinet), aseptically add the calculated volume of the sterile this compound stock solution to the basal cell culture medium.[1]
-
Mixing: Gently swirl or mix the medium to ensure the this compound is uniformly distributed.[1]
-
Equilibration: Before introducing cells, ensure the supplemented medium is warmed to the appropriate temperature (typically 37°C) and equilibrated to the correct pH and gas mixture in a cell culture incubator.[1]
-
Cell Culture: Proceed with your standard cell seeding and culture protocol. The timing of this compound addition can be at the start of the culture or as a feed during the culture, depending on the experimental goals.
Protocol 3: Analysis of Glycosylation Profile
A comprehensive analysis of the glycoprotein's glycosylation profile is essential to quantify the effect of this compound supplementation. This typically involves releasing the N-glycans from the purified glycoprotein, labeling them, and analyzing them by techniques such as liquid chromatography (LC) and mass spectrometry (MS).[14][15][16]
Materials:
-
Purified glycoprotein sample
-
Peptide-N-Glycosidase F (PNGase F)
-
Denaturation buffer (e.g., containing SDS and a reducing agent)
-
Reaction buffer for PNGase F
-
Solid-Phase Extraction (SPE) cartridges for glycan cleanup
-
Labeling reagent (e.g., 2-aminobenzamide for fluorescence detection)
-
LC-MS system with a HILIC (Hydrophilic Interaction Liquid Chromatography) column[17]
Procedure (Abbreviated):
-
Protein Denaturation: Denature the purified glycoprotein sample to ensure efficient access of PNGase F to the glycosylation sites.
-
N-Glycan Release: Treat the denatured protein with PNGase F to cleave the N-linked glycans from the asparagine residues.[14]
-
Glycan Purification: Purify the released N-glycans from the protein and other components using SPE.[14]
-
Glycan Labeling (Optional but Recommended): Label the purified glycans with a fluorescent tag (e.g., 2-aminobenzamide) to enhance detection by fluorescence-based LC methods.
-
LC-MS Analysis: Separate the labeled or unlabeled glycans using HILIC-LC coupled to a mass spectrometer.[15][17] The retention time in the LC provides information about the glycan structure, and the mass spectrometer provides accurate mass information for identification and quantification of different glycoforms, including high-mannose species.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: N-Linked Glycosylation Pathway and the Influence of this compound.
Caption: Experimental Workflow for this compound Supplementation.
Conclusion
The supplementation of cell culture media with this compound is a powerful and straightforward tool for modulating the N-linked glycosylation profile of recombinant glycoproteins. By understanding the underlying metabolic pathways and employing well-defined protocols, researchers and drug development professionals can effectively control the level of high-mannose species to meet specific product quality attributes. Careful optimization of this compound concentration and feeding strategy, coupled with robust analytical characterization, is crucial for achieving consistent and desirable glycosylation patterns in the production of therapeutic glycoproteins.
References
- 1. benchchem.com [benchchem.com]
- 2. Mannose metabolism in recombinant CHO cells and its effect on IgG glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "Modulation of Mannose levels in N-linked glycosylation through cell cu" by Shahid Rameez, Yogender Gowtham et al. [dc.engconfintl.org]
- 4. Identification of the High Mannose N-Glycan Isomers Undescribed by Conventional Multicellular Eukaryotic Biosynthetic Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Relating glycoprotein structural heterogeneity to function – insights from native mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. academic.oup.com [academic.oup.com]
- 8. N-acetyl-D-mannosamine, a novel additive, effectively reducing high mannose glycosylation of monoclonal antibody without affecting other quality attributes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of cell culture media additives on IgG glycosylation produced in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Production, characterization, and pharmacokinetic properties of antibodies with N-linked mannose-5 glycans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Decoding the mannose receptor-mAb interaction: the importance of high-mannose N-glycans and glycan-pairing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Glycoprotein Analysis Techniques and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 15. Glycoproteomics Techniques and Data Analysis - Creative Proteomics [creative-proteomics.com]
- 16. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
D-Mannose as a Therapeutic Agent in Preclinical UTI Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the use of D-mannose as a therapeutic agent in preclinical models of urinary tract infections (UTIs). It is intended to serve as a resource for researchers and professionals in the field of drug development, offering detailed experimental protocols, a summary of quantitative data from preclinical studies, and visualizations of key biological pathways and experimental workflows.
Introduction
This compound, a naturally occurring simple sugar, has garnered significant interest as a potential non-antibiotic prophylactic and therapeutic agent for UTIs. The primary mechanism of action is attributed to its ability to competitively inhibit the adhesion of uropathogenic Escherichia coli (UPEC), the most common causative agent of UTIs, to the urothelial cells lining the bladder. This inhibitory action is mediated by the binding of this compound to the FimH adhesin on the type 1 pili of E. coli, thereby preventing bacterial attachment and facilitating their clearance through urination.[1][2] Preclinical studies in various animal models have been instrumental in elucidating this mechanism and evaluating the in vivo efficacy of this compound.
Mechanism of Action: Inhibition of Bacterial Adhesion
UPEC initiates infection by adhering to mannosylated glycoproteins, such as uroplakins, on the surface of bladder epithelial cells.[3] This adhesion is primarily mediated by the FimH adhesin located at the tip of type 1 pili. This compound, when present in the urine, acts as a molecular decoy, binding to FimH with high affinity.[4] This competitive inhibition saturates the bacterial adhesins, preventing them from binding to their natural receptors on the urothelium. Consequently, the bacteria are unable to establish a foothold in the bladder and are flushed out with the urine flow.[1][2]
Quantitative Data from Preclinical Studies
While numerous studies have investigated this compound in preclinical UTI models, comprehensive quantitative data on its efficacy remains somewhat limited in the published literature. The following tables summarize available in vitro and in vivo findings.
Table 1: In Vitro Efficacy of this compound Against E. coli
| Parameter | E. coli Strain | Cell Line | IC50 Value | Reference |
| Anti-adhesive Efficacy | Clinical Isolate | TCC-5637 Urothelial Cells | 0.51 mg/mL | [5] |
| Anti-invasion Activity | Clinical Isolate | TCC-5637 Urothelial Cells | 0.30 mg/mL | [5] |
Table 2: In Vivo Efficacy of this compound in Murine UTI Models
| Animal Model | Uropathogen | This compound Treatment Regimen | Outcome Measure | Result | Reference |
| Aged Female Mice | UPEC | 1.1M in drinking water for 14 days | Urinary Bacterial Load | No significant change in urinary bacterial load compared to control. | [6] |
| Aged Female Mice | UPEC | 1.1M in drinking water for 14 days | Urine Inflammation Score | Lowered inflammation score compared to untreated aged mice. | [6] |
| Rats | E. coli | Intraperitoneal injection (dose-dependent) | Bacteriuria | Beneficial effects on bacteriuria observed after one day. | [4] |
| Mice with Chronic Cystitis | UPEC | Oral administration | UPEC Colonization in Urethra | Reduced UPEC colonization after 6 hours compared to control. | [5] |
Experimental Protocols
This section details the methodologies for key experiments in preclinical UTI models to evaluate the efficacy of this compound.
Protocol 1: Murine Model of Ascending UTI
This protocol describes a standard method for inducing a UTI in female mice to mimic human infection.
Materials:
-
Uropathogenic E. coli (UPEC) strain (e.g., CFT073, UTI89)
-
Luria-Bertani (LB) broth and agar plates
-
Sterile phosphate-buffered saline (PBS)
-
Female mice (e.g., C57BL/6J or C3H/HeN, 6-8 weeks old)
-
Anesthesia (e.g., isoflurane)
-
Sterile, flexible polyethylene catheter
-
This compound solution (for treatment group)
-
Sterile water or vehicle (for control group)
Procedure:
-
Bacterial Inoculum Preparation:
-
Transurethral Inoculation:
-
This compound Administration (Example Regimen):
-
Provide this compound in the drinking water at a concentration of 1.1M for a specified duration (e.g., 14 days).[6] Ensure fresh this compound solution is provided regularly.
-
The control group receives sterile drinking water without this compound.
-
-
Monitoring and Sample Collection:
-
At predetermined time points (e.g., 24 hours, 7 days, 14 days post-infection), collect urine for bacterial load determination.
-
At the end of the study, euthanize the mice and aseptically harvest the bladder and kidneys.[7]
-
Protocol 2: Quantification of Bacterial Load
This protocol outlines the procedure for determining the number of viable bacteria in the bladder and kidneys.
Materials:
-
Harvested bladder and kidneys
-
Sterile PBS
-
Tissue homogenizer
-
LB agar plates
-
Incubator (37°C)
Procedure:
-
Weigh the harvested bladder and kidneys.
-
Homogenize each organ separately in a known volume of sterile PBS.
-
Perform serial dilutions of the tissue homogenates in sterile PBS.
-
Plate the dilutions onto LB agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colony-forming units (CFU) on the plates and calculate the CFU per gram of tissue.[8]
Protocol 3: Assessment of Bladder Inflammation
Inflammation in the bladder can be assessed through histological analysis and by measuring inflammatory markers.
A. Histological Analysis:
-
Fix the harvested bladder in 10% neutral buffered formalin.
-
Embed the tissue in paraffin and section it.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Examine the stained sections under a microscope for signs of inflammation, such as edema, inflammatory cell infiltration, and urothelial damage.[9]
-
A semi-quantitative scoring system can be used to grade the severity of inflammation.[9]
B. Myeloperoxidase (MPO) Assay (for neutrophil infiltration):
-
Homogenize a portion of the bladder tissue in a suitable buffer.
-
Use a commercially available MPO assay kit to measure the enzyme activity in the tissue homogenate, which correlates with the number of neutrophils.
C. Cytokine/Chemokine Measurement:
-
Homogenize a portion of the bladder tissue or use urine samples.
-
Measure the levels of pro-inflammatory cytokines and chemokines (e.g., IL-6, TNF-α, IL-1β, KC/CXCL1) using enzyme-linked immunosorbent assay (ELISA) or a multiplex bead-based assay.[1][3]
Experimental and Logical Workflows
The following diagrams illustrate the typical workflow for a preclinical UTI study evaluating this compound and the logical relationship of its therapeutic effect.
Conclusion
This compound demonstrates a clear mechanism of action by inhibiting the adhesion of uropathogenic E. coli to bladder epithelial cells. Preclinical studies, both in vitro and in vivo, support its potential as a therapeutic agent for UTIs. However, further research is warranted to establish optimal dosing regimens and to more comprehensively quantify its effects on bacterial clearance and the host inflammatory response in various preclinical models. The protocols and data presented here provide a foundation for researchers to design and execute robust preclinical studies to further evaluate the therapeutic potential of this compound for the treatment and prevention of urinary tract infections.
References
- 1. Survival of uropathogenic Escherichia coli in the murine urinary tract is dependent on OmpR - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fytoiasis.com [fytoiasis.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of this compound in urinary tract infections – a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Murine Model for Escherichia coli Urinary Tract Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Urine and Tissue Bacterial Loads Correlate With Voiding Behaviors in a Murine Urinary Tract Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Gene Expression Profiling of Mouse Bladder Inflammatory Responses to LPS, Substance P, and Antigen-Stimulation - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose Supplementation in Animal Models of Metabolic Disorders: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Mannose, a naturally occurring monosaccharide, has emerged as a promising therapeutic agent in the preclinical investigation of metabolic disorders. This document provides a comprehensive overview of the application of this compound supplementation in various animal models of metabolic diseases, including type 2 diabetes, obesity, and non-alcoholic fatty liver disease. Detailed experimental protocols, a summary of quantitative outcomes, and visualizations of the implicated signaling pathways are presented to guide researchers in designing and executing studies to explore the therapeutic potential of this compound.
Introduction
Metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD) represent a significant global health burden. Recent research has highlighted the potential of this compound supplementation to ameliorate key pathological features of these conditions in animal models. The mechanisms of action are multifaceted, involving modulation of the gut microbiota, regulation of inflammatory responses, and direct effects on cellular metabolism. These application notes consolidate findings from key studies to provide a practical resource for the scientific community.
Data Presentation: Efficacy of this compound in Animal Models
The following tables summarize the quantitative effects of this compound supplementation across different animal models of metabolic disorders.
Table 1: Effects of this compound on a Type 2 Diabetes Mouse Model
| Animal Model | This compound Administration | Duration | Body Weight | Blood Glucose | Insulin Sensitivity | Key Findings | Reference |
| db/db mice | 20 g / 100 mL in drinking water | 8 weeks | No significant change compared to untreated db/db mice | Significantly improved glucose tolerance | Promoted insulin sensitivity (evidenced by IPGTT and IPITT) | Ameliorated diabetic symptoms including controlled urine output and suppressed water and food intake.[1][2] | [1][2] |
Table 2: Effects of this compound on Diet-Induced Obesity Mouse Models
| Animal Model | This compound Administration | Duration | Body Weight | Adiposity/Fat Mass | Liver Steatosis | Glucose Tolerance | Key Findings | Reference |
| C57BL/6J mice on High-Fat Diet (HFD) | 2% in drinking water (started at weaning) | 13-19 weeks | Prevented HFD-induced weight gain | Lowered adiposity and reduced fat mass | Reduced liver steatosis | Improved glucose tolerance | Effects are preventative and require continuous supplementation from an early age.[3][4] Increased Bacteroidetes to Firmicutes ratio in the gut microbiota.[3][4] | [3][4][5] |
| C57BL/6J mice on HFD | 2% in drinking water (started 8 weeks post-weaning) | - | No reduction in established obesity | No reduction in established obesity | - | - | This compound was not effective in reversing established diet-induced obesity.[3] | [3] |
Table 3: Effects of this compound on Alcoholic and Non-Alcoholic Fatty Liver Disease Mouse Models
| Animal Model | Disease Model | This compound Administration | Duration | Liver Injury Markers (ALT/AST) | Hepatic Steatosis | Key Findings | Reference |
| C57BL/6J mice | Alcoholic Liver Disease (Chronic-binge ethanol feeding) | 1%, 2%, 3% (w/v) in drinking water | - | Significantly reduced serum ALT and AST | Attenuated hepatocyte lipid deposition | Regulated lipid metabolism by rescuing fatty acid oxidation genes and suppressing lipogenic genes via the PI3K/Akt/mTOR pathway.[6][7] | [6][7] |
| C57BL/6J mice | Metabolic Dysfunction-Associated Steatohepatitis (MASH) (FAT-MASH model) | 5% or 20% (w/v) in drinking water | 12 weeks | - | Reduced liver steatosis and fibrosis | Effective in both prevention and therapy (reversal) settings. Dampens hepatocyte ketohexokinase expression.[8][9][10] | [8][9][10] |
Experimental Protocols
Protocol 1: Induction and Treatment of Type 2 Diabetes in db/db Mice
1. Animal Model:
-
Genetically obese db/db male mice are used as a model for type 2 diabetes.[2] Age-matched db/m mice serve as healthy controls.[1]
2. This compound Administration:
-
Prepare a 20% (w/v) this compound solution by dissolving 20 g of this compound in 100 mL of drinking water.[1][11]
-
Provide the this compound solution ad libitum to the treatment group of db/db mice for a duration of 8 weeks.[1][11]
-
The control db/db group and the db/m group receive regular drinking water.
3. Monitoring and Outcome Assessment:
-
Metabolic Parameters: Monitor body weight, food intake, and water intake weekly.[1]
-
Glycemic Control: Measure random and fasting blood glucose levels regularly.[1][12] Perform an Intraperitoneal Glucose Tolerance Test (IPGTT) and an Intraperitoneal Insulin Tolerance Test (IPITT) at the end of the study to assess glucose tolerance and insulin sensitivity.[1][2]
-
Histological Analysis: At the end of the study, euthanize mice and collect liver tissue. Perform Hematoxylin and Eosin (H&E) staining and Oil Red O staining to assess hepatic steatosis.[2]
Protocol 2: Prevention of High-Fat Diet-Induced Obesity
1. Animal Model:
-
Use male C57BL/6J mice, weaned at 19 days of age.[3]
2. Diet and this compound Administration:
-
Randomize weaned mice into three groups:
-
Normal Diet (ND)
-
High-Fat Diet (HFD)
-
HFD + 2% this compound in drinking water (HFD+M)
-
-
Provide diets and supplemented water ad libitum.[3]
3. Monitoring and Outcome Assessment:
-
Body Composition: Monitor body weight and fat mass throughout the study (e.g., for 13-19 weeks).[3]
-
Metabolic Analysis: At the end of the study, perform IPGTT to assess glucose tolerance.[3]
-
Histology: Collect epididymal fat pads for adipocyte size analysis and liver tissue for assessment of steatosis.[3]
-
Gut Microbiota Analysis: Collect fecal samples for 16S rRNA gene sequencing to analyze changes in the gut microbiota composition.[3][5]
Protocol 3: Amelioration of Non-Alcoholic Steatohepatitis (MASH)
1. Animal Model:
-
Use 8-week-old male C57BL/6J mice.[8]
-
Induce MASH using the FAT-MASH model (high-fat, cholesterol, and sugar diet with low-dose carbon tetrachloride).[8]
2. This compound Administration (Prevention and Therapy):
-
Prevention Group: Start this compound supplementation (5% or 20% w/v in drinking water) at the beginning of the 12-week MASH regimen.[8][9]
-
Therapy Group: Start this compound supplementation 6 weeks into the 12-week MASH regimen.[8][9]
3. Monitoring and Outcome Assessment:
-
Histopathology: At the end of the 12-week period, collect liver tissue. Use H&E staining to assess steatosis and Sirius Red staining for fibrosis.[8]
-
Biochemical Analysis: Analyze serum levels of liver enzymes (ALT, AST).
-
Gene Expression Analysis: Perform quantitative PCR or RNA-sequencing on liver tissue to assess the expression of genes involved in fructose metabolism (e.g., ketohexokinase).[8][10]
Signaling Pathways and Mechanisms of Action
This compound exerts its beneficial effects on metabolic disorders through several interconnected pathways.
1. Macrophage-Mediated Regulation of Extracellular Vesicles in Type 2 Diabetes: In the context of type 2 diabetes, this compound is taken up by macrophages via the CD206 receptor.[11] Intracellularly, it is metabolized and leads to the suppression of CD36 gene expression.[11] This, in turn, inhibits the release of pathological extracellular vesicles (EVs) from macrophages, which are known to contribute to insulin resistance and hepatic steatosis.[1][11]
Caption: this compound action on macrophage EV release.
2. Modulation of Gut Microbiota in Diet-Induced Obesity: this compound supplementation has been shown to alter the composition of the gut microbiota, leading to an increased ratio of Bacteroidetes to Firmicutes.[3][4] This shift is associated with a lean phenotype and is thought to contribute to the prevention of diet-induced obesity by reducing caloric absorption by the host.[3][13]
Caption: this compound effect on gut microbiota and obesity.
3. Regulation of Hepatocyte Lipid Metabolism in Alcoholic Liver Disease: In the context of alcoholic liver disease, this compound ameliorates hepatic steatosis by modulating the PI3K/Akt/mTOR signaling pathway in hepatocytes.[7] This leads to a decrease in the expression of lipogenic genes (e.g., SREBP1c, ACC1, FASN) and an increase in the expression of genes involved in fatty acid oxidation (e.g., PPARα, ACOX1, CPT1).[7]
Caption: this compound regulation of lipid metabolism.
Experimental Workflow Overview
The following diagram illustrates a general experimental workflow for investigating the effects of this compound in an animal model of a metabolic disorder.
Caption: General experimental workflow.
Conclusion
This compound supplementation demonstrates significant therapeutic potential in a range of animal models of metabolic disorders. The provided data, protocols, and mechanistic diagrams offer a foundational resource for researchers aiming to further elucidate the efficacy and mechanisms of this compound. Future studies should focus on optimizing dosage and administration routes, as well as translating these promising preclinical findings to human clinical trials.
References
- 1. D‐Mannose Alleviates Type 2 Diabetes and Rescues Multi‐Organ Deteriorations by Controlling Release of Pathological Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses macrophage release of extracellular vesicles and ameliorates type 2 diabetes | bioRxiv [biorxiv.org]
- 3. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose Alters Gut Microbiome, Prevents Diet-Induced Obesity, and Improves Host Metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | this compound Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease [frontiersin.org]
- 7. This compound Regulates Hepatocyte Lipid Metabolism via PI3K/Akt/mTOR Signaling Pathway and Ameliorates Hepatic Steatosis in Alcoholic Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose reduces fructose metabolism and reverses MASH in human liver slices and murine models in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biorxiv.org [biorxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of D-Mannose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Mannose, a C-2 epimer of glucose, is a naturally occurring simple sugar that plays a crucial role in human metabolism, particularly in the glycosylation of proteins. Accurate quantification of this compound is essential in various fields, including biomedical research, pharmaceutical development, and quality control of food and dietary supplements. High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of this compound, offering high resolution, sensitivity, and reproducibility.
This document provides detailed application notes and protocols for the analysis of this compound using HPLC with three common detection methods: Refractive Index Detection (RID), UV-Visible Detection (UVD) following pre-column derivatization, and Evaporative Light Scattering Detection (ELSD).
Comparison of HPLC Detection Methods for this compound Analysis
The choice of detector is critical for the successful HPLC analysis of this compound, as it lacks a strong chromophore, making direct UV detection challenging. The following table summarizes the key quantitative parameters and characteristics of the three detection methods detailed in this document, allowing for an informed selection based on the specific analytical requirements.
| Parameter | HPLC with Refractive Index Detection (RID) | HPLC with UV Detection (Pre-column Derivatization) | HPLC with Evaporative Light Scattering Detection (ELSD) |
| Principle | Measures the change in refractive index of the mobile phase caused by the analyte. | Measures the absorbance of UV light by the analyte after it has been chemically modified to contain a UV-absorbing group. | Measures the light scattered by particles of the analyte after the mobile phase has been evaporated. |
| Derivatization | Not required. | Required (e.g., with 1-phenyl-3-methyl-5-pyrazolone, PMP). | Not required. |
| Linearity Range | Typically in the µg/mL to mg/mL range.[1] | 0.5–500 µg/mL for this compound.[2] | Generally non-linear, often requiring a logarithmic or quadratic fit. |
| Limit of Detection (LOD) | Generally higher compared to UV and ELSD. | As low as 0.37 µg/mL for this compound. | Can be in the low mg/L range.[3] |
| Limit of Quantification (LOQ) | Typically in the range of 40-110 mg/L for similar sugars.[1] | As low as 1.26 µg/mL for this compound. | Can be in the range of 12-30 mg/L for sugars.[3] |
| Gradient Elution | Not compatible. | Compatible. | Compatible. |
| Advantages | - Simple and direct method- Universal for non-chromophoric compounds | - High sensitivity and selectivity- Compatible with gradient elution | - Universal for non-volatile analytes- More sensitive than RID- Compatible with gradient elution |
| Disadvantages | - Low sensitivity- Not compatible with gradient elution- Sensitive to temperature and pressure fluctuations | - Requires extra sample preparation steps (derivatization)- Derivatization reagent can interfere with analysis | - Non-linear response- Requires volatile mobile phases- Analyte must be non-volatile |
Experimental Protocols
Protocol 1: this compound Analysis by HPLC with Refractive Index Detection (HPLC-RID)
This protocol is suitable for the quantification of this compound at relatively high concentrations and in simple matrices.
1. Materials and Reagents
-
This compound standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[1]
2. Instrumentation
-
HPLC system with an isocratic pump, autosampler, column oven, and a refractive index detector.
-
Amino-based column (e.g., COL–AMINO 150 x 4.6 mm).[1]
3. Chromatographic Conditions
-
Column: Amino column (150 x 4.6 mm)[1]
-
Mobile Phase: Acetonitrile:Water (75:25, v/v)[1]
-
Flow Rate: 1.0 mL/min[1]
-
Column Temperature: 35 °C[1]
-
Injection Volume: 20 µL
-
Detector: Refractive Index Detector
4. Standard and Sample Preparation
-
Standard Stock Solution (10 mg/mL): Accurately weigh 100 mg of this compound and dissolve it in 10 mL of the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 to 10 mg/mL.
-
Sample Preparation: Dissolve the sample in the mobile phase, centrifuge at 4,000 rpm for 10 minutes, and filter the supernatant through a 0.22 µm syringe filter before injection.[1]
5. Analysis
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved on the RID.
-
Inject the calibration standards, followed by the samples.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards and determine the concentration of this compound in the samples.
Protocol 2: this compound Analysis by HPLC with UV Detection after PMP Derivatization
This method offers high sensitivity and is suitable for quantifying low levels of this compound in complex matrices.
1. Materials and Reagents
-
This compound standard (≥99.5% purity)
-
1-phenyl-3-methyl-5-pyrazolone (PMP)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Ammonium acetate
-
Acetic acid
-
Sodium hydroxide
-
Hydrochloric acid
-
Chloroform
2. Instrumentation
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Visible detector.
-
Reversed-phase C18 column (e.g., Poroshell EC-C18, 4.6 × 100 mm, 2.7 µm).[2]
3. Derivatization Procedure [2]
-
Prepare a 0.5 M PMP solution in methanol and a 0.3 M sodium hydroxide solution.
-
To 100 µL of the sample or standard solution, add 50 µL of 0.3 M sodium hydroxide and 50 µL of 0.5 M PMP solution.
-
Incubate the mixture at 70°C for 30 minutes.
-
Cool the mixture to room temperature and neutralize by adding 50 µL of 0.3 M hydrochloric acid.
-
Extract the PMP-derivatized sample by adding 500 µL of chloroform and vortexing.
-
Centrifuge the mixture and discard the lower chloroform layer. Repeat the extraction twice.
-
Filter the upper aqueous layer through a 0.22 µm filter before HPLC analysis.
4. Chromatographic Conditions [2]
-
Column: Poroshell EC-C18 (4.6 × 100 mm, 2.7 µm)[2]
-
Mobile Phase A: 100 mM Ammonium acetate buffer (pH 5.5)[2]
-
Mobile Phase B: Acetonitrile[2]
-
Gradient: A suitable gradient to separate the PMP-derivatized mannose from other components.
-
Flow Rate: 1.0 mL/min[2]
-
Column Temperature: 37 °C[2]
-
Injection Volume: 20 µL[2]
-
Detection Wavelength: 254 nm[2]
5. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in deionized water.
-
Calibration Standards: Prepare calibration standards in the range of 0.5 to 500 µg/mL and derivatize them following the procedure above.[2]
-
Sample Preparation: Prepare the sample solution and derivatize it as described above.
6. Analysis
-
Equilibrate the column with the initial mobile phase conditions.
-
Inject the derivatized standards and samples.
-
Create a calibration curve from the peak areas of the derivatized standards and quantify this compound in the samples.
Protocol 3: this compound Analysis by HPLC with Evaporative Light Scattering Detection (HPLC-ELSD)
This protocol provides a universal detection method for this compound, particularly useful when dealing with a wide range of analyte concentrations and when gradient elution is necessary.
1. Materials and Reagents
-
This compound standard (≥99.5% purity)
-
Acetonitrile (HPLC grade)
-
Deionized water (18.2 MΩ·cm)
-
Mobile Phase: Acetonitrile:Water (e.g., 78:22, v/v or a gradient)
2. Instrumentation
-
HPLC system with a gradient or isocratic pump, autosampler, column oven, and an evaporative light scattering detector.
-
Amino-based or HILIC column (e.g., Phenomenex Luna NH2, 250 mm x 4.6 mm, 5 µm).
3. Chromatographic Conditions
-
Column: Phenomenex Luna NH2 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (78:22, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
ELSD Settings:
-
Drift Tube Temperature: 40 °C
-
Nitrogen Gas Pressure: 350 kPa
-
4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample in the mobile phase, centrifuge, and filter through a 0.22 µm syringe filter.
5. Analysis
-
Allow the ELSD to warm up and the nitrogen gas flow to stabilize.
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the standards and samples.
-
Construct a calibration curve by plotting the log of the peak area against the log of the concentration. The ELSD response is often non-linear and may require a logarithmic or quadratic fit for the calibration curve.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Workflow for the PMP derivatization of this compound for HPLC-UV analysis.
Caption: Logical relationships for selecting an HPLC detector for this compound.
References
Application Notes and Protocols for D-Mannose Identification by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the identification and quantification of D-Mannose in biological matrices using various mass spectrometry techniques. The protocols are designed to offer robust and reproducible results for applications in clinical research, biomarker discovery, and drug development.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is ideal for the quantitative analysis of this compound in biological fluids such as serum and plasma, offering high sensitivity and specificity without the need for derivatization.[1][2]
Application Note
The accurate quantification of this compound is crucial in various research fields, including the study of congenital disorders of glycosylation, diabetes, and cancer.[3][4] This LC-MS/MS protocol provides a reliable method to distinguish this compound from its isomers, like glucose, which is often present in much higher concentrations.[1][4] The use of a stable isotope-labeled internal standard, such as this compound-¹³C₆, is critical for correcting matrix effects and ensuring high accuracy and precision.[4][5] This method has been successfully applied to quantify this compound in human serum and plasma samples.[1][5]
Quantitative Data Summary
The performance of a validated LC-MS/MS method for this compound quantification is summarized in the tables below.
Table 1: Calibration Curve and Linearity [1][3][5]
| Parameter | Value |
| Concentration Range | 0.31 - 50 µg/mL |
| Linearity (r²) | > 0.999 |
| Blank Serum | 4% BSA in PBS |
Table 2: Accuracy and Precision (Quality Control Samples) [3][5][6]
| QC Level | Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| Low | 2.5 | < 2% | < 2% | 104.1 - 105.5 |
| Medium | 10 | < 2% | < 2% | 104.1 - 105.5 |
| High | 40 | < 2% | < 2% | 104.1 - 105.5 |
Table 3: Recovery and Matrix Effect [5][6]
| Parameter | Value |
| Extraction Recovery | 104.1%–105.5% |
| Matrix Effect | 97.0%–100.0% |
Experimental Protocol
Materials:
-
Human serum or plasma samples
-
This compound standard solution (e.g., 10 mg/mL in water)[5]
-
This compound-¹³C₆ internal standard (IS) working solution[4][5]
-
Acetonitrile (ACN), LC-MS grade[3]
-
Water, HPLC grade[5]
-
Formic acid, MS grade[1]
-
Microcentrifuge tubes[3]
-
Nitrogen gas evaporator[3]
-
Vortex mixer and centrifuge[3]
Sample Preparation:
-
Spiking: To a 50 µL aliquot of standard, quality control (QC), or biological sample in a microcentrifuge tube, add a specific volume of the this compound-¹³C₆ internal standard working solution.[3][4]
-
Protein Precipitation: Add 150 µL of acetonitrile to precipitate proteins.[7] Vortex vigorously for 30 seconds.[3]
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.[3]
-
Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.[3]
-
Drying (Optional but recommended for concentration): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at 40°C.[3]
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., HPLC water or 0.1% formic acid in water).[3] Vortex for 30 seconds.[3]
-
Final Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates.[3]
-
Analysis: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.[3]
LC-MS/MS Conditions:
-
Injection Volume: 5 µL[5]
-
Mass Spectrometer: API 3200 QTRAP or equivalent triple quadrupole mass spectrometer[5]
-
Monitoring: Selected Reaction Monitoring (SRM)[5]
Workflow Diagram
References
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 6. LC-MS/MS determination of this compound in human serum as a potential cancer biomarker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]
One-Pot Synthesis of Poly-D-Mannose: An Application Note and Detailed Protocol
This document provides a comprehensive guide for the one-pot synthesis of poly-D-mannose, a branched polysaccharide with emerging applications in biomedicine, including anti-biofilm, antioxidant, and anti-inflammatory activities.[1][2][3][4] The protocols and data presented herein are intended for researchers, scientists, and professionals in drug development interested in the facile synthesis and characterization of this functional biopolymer.
Introduction
Poly-D-mannose is a polymer composed of D-mannose monomers. Its synthesis through a one-pot method offers a straightforward and cost-effective approach, eliminating the need for complex purification of intermediates.[1] This method typically involves the acid-catalyzed polymerization of this compound under conditions of high temperature and negative pressure.[1][2] The resulting poly-D-mannose is a hyperbranched polysaccharide with a high degree of branching.[2][4] This structure provides a large number of terminal hydroxyl groups, contributing to its unique physicochemical and biological properties.[5]
Synthesis Methodology
The primary one-pot synthesis method involves the direct polymerization of this compound using a solid acid catalyst, such as citric acid, under controlled temperature and pressure.[1][2] An alternative approach utilizes phosphoric acid as a catalyst under microwave irradiation. This application note will focus on the citric acid-catalyzed thermal condensation method.
Quantitative Data Summary
The following table summarizes the key quantitative data from a representative one-pot synthesis of poly-D-mannose.
| Parameter | Value | Reference |
| Reactants | ||
| This compound | 30 g | [1][2] |
| Citric Acid | 0.9 g | [1][2] |
| Reaction Conditions | ||
| Temperature | 155 °C | [1][2] |
| Time | 30 min | [1][2] |
| Pressure | -0.1 MPa | [1][2] |
| Agitation | 120 rpm | [1][2] |
| Product Characterization | ||
| Molecular Weight | Mixture of four components: >410,000 Da (three components) and 3884 Da (one component) | [2][3][4] |
| Degree of Branching | 0.53 | [2][3][4] |
| Total Sugar Content | 97.70% | [2] |
| Monosaccharide Composition | Exclusively this compound | [2] |
Experimental Protocols
This section provides a detailed protocol for the one-pot synthesis of poly-D-mannose based on the citric acid-catalyzed thermal condensation method.[1][2]
Materials and Equipment
-
This compound (reagent grade)
-
Citric acid (solid, reagent grade)
-
Deionized water
-
1 L three-necked round-bottom flask
-
Heating mantle with magnetic stirrer
-
Vacuum pump
-
Condenser
-
Thermometer
-
Lyophilizer (optional, for drying)
Synthesis Procedure
-
Reactant Preparation: Weigh 30 g of this compound and 0.9 g of solid citric acid and add them to the 1 L three-necked round-bottom flask.
-
Reaction Setup: Assemble the reaction apparatus. Place the flask in the heating mantle, insert a magnetic stir bar, attach the condenser to one neck, a thermometer to another, and connect the third neck to the vacuum pump.
-
Polymerization:
-
Product Recovery:
-
Purification (Optional): The resulting aqueous solution can be further purified by dialysis to remove any unreacted monomers and catalyst.
-
Drying: The purified poly-D-mannose solution can be dried, for example, by lyophilization, to obtain a solid powder.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the one-pot synthesis of poly-D-mannose.
Caption: Workflow for the one-pot synthesis of poly-D-mannose.
Potential Signaling Pathway Involvement
Poly-D-mannose, due to its mannose residues, has the potential to interact with mannose receptors on the surface of various cells, such as macrophages.[6] This interaction can trigger downstream signaling pathways, for instance, leading to phagocytosis and modulation of the immune response. The diagram below illustrates a simplified representation of mannose receptor-mediated endocytosis.
Caption: Mannose receptor-mediated endocytosis of poly-D-mannose.
References
- 1. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mannosylated Polymeric Ligands for Targeted Delivery of Antibacterials and Their Adjuvants to Macrophages for the Enhancement of the Drug Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: D-Mannose Purification from Natural Sources
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for overcoming challenges in the purification of D-Mannose from natural sources.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Low Yield of this compound after Acid Hydrolysis of Lignocellulosic Biomass
Question: We are experiencing significantly lower than expected yields of this compound after performing acid hydrolysis on wood chips. What are the potential causes and how can we optimize the process?
Answer: Low this compound yield from acid hydrolysis is a common issue. Several factors can contribute to this, primarily related to the degradation of the target sugar and incomplete hydrolysis of the raw material.
Troubleshooting Steps:
-
Optimize Reaction Conditions: The conditions for acid hydrolysis are critical. High temperatures and prolonged reaction times can lead to the degradation of mannose into byproducts like furfurals.[1][2]
-
Temperature: Lowering the temperature may reduce degradation. For instance, studies on wood hydrolyzates have shown that while higher temperatures can increase the initial release of glucose, they can also lead to the degradation of hemicellulose-derived sugars like mannose.[3]
-
Time: The duration of hydrolysis needs to be carefully controlled. A time-course experiment is recommended to identify the point of maximum mannose release before significant degradation occurs. For example, in the hydrolysis of beech wood, xylose and mannose are mainly formed in the initial stages.[1]
-
Acid Concentration: The concentration of the acid (e.g., sulfuric acid) directly impacts the hydrolysis rate. A lower concentration may require a longer reaction time or higher temperature, while a higher concentration can accelerate both hydrolysis and degradation.
-
-
Two-Step Hydrolysis: Consider a two-step acid hydrolysis procedure. The first step with concentrated acid at a lower temperature can hydrolyze the hemicellulose (where mannan, the polymer of mannose, is located), followed by a second step with dilute acid at a higher temperature for cellulose hydrolysis. This can improve the selective recovery of mannose.[4]
-
Raw Material Particle Size: The particle size of the biomass can affect the efficiency of acid penetration and hydrolysis. Smaller particle sizes can sometimes lead to lower glucan content and higher lignin measurements, so an optimal particle size should be determined experimentally.[4]
Experimental Protocol: Optimizing Acid Hydrolysis of Wood for this compound
This protocol provides a framework for optimizing the yield of this compound from a lignocellulosic feedstock like wood shavings.
Materials:
-
Dried and milled wood shavings
-
Concentrated sulfuric acid (e.g., 72%)
-
Deionized water
-
Calcium carbonate or Barium carbonate for neutralization[5]
-
High-Performance Liquid Chromatography (HPLC) system for sugar analysis
Procedure:
-
Primary Hydrolysis (Hemicellulose Extraction):
-
Secondary Hydrolysis:
-
Dilute the primary hydrolysis slurry with deionized water to a lower acid concentration (e.g., 4%).
-
Heat the diluted slurry to boiling for a defined period (e.g., 6 hours), maintaining a constant volume.[5]
-
-
Neutralization:
-
Cool the hydrolysate and neutralize it with calcium carbonate or barium carbonate until the pH is near neutral.[5]
-
-
Filtration and Analysis:
-
Filter the neutralized solution to remove the precipitate (e.g., barium sulfate) and any remaining solids.
-
Analyze the filtrate for this compound concentration using HPLC.
-
-
Optimization:
-
Repeat the experiment, systematically varying one parameter at a time (e.g., primary hydrolysis time, temperature, acid concentration) to determine the optimal conditions for this compound yield.
-
Workflow for Optimizing Acid Hydrolysis
Caption: A logical workflow for the systematic optimization of acid hydrolysis conditions to maximize this compound yield.
FAQ 2: Co-elution of this compound with Other Sugars during Chromatographic Purification
Question: We are using ion-exchange chromatography to purify this compound from a fruit extract, but we are observing co-elution with glucose and other monosaccharides. How can we improve the separation?
Answer: Co-elution of sugars with similar properties is a frequent challenge in chromatography. This compound and D-Glucose are C-2 epimers, making their separation particularly difficult due to their similar size and charge properties.[6][7]
Troubleshooting Steps:
-
Column Selection:
-
Ion-Exchange Chromatography: While ion-exchange can be used, its selectivity for neutral sugars is limited. It is more effective for separating charged impurities.[8] Consider using a column with a specific resin that has a higher affinity for mannose.
-
Size-Exclusion Chromatography: This method separates molecules based on size and can be used to remove larger impurities from the this compound fraction.[8]
-
Affinity Chromatography: This is a highly selective method. For instance, a column with immobilized Concanavalin A, a lectin that specifically binds to mannose and glucose residues, can be used. Elution can then be achieved by changing the pH or using a competitive binder.[9][10]
-
Simulated Moving Bed (SMB) Chromatography: For industrial-scale purification, SMB is a continuous chromatographic technique that can provide high purity and yield.[11][12]
-
-
Mobile Phase Optimization:
-
For ion-exchange chromatography, adjusting the pH and ionic strength of the mobile phase can sometimes improve the resolution between closely related sugars.
-
In some HPLC methods, using a specific mobile phase composition can enhance the separation of sugar epimers.[13]
-
-
Enzymatic Treatment:
-
If glucose is the primary contaminant, consider using glucose oxidase to convert glucose into gluconic acid, which can then be more easily separated by ion-exchange chromatography.
-
Experimental Protocol: Affinity Chromatography for this compound Purification
This protocol outlines a general procedure for purifying this compound using a Concanavalin A (Con A) affinity column.
Materials:
-
Crude this compound extract
-
Concanavalin A-agarose column[9]
-
Binding buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, 1 mM MnCl₂, 1 mM CaCl₂, pH 7.4)
-
Elution buffer (e.g., Binding buffer containing a high concentration of a competitive sugar like methyl α-D-mannopyranoside or a low pH buffer)
-
Fraction collector
-
UV detector or method for sugar quantification
Procedure:
-
Column Equilibration: Equilibrate the Con A-agarose column with 5-10 column volumes of binding buffer.
-
Sample Loading: Load the crude this compound extract onto the column at a slow flow rate to allow for efficient binding.
-
Washing: Wash the column with several column volumes of binding buffer to remove unbound impurities. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the bound this compound by applying the elution buffer.
-
Fraction Collection: Collect fractions and analyze them for this compound content.
-
Regeneration: Regenerate the column according to the manufacturer's instructions.
Purification Strategy Decision Tree
Caption: A decision tree to guide the selection of an appropriate chromatographic technique based on the identified impurities.
FAQ 3: Difficulty in Crystallizing the Final this compound Product
Question: After purification, our this compound solution is a viscous syrup, and we are struggling to induce crystallization. What could be the issue and how can we promote crystal formation?
Answer: The inability of this compound to crystallize is often due to the presence of residual impurities that inhibit crystal lattice formation or an inappropriate solvent system.
Troubleshooting Steps:
-
Purity Check: Ensure the purity of the this compound solution is high. Even small amounts of other sugars or contaminants can interfere with crystallization.[14] Re-purify if necessary using a different chromatographic technique.
-
Solvent System:
-
Ethanol Addition: this compound is less soluble in ethanol than in water. Gradually adding absolute ethanol to a concentrated aqueous solution of this compound can induce precipitation and crystallization.[5][6]
-
Mixed Solvents: A mixture of methyl and isopropyl alcohols has been reported to be effective for this compound crystallization.[5]
-
-
Concentration: The solution needs to be sufficiently concentrated. Evaporation under reduced pressure to a thick syrup is a common practice before attempting crystallization.[5]
-
Seeding: Introduce a few seed crystals of pure this compound to the supersaturated solution to initiate crystallization.[5]
-
Temperature Control: A gradual decrease in temperature can promote crystallization. A controlled cooling profile can be beneficial.[12]
-
Agitation: Gentle agitation or stirring can sometimes facilitate crystal formation.
Experimental Protocol: Crystallization of this compound
This protocol describes a method for crystallizing this compound from a purified, concentrated aqueous solution.
Materials:
-
Concentrated, purified this compound syrup
-
Absolute ethanol (or a mixture of methyl and isopropyl alcohols)
-
Seed crystals of pure α-D-Mannose
-
Beaker or flask
-
Stirring apparatus (optional)
-
Vacuum filtration setup
Procedure:
-
Concentration: Evaporate the purified this compound solution under vacuum to a thick syrup (approximately 85% total solids).[5]
-
Solvent Addition:
-
Warm the syrup slightly and slowly add absolute ethanol while stirring until the solution becomes slightly turbid.
-
Alternatively, dissolve the syrup in warm methyl alcohol and then add isopropyl alcohol.[5]
-
-
Seeding: Add a small amount of this compound seed crystals to the solution.
-
Crystallization:
-
Allow the solution to cool slowly to room temperature, and then transfer it to a colder environment (e.g., 4°C).
-
Allow crystallization to proceed for 24-48 hours.[15]
-
-
Harvesting:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.[15]
-
-
Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 45°C).[15]
Crystallization Troubleshooting Flowchart
Caption: A flowchart to systematically troubleshoot common issues encountered during the crystallization of this compound.
Data Summary Tables
Table 1: this compound Content in Various Natural Sources
| Natural Source | This compound Content (%) | Primary Extraction Method | Reference |
| Spent Coffee Grounds | 46.8% | Autohydrolysis / Enzymatic Hydrolysis | [6] |
| Palm Kernel | ~48% | Acid and Enzymatic Hydrolysis | [6] |
| Konjac Flour | 35.8% | Microwave-assisted Acid Hydrolysis | [6] |
| Açaí Seeds | ~50% of dry weight | Acid and Enzymatic Hydrolysis | [6] |
| Ivory-Nut Shavings | Yields ~35% crystalline sugar | Acid Hydrolysis | [5] |
| Passiflora foetida | 48.83% in heteropolysaccharide | Hot Water Extraction, Column Chromatography | [6] |
Table 2: Comparison of this compound Yields from Spent Coffee Grounds (SCG) using Different Pre-treatment Methods
| Pre-treatment Method | This compound Yield (mol%) | Reference |
| Autohydrolysis | 31.88 | [6][16] |
| Alkaline Pre-treatment | 4.43 | [6][16] |
Table 3: Purity and Yield of this compound from Different Purification Strategies
| Purification Strategy | Purity | Yield | Source Material | Reference |
| Acid/Enzymatic Hydrolysis, Filtration, Desalination, Crystallization | High | 48.4% | Palm Kernel | |
| Formation of Bisulfite Adducts, Oxidative Recovery, Crystallization | 98-99% | 50-55% | Spent Sulfite Liquor | [15][17] |
| Molybdate-catalyzed Isomerization of Glucose, SMB Chromatography, Crystallization | 99.4% | 51.8% | Glucose | [12] |
| Acid Hydrolysis, Alcohol Precipitation, Crystallization | - | ~35% | Ivory-Nut Shavings | [5] |
References
- 1. mdpi.com [mdpi.com]
- 2. forestbioproducts.umaine.edu [forestbioproducts.umaine.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. Recent advances in biotransformation, extraction and green production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound: Preparation, Mechanism And Application Studies_Chemicalbook [chemicalbook.com]
- 8. Understand the Main Processes of D - Mannose Manufacturing in the Food Industry. [greenskybio.com]
- 9. This compound agarose for Con A purification [gbiosciences.com]
- 10. researchgate.net [researchgate.net]
- 11. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 12. CN101851689A - A kind of this compound preparation technology - Google Patents [patents.google.com]
- 13. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN103497221A - Preparation method for this compound crystals - Google Patents [patents.google.com]
- 15. WO2018185182A1 - Industrial-scale this compound extraction from this compound bisulfite adducts - Google Patents [patents.google.com]
- 16. researchgate.net [researchgate.net]
- 17. EP3385271A1 - Industrial-scale this compound extraction from this compound bisulfite adducts - Google Patents [patents.google.com]
Technical Support Center: Optimizing D-Mannose Concentration for Enhancing Chemotherapy Efficacy
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the synergistic effects of D-Mannose with chemotherapy.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances chemotherapy efficacy?
A1: this compound is a monosaccharide that is taken up by cancer cells using the same transporters as glucose.[1][2][3] Once inside the cell, it is phosphorylated to mannose-6-phosphate. In cancer cells with low levels of the enzyme phosphomannose isomerase (PMI), mannose-6-phosphate accumulates and competitively inhibits key enzymes in glycolysis, the pentose phosphate pathway, and glycan synthesis.[1][2][4] This metabolic disruption, often termed "metabolic clogging," impairs tumor cell growth and sensitizes them to the cytotoxic effects of chemotherapy by leading to the accumulation of reactive oxygen species and a decrease in the levels of anti-apoptotic proteins from the Bcl-2 family.[1][4][5]
Q2: Which chemotherapy agents have been shown to have synergistic effects with this compound?
A2: Research has demonstrated that this compound can enhance the efficacy of several conventional chemotherapy drugs, including:
The combination of this compound with these agents has been shown to lead to increased cancer cell apoptosis and reduced tumor growth compared to either treatment alone.[4][7]
Q3: How does the expression level of phosphomannose isomerase (PMI) affect the efficacy of this compound?
A3: The level of phosphomannose isomerase (PMI) is a critical determinant of a cancer cell's sensitivity to this compound.[1][2]
-
Low PMI levels: Cells with low PMI expression are unable to efficiently convert mannose-6-phosphate to fructose-6-phosphate for use in glycolysis. This leads to the accumulation of mannose-6-phosphate, causing metabolic disruption and rendering the cells sensitive to this compound treatment.[1][10][11]
-
High PMI levels: Conversely, cells with high PMI levels can metabolize mannose-6-phosphate, mitigating its toxic accumulation and making them resistant to the effects of this compound.[1][11]
Therefore, PMI levels could serve as a potential biomarker to predict tumor response to this compound therapy.[1][2]
Q4: What are the known signaling pathways affected by this compound in the context of chemotherapy?
A4: this compound has been shown to modulate several key signaling pathways involved in cancer cell survival and proliferation, including:
-
Intrinsic Apoptotic Pathway: this compound administration in combination with chemotherapy leads to a reduction in the levels of anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1 and Bcl-xL, thereby promoting apoptosis.[1][4]
-
PI3K/AKT and ERK Pathways: In some non-small cell lung cancer cells, this compound has been found to suppress the PI3K/AKT and ERK signaling pathways.[10]
-
NF-κB Pathway: this compound has been observed to inhibit breast cancer cell growth by activating the NF-κB signaling pathway and upregulating Testin (TES) expression.[12]
-
AMPK/PD-L1 Pathway: this compound can activate AMP-activated protein kinase (AMPK), which in turn phosphorylates PD-L1, leading to its degradation. This suggests a role for this compound in enhancing immunotherapy as well.[13][14][15]
Troubleshooting Guides
Problem 1: Inconsistent or no observable synergistic effect of this compound with chemotherapy in vitro.
| Possible Cause | Troubleshooting Step |
| High Phosphomannose Isomerase (PMI) levels in the cell line | Measure the baseline PMI expression in your cancer cell line via Western blot or qRT-PCR. Consider using a cell line known to have low PMI levels or use RNA interference to deplete PMI and re-evaluate the synergistic effect.[1] |
| Suboptimal this compound concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and chemotherapy agent. Concentrations ranging from 15 mM to 100 mM have been reported to be effective in different studies.[8][16] |
| Inappropriate incubation time | Optimize the pre-incubation time with this compound before adding the chemotherapeutic agent. A 24-hour pre-incubation period has been used in some successful studies.[17] |
| High glucose concentration in culture media | This compound and glucose compete for the same cellular transporters.[1] High glucose levels in the media may reduce the uptake of this compound. Consider using media with a physiological glucose concentration. |
Problem 2: High variability in tumor growth inhibition in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound administration | Ensure consistent and accurate oral administration of this compound. Oral gavage is a precise method. If providing this compound in drinking water, monitor daily water intake to ensure consistent dosage.[18] |
| Tumor heterogeneity | PMI expression can vary within a tumor and between different tumor types.[1] Consider analyzing PMI levels in tumor biopsies to correlate with treatment response. |
| Animal health and weight | While studies report no significant side effects on the weight and health of mice, it is crucial to monitor these parameters closely to rule out any confounding factors.[1][18] |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound and Chemotherapeutic Agents
| Cancer Cell Line | Chemotherapy Agent | This compound Concentration | Chemotherapy Concentration | Observed Effect | Reference |
| KP-4 (Pancreatic) | Cisplatin | 25 mM | 40 µM | Enhanced cell death | [4] |
| U2OS-E1a (Osteosarcoma) | Cisplatin | 25 mM | 10 µM | Enhanced cell death | [4] |
| U2OS-E1a (Osteosarcoma) | Doxorubicin | 25 mM | 1 µg/ml | Enhanced cell death | [4] |
| A549 (Lung) | Carboplatin | 15 mM | Not specified | Enhanced anti-tumor efficacy | [8][9] |
| A549 & H1299 (Lung) | Cisplatin | 30 mM | 30 µM | Enhanced apoptosis | [16] |
| MDA-MB-231 (Breast) | This compound alone | 100 mM | N/A | PD-L1 degradation | [13] |
Experimental Protocols
Protocol 1: In Vitro Chemotherapy Sensitization Assay
-
Cell Culture: Culture cancer cells (e.g., U2OS-E1a) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Pre-treatment: Seed cells in 6-well plates. The following day, replace the medium with fresh medium containing 25 mM this compound or a vehicle control. Incubate for 24 hours.
-
Chemotherapy Treatment: After the pre-incubation, add the chemotherapeutic agent (e.g., 10 µM cisplatin) or a vehicle control to the respective wells.
-
Apoptosis Analysis: Incubate for an additional 24 hours. Harvest the cells and stain with Propidium Iodide (PI). Analyze the percentage of PI-positive (dead) cells using flow cytometry.
Protocol 2: In Vivo Tumor Growth Inhibition Study
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject cancer cells (e.g., A549) into the flank of each mouse.
-
Treatment Groups: Once tumors are palpable, randomize mice into four groups: (1) Vehicle control, (2) this compound alone, (3) Chemotherapy alone (e.g., carboplatin), (4) this compound and chemotherapy combination.
-
This compound Administration: Administer this compound via oral gavage (e.g., three times a week) and/or in the drinking water.[18]
-
Chemotherapy Administration: Administer the chemotherapeutic agent according to a standard protocol (e.g., intraperitoneal injection).
-
Tumor Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal weight and health throughout the experiment.
-
Endpoint Analysis: At the end of the study, excise the tumors and measure their weight. Tumors can be further analyzed for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).
Visualizations
Caption: Mechanism of this compound induced metabolic stress and apoptosis.
Caption: General experimental workflows for in vitro and in vivo studies.
References
- 1. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic clogging of mannose triggers dNTP loss and genomic instability in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and Cancer – Research Review [prevailovercancer.com]
- 7. dratelhemat.com [dratelhemat.com]
- 8. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Upregulates Testin via the NF-κB Pathway to Inhibit Breast Cancer Proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. This compound facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Mannose shows antitumour properties against lung cancer via inhibiting proliferation, promoting cisplatin-mediated apoptosis and reducing metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. news.cancerresearchuk.org [news.cancerresearchuk.org]
Technical Support Center: Troubleshooting D-Mannose Instability in Aqueous Solutions
For researchers, scientists, and drug development professionals, the integrity of experimental reagents is paramount. D-Mannose, a C-2 epimer of glucose, is a critical monosaccharide in glycosylation and various biological processes.[1][2] However, its stability in aqueous solutions can be a significant challenge, leading to inconsistent results. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the instability of this compound.
Frequently Asked Questions (FAQs)
Q1: I've noticed a gradual drop in the pH of my this compound stock solution. What could be the cause?
A1: A decrease in pH can indicate the degradation of this compound, particularly under conditions of prolonged storage or elevated temperatures. More drastic action of acid on monosaccharides like dextrose (a close isomer of mannose) can lead to the formation of acidic byproducts such as formic acid and levulinic acid.[3] It is crucial to monitor the pH of your solution and prepare fresh batches regularly to ensure experimental consistency.
Q2: My experiments are showing a progressive loss of the expected biological activity from my this compound solution. Why is this happening?
A2: The primary cause of lost biological activity is likely the chemical instability of this compound in water, leading to its conversion into other sugars with different biological effects. The most common transformation is epimerization, where this compound converts into its C-2 epimer, D-Glucose.[4] In aqueous solutions, this can lead to an equilibrium mixture of approximately 75% D-Glucose and 25% this compound, significantly diluting the concentration of the active compound.[4] This process is accelerated by factors like temperature and pH.[5]
Q3: What are the primary chemical degradation pathways for this compound in an aqueous solution?
A3: this compound can undergo several degradation reactions in water:
-
Epimerization: The conversion of this compound to D-Glucose. This is a key pathway for instability in neutral or acidic solutions.[4]
-
Lobry de Bruyn-Van Ekenstein Transformation: In alkaline (basic) solutions, a complex rearrangement occurs, establishing an equilibrium between this compound, D-Glucose, and D-Fructose.[3]
-
Maillard Reaction: In the presence of amino acids or proteins, heating a this compound solution can trigger this non-enzymatic browning reaction, leading to a complex mixture of products and a loss of the parent sugar.[6][7]
Q4: How significantly do temperature and pH impact the stability of this compound solutions?
A4: Both temperature and pH are critical factors. Higher temperatures dramatically accelerate the rates of epimerization and other degradation reactions.[5][8] The stability of dextrose, an isomer of mannose, is shown to be maximal around pH 4, with degradation increasing in more acidic or alkaline conditions.[3] For catalyzed reactions, such as molybdate-catalyzed epimerization, the reaction rate is highly sensitive to pH, peaking around pH 2.5 to 3.5.[5]
Q5: What are the recommended best practices for preparing and storing this compound aqueous solutions to maintain stability?
A5: To minimize degradation, follow these guidelines:
-
Preparation: Dissolve this compound powder in high-purity, sterile water or a suitable buffer at room temperature. Avoid heating to aid dissolution.[5] For sterile applications, use a 0.22 µm filter.
-
Storage: Aqueous solutions should not be stored for more than one day at room temperature or 4°C.[1] For longer-term storage, aliquot the solution into single-use tubes to avoid freeze-thaw cycles and store at -20°C for short-term (up to one month) or -80°C for long-term (up to six months).[5]
Q6: How can I confirm the concentration and purity of my this compound solution if I suspect degradation?
A6: If you suspect degradation has occurred, quantitative analysis is recommended. The most reliable methods are:
-
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): This is a highly accurate and sensitive method that can separate and quantify this compound, even in the presence of its epimer, D-Glucose.[9][10]
-
Enzymatic Assay Kits: Commercially available kits can be used to measure the concentrations of this compound, D-Glucose, and D-Fructose using a spectrophotometer.[11][12]
-
Raman Spectroscopy: This technique can be used for the online analysis of this compound and D-Glucose mixtures in real-time.[13]
Summary of Factors Affecting this compound Stability
| Factor | Effect on Stability | Recommendation |
| Temperature | Higher temperatures (>4°C) significantly accelerate epimerization and other degradation pathways.[8] | Prepare solutions at room temperature and store at or below -20°C.[5] |
| pH | Stability is lowest in strongly acidic or alkaline conditions. Dextrose is most stable around pH 4.[3] | Maintain a pH near neutral or slightly acidic for general use, unless experimental conditions require otherwise. Buffer the solution if necessary. |
| Time | Degradation is time-dependent. Epimerization and microbial growth can occur within 24 hours at 4°C or room temperature.[1][5] | Prepare solutions fresh whenever possible. For storage, use aliquots at -80°C for a maximum of six months.[5] |
| Presence of Amines | In the presence of amino acids or proteins, heating can induce the Maillard reaction.[6] | Avoid heating this compound solutions with amine-containing compounds unless the Maillard reaction is the intended outcome. |
Troubleshooting Guide for this compound Solution Instability
If you are encountering inconsistent or unexpected results in your experiments involving this compound, this workflow can help diagnose the issue.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (100 mM)
-
Materials: this compound powder (high purity), sterile nuclease-free water or PBS (pH 7.2), sterile conical tubes, 0.22 µm sterile syringe filter.
-
Procedure: a. Under sterile conditions (e.g., in a laminar flow hood), weigh out 1.802 g of this compound powder. b. Add the powder to a 100 mL sterile volumetric flask. c. Add approximately 80 mL of sterile water or PBS and swirl gently at room temperature until the solid is completely dissolved. Do not heat. d. Once dissolved, bring the final volume to 100 mL with the solvent. e. For sterile applications, filter the solution through a 0.22 µm syringe filter into a sterile container. f. Immediately aliquot the stock solution into single-use, sterile microcentrifuge tubes in volumes appropriate for your experiments. g. Label the tubes clearly and transfer them to -80°C for long-term storage.
Protocol 2: General Workflow for Quantification by LC-MS/MS
This protocol outlines the general steps for quantifying this compound and its epimer D-Glucose in a suspect aqueous solution. Method development and validation are required for specific instruments.
-
Materials: this compound solution (sample), this compound and D-Glucose analytical standards, this compound-¹³C₆ (stable isotope-labeled internal standard), high-purity water, acetonitrile, formic acid, protein precipitation agent (e.g., ice-cold methanol if analyzing from a biological matrix).
-
Sample Preparation: a. Prepare a calibration curve using the analytical standards in the same matrix as your sample (e.g., water, buffer). b. Spike a known concentration of the internal standard (this compound-¹³C₆) into all samples, calibrators, and quality controls.[14] c. If the sample is in a complex matrix (like plasma or cell media), perform a protein precipitation step by adding 3-4 volumes of ice-cold methanol, vortexing, and centrifuging to pellet the precipitate.[14] d. Transfer the supernatant (or the diluted aqueous sample) to an autosampler vial for analysis.
-
LC-MS/MS Analysis: a. Chromatography: Use a column designed for polar molecule separation, such as a HILIC or a specialized carbohydrate column, to achieve baseline separation of this compound and D-Glucose. b. Mass Spectrometry: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Optimize specific precursor-to-product ion transitions for this compound, D-Glucose, and the internal standard.
-
Data Analysis: a. Calculate the peak area ratio of the analyte to the internal standard for all samples. b. Plot the peak area ratios of the calibrators against their known concentrations to generate a linear regression curve. c. Use the equation from the calibration curve to determine the concentration of this compound and D-Glucose in your unknown samples.
Understanding the Metabolic Fate of this compound
It is also important to remember that in biological systems, a loss of exogenous this compound can be due to cellular metabolism, not just chemical instability. Once transported into a cell, this compound is phosphorylated and can either enter the glycolysis pathway or be used for protein glycosylation.[15][16]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Mannose - Wikipedia [en.wikipedia.org]
- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 4. chemicalpapers.com [chemicalpapers.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Flavor Improvement of Maillard Reaction Intermediates Derived from Enzymatic Hydrolysates of Oudemansiella raphanipes Mushroom - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Heterogeneous catalytic epimerization of d -glucose to d -mannose by a tin-organic framework - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D5RE00314H [pubs.rsc.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. equl.cn [equl.cn]
- 12. Frontiers | Altered mannose metabolism in chronic stress and depression is rapidly reversed by vitamin B12 [frontiersin.org]
- 13. Online analysis of D-glucose and this compound aqueous mixtures using Raman spectroscopy: an in silico and experimental approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
Technical Support Center: Enzymatic Assays of D-Mannose in Urine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the enzymatic assay of D-Mannose in urine. It is designed for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic assay for this compound in urine.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low signal (low absorbance reading) | 1. Inactive or expired enzymes. 2. Incorrect reaction buffer pH. 3. Presence of enzyme inhibitors in the urine sample. 4. Insufficient incubation time or incorrect temperature. 5. Pipetting errors leading to missing reagents. | 1. Use fresh, properly stored enzymes. Check the expiration date. 2. Prepare fresh buffer and verify the pH. 3. Consider sample purification steps like solid-phase extraction if inhibition is suspected. A "spike and recovery" experiment can confirm inhibition. 4. Ensure the assay is incubated for the recommended time and at the correct temperature as per the protocol. 5. Review pipetting technique and ensure all reagents are added in the correct order and volume. Prepare a master mix to minimize pipetting variability.[1] |
| High background signal (high absorbance in blank/zero standard) | 1. Contaminated reagents or glassware. 2. Presence of interfering substances in the urine sample that absorb at the same wavelength as NADPH (340 nm). 3. Spontaneous degradation of NADP+ to NADPH. | 1. Use fresh, high-purity reagents and thoroughly cleaned glassware. 2. Run a sample blank containing the urine sample but without one of the key enzymes to determine the contribution of interfering substances. Sample dilution may also help. 3. Prepare fresh NADP+ solution for each experiment. |
| Non-linear standard curve | 1. Incorrect standard dilutions. 2. Substrate concentration is too high, exceeding the linear range of the assay. 3. Enzyme concentration is limiting at higher substrate concentrations. 4. Pipetting errors when preparing standards.[1] | 1. Carefully prepare fresh serial dilutions of the this compound standard. 2. Dilute the standards to fall within the expected linear range of the assay.[2] 3. Ensure the enzyme concentrations are optimized for the range of this compound being measured. 4. Use calibrated pipettes and proper technique. Avoid pipetting very small volumes.[1] |
| High variability between replicate samples | 1. Inconsistent pipetting. 2. Inadequate mixing of reagents in the wells. 3. Temperature fluctuations across the microplate. 4. Presence of air bubbles in the wells.[1] | 1. Use a multichannel pipette for adding reagents to multiple wells simultaneously. Practice consistent pipetting technique. 2. Gently mix the contents of each well after adding all reagents. 3. Ensure the entire plate is incubated at a uniform temperature. 4. Be careful during pipetting to avoid introducing air bubbles.[1] |
| Unexpectedly high this compound concentrations | 1. Contamination of samples or reagents with this compound. 2. Interference from other hexoses if the enzymes are not specific. 3. Calculation errors. | 1. Maintain a clean working environment and use dedicated lab supplies. 2. The described enzymatic assay is designed to sequentially measure glucose, fructose, and then mannose to ensure specificity.[2][3] 3. Double-check all calculations, including dilution factors. |
| Effect of Urea | High concentrations of urea in urine can inhibit enzyme activity.[2] | If urea concentrations are expected to be high (e.g., >100 mM), consider diluting the urine sample.[2] However, for most samples, direct measurement without dilution is feasible.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the enzymatic assay for this compound in urine?
A1: The assay is a coupled enzyme reaction.[2][3] First, hexokinase (HK) phosphorylates hexoses (including this compound, D-Glucose, and D-Fructose) to their respective hexose-6-phosphates. Then, phosphomannose isomerase (PMI) specifically converts mannose-6-phosphate to fructose-6-phosphate. Subsequently, phosphoglucose isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate. Finally, glucose-6-phosphate dehydrogenase (G6PDH) oxidizes glucose-6-phosphate, which leads to the reduction of NADP+ to NADPH. The increase in NADPH is measured spectrophotometrically at 340 nm and is proportional to the amount of this compound in the sample.[2][3]
Q2: Does the presence of D-Glucose or D-Fructose in urine interfere with the this compound measurement?
A2: This assay is designed to sequentially determine the concentrations of D-Glucose, D-Fructose, and this compound in the same reaction mixture. By adding the enzymes in a specific order (Hexokinase, then Glucose-6-Phosphate Dehydrogenase, then Phosphoglucose Isomerase, and finally Phosphomannose Isomerase), the contribution of each sugar to the total NADPH production can be calculated, thus avoiding interference.[2]
Q3: What is the normal range of this compound in human urine?
A3: In a study with ten volunteers, the urinary this compound concentration ranged from 8 to 700 μM.[2][3][4] Another study on women with a history of recurrent urinary tract infections (RUTIs) reported an average baseline urinary mannose of 151 ± 138 μM, with a range of 13 to 383 μM.[2]
Q4: Do I need to process the urine sample before the assay?
A4: Generally, the assay is rapid and does not require extensive sample processing.[2] However, it is recommended to centrifuge the urine sample to remove any particulate matter.[2]
Q5: How should I store urine samples before analysis?
A5: For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, samples should be frozen at -20°C or -80°C to prevent degradation of analytes. Avoid repeated freeze-thaw cycles.[1]
Q6: Can this compound supplements interfere with routine urinalysis?
A6: No, this compound does not interfere with standard urinalysis dipstick tests for parameters such as leukocyte esterase, nitrite, protein, glucose, or blood.[5]
Quantitative Data Summary
| Parameter | Value | Reference |
| Linear Range of Assay | Up to 60 µM this compound | [2] |
| Correlation Coefficient (r) | 0.996 | [2] |
| Normal Urinary this compound | 8 - 700 µM | [2][3][4] |
| Average Urinary this compound (RUTI patients) | 151 ± 138 µM | [2] |
| Urea Concentration causing enzyme inhibition | ≥ 100 mM | [2] |
Experimental Protocols
Enzymatic Assay for this compound in Urine
This protocol is adapted from the method described by Mehta et al. (2018).[2][3]
Materials:
-
Urine sample, centrifuged to remove particulates.
-
Reaction Buffer (e.g., Tris-HCl buffer, pH 7.6, with MgCl2).
-
ATP solution.
-
NADP+ solution.
-
Hexokinase (HK).
-
Glucose-6-Phosphate Dehydrogenase (G6PDH).
-
Phosphoglucose Isomerase (PGI).
-
Phosphomannose Isomerase (PMI).
-
This compound, D-Glucose, and D-Fructose standards.
-
Microplate reader capable of measuring absorbance at 340 nm.
-
96-well UV-transparent microplate.
Procedure:
-
Prepare Standards: Prepare a series of this compound, D-Glucose, and D-Fructose standards in the reaction buffer. A blank with only the reaction buffer should also be included.
-
Sample Preparation: Add the urine sample to the wells of the microplate. A final dilution may be necessary to ensure the this compound concentration falls within the linear range of the assay.
-
Reaction Setup: A sequential enzymatic reaction is performed in each well. The following components are added in order, with absorbance readings taken after each addition and incubation period:
-
Add Reaction Buffer, ATP, NADP+, and the sample/standard to each well.
-
Step 1 (Glucose): Add HK and G6PDH. Incubate until the reaction is complete (stable absorbance reading). The change in absorbance corresponds to the glucose concentration.
-
Step 2 (Fructose): Add PGI. Incubate until the reaction is complete. The change in absorbance from the previous step corresponds to the fructose concentration.
-
Step 3 (Mannose): Add PMI. Incubate until the reaction is complete. The change in absorbance from the previous step corresponds to the mannose concentration.
-
-
Measurement: Measure the absorbance at 340 nm after each enzymatic step has reached completion.
-
Calculation: Calculate the concentration of each sugar by subtracting the absorbance values from the previous step and comparing them to the standard curve.
Visualizations
This compound Metabolism and Assay Pathway
Caption: Enzymatic conversion of this compound for spectrophotometric quantification.
Troubleshooting Logic Flow
Caption: A logical workflow for troubleshooting common enzymatic assay issues.
References
Technical Support Center: Optimizing D-Mannose Production from Fructose
Welcome to the technical support center for the enzymatic conversion of D-fructose to D-mannose. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific challenges you may encounter during the enzymatic conversion of fructose to this compound.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low this compound Yield | Suboptimal pH of the reaction buffer. | The optimal pH for mannose isomerase activity is typically around 7.5.[1][2][3] For cellobiose 2-epimerase, the optimal pH is also around 7.5.[4][5] Verify the pH of your reaction mixture and adjust if necessary. |
| Incorrect reaction temperature. | The optimal temperature can vary depending on the enzyme source. For instance, D-lyxose isomerase from Providencia stuartii shows maximum activity at 45°C[1][2], while a mannose isomerase from Agrobacterium radiobacter has an optimum temperature of 60°C.[3] A thermostable cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus exhibits maximal activity at 75°C.[5] Ensure your reaction is running at the optimal temperature for your specific enzyme. | ||
| Insufficient or absent metal ion cofactors. | Many enzymes used for this conversion are metalloenzymes. D-lyxose isomerase from Providencia stuartii requires Mn2+ (1 mM for maximal activity).[1][2] A mannose-6-phosphate isomerase from Bacillus subtilis is activated by Co2+ (0.5 mM).[6] Ensure the correct cofactor is present at the optimal concentration. | ||
| Enzyme inhibition. | High substrate or product concentrations can lead to substrate or product inhibition. Additionally, certain metal ions (e.g., Al3+, Fe3+, Co2+, Cu2+, Zn2+, Pb2+, Ag+) can inhibit some enzymes like cellobiose 2-epimerase.[4] Consider running the reaction with varying substrate concentrations to identify potential inhibition. If inhibitory ions are suspected, consider using a chelating agent like EDTA, though be aware that it can also inactivate metalloenzymes by removing essential cofactors.[6] | ||
| ENZ-001 | Enzyme Instability/Short Half-Life | Thermal degradation of the enzyme. | While operating at the optimal temperature maximizes activity, it may also lead to faster enzyme denaturation. For longer reactions, consider using a slightly lower temperature to improve the enzyme's half-life. For example, the half-life of D-lyxose isomerase from Providencia stuartii is longer at 35°C than at 45°C.[1][2] |
| Proteolytic degradation. | If using a crude enzyme preparation, proteases may be present that degrade your target enzyme. Purifying the enzyme can mitigate this issue. | ||
| Suboptimal storage conditions. | Enzymes should be stored at the recommended temperature and in an appropriate buffer to maintain activity. Refer to the manufacturer's instructions or the relevant literature for your specific enzyme. | ||
| IMM-001 | Low Yield with Immobilized Enzyme | Inefficient enzyme immobilization. | The choice of immobilization support and method is crucial. For D-lyxose isomerase from Providencia stuartii, immobilization on Duolite A568 beads was found to be effective.[1][2] Experiment with different immobilization matrices and coupling chemistries to find the most suitable for your enzyme. |
| Mass transfer limitations. | The substrate may have difficulty accessing the active site of the immobilized enzyme, or the product may have difficulty diffusing away. This can be influenced by the pore size of the support material and the stirring speed of the reaction. Try using a support with a larger pore size or increasing the agitation rate. | ||
| Changes in enzyme conformation upon immobilization. | The immobilization process can sometimes alter the enzyme's structure, leading to reduced activity. Try different immobilization strategies that are less likely to cause conformational changes, such as gentle adsorption methods. | ||
| RXN-001 | Reaction Stalls or Reaches Equilibrium at Low Conversion | Reversible nature of the isomerization reaction. | The isomerization of fructose to mannose is a reversible reaction, and the equilibrium often favors fructose. The equilibrium ratio between this compound and D-fructose is approximately 25:75 for D-lyxose isomerase.[7] To drive the reaction towards mannose, consider downstream processing to remove the product as it is formed. |
| Byproduct formation. | Some enzymes may catalyze side reactions. For instance, cellobiose 2-epimerase can also catalyze aldose-ketose conversion, potentially converting this compound or D-glucose to D-fructose.[8] Analyze your reaction mixture for the presence of unexpected byproducts. |
Frequently Asked Questions (FAQs)
Q1: Which enzyme should I choose for the conversion of fructose to this compound?
A1: Several enzymes can catalyze this reaction, each with its own advantages.
-
D-lyxose isomerase (LIase): Has been shown to effectively convert fructose to mannose with reported yields around 25%.[1][9]
-
Mannose isomerase (MIase): Directly catalyzes the isomerization of this compound and D-fructose.
-
Cellobiose 2-epimerase (CEase): Can produce this compound from D-glucose, and also exhibits activity on fructose.[5][8]
-
Mannose-6-phosphate isomerase (MPI) / Phosphomannose isomerase (PMI): This enzyme facilitates the interconversion of fructose-6-phosphate and mannose-6-phosphate.[10] This would require a multi-step process involving phosphorylation and dephosphorylation.
The best choice will depend on your specific experimental goals, available resources, and desired reaction conditions.
Q2: How can I improve the overall yield of this compound?
A2: Beyond optimizing reaction conditions (pH, temperature, cofactors), consider the following strategies:
-
Enzyme Immobilization: Immobilizing the enzyme can improve its stability and allow for repeated use, which can be more cost-effective for larger-scale production.[1][2][3]
-
Product Removal: Since the reaction is reversible, removing this compound from the reaction mixture as it is formed can shift the equilibrium towards the product, thereby increasing the overall conversion of fructose.
-
Enzyme Engineering: If you have the capabilities, protein engineering can be used to improve the enzyme's catalytic efficiency, thermostability, or substrate specificity.
Q3: What are the typical conversion rates and productivity I can expect?
A3: This can vary significantly based on the enzyme and reaction conditions. Here are some reported values:
-
An immobilized D-lyxose isomerase from Providencia stuartii produced 75 g/L of mannose from 300 g/L of fructose, corresponding to a 25% (w/w) yield and a productivity of 75 g/L/h.[1][2]
-
Using a free D-lyxose isomerase from the same organism, 150 g/L of this compound was produced from 600 g/L of D-fructose in 2 hours, with a conversion rate of 25% and a productivity of 75 g/L/h.[9]
-
A recombinant thermostable N-Acyl-D-glucosamine 2-epimerase produced 180 g/L of this compound from 500 g/L of D-fructose in 1 hour, achieving a conversion ratio of 35.8%.[2]
Q4: Can I use whole cells instead of purified enzymes?
A4: Yes, using immobilized whole cells that produce the desired enzyme can be a cost-effective alternative to using purified enzymes. For example, immobilized Agrobacterium radiobacter cells have been used for the continuous isomerization of D-fructose to this compound.[3] This approach can protect the enzyme from the harsh reaction environment and simplify the separation process.
Quantitative Data Summary
Table 1: Comparison of Different Enzymes for this compound Production
| Enzyme | Source Organism | Substrate | Optimal pH | Optimal Temp. (°C) | Metal Cofactor | Conversion Yield/Ratio | Productivity | Reference |
| D-lyxose isomerase (immobilized) | Providencia stuartii | D-fructose | 7.5 | 45 | 1 mM Mn2+ | 25% (w/w) | 75 g/L/h | [1][2] |
| D-lyxose isomerase (free) | Providencia stuartii | D-fructose | 7.5 | 35 | - | 25% | 75 g/L/h | [9] |
| Mannose isomerase (immobilized cells) | Agrobacterium radiobacter | D-fructose | 7.5 | 60 | - | - | - | [3] |
| N-Acyl-D-glucosamine 2-epimerase | Thermobifida halotolerans | D-fructose | - | - | - | 35.8% | 180 g/L/h | [2] |
| Cellobiose 2-epimerase | Ruminococcus albus | Lactose/Cellobiose | 7.5 | 30 | Inhibited by several metal ions | - | - | [4] |
| Cellobiose 2-epimerase | Caldicellulosiruptor saccharolyticus | D-glucose | 7.5 | 75 | - | - | - | [5] |
| D-lyxose isomerase | Caldanaerobius polysaccharolyticus | D-fructose | - | 65 | - | 25.6% | - | [7] |
| D-lyxose isomerase | Thermotoga maritima | D-fructose | - | - | - | - | - | [9] |
| Mannose-6-phosphate isomerase | Bacillus subtilis | L-ribose | 7.5 | 40 | 0.5 mM Co2+ | - | - | [6] |
Experimental Protocols
Protocol 1: Enzymatic Conversion of Fructose to this compound using Free D-lyxose Isomerase
Objective: To convert D-fructose to this compound using a free (non-immobilized) D-lyxose isomerase.
Materials:
-
D-lyxose isomerase from Providencia stuartii
-
D-fructose
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
Manganese chloride (MnCl2) solution (100 mM stock)
-
Reaction vessel (e.g., temperature-controlled stirred tank reactor)
-
Analytical equipment for sugar analysis (e.g., HPLC with a carbohydrate analysis column)
Procedure:
-
Prepare a D-fructose solution of the desired concentration (e.g., 300 g/L) in the reaction buffer.
-
Add MnCl2 to the fructose solution to a final concentration of 1 mM.
-
Equilibrate the reaction vessel containing the fructose solution to the optimal temperature (e.g., 45°C).
-
Add the D-lyxose isomerase to the reaction mixture to initiate the conversion. The enzyme concentration should be optimized for your specific setup.
-
Maintain the reaction at the optimal temperature with gentle stirring.
-
Take samples at regular intervals to monitor the progress of the reaction.
-
Analyze the samples using HPLC to determine the concentrations of D-fructose and this compound.
-
Continue the reaction until equilibrium is reached or the desired conversion is achieved.
-
Terminate the reaction by heat inactivation of the enzyme (e.g., heating to 100°C for 10 minutes) or by other appropriate methods.
Protocol 2: Immobilization of D-lyxose Isomerase on Duolite A568 Beads
Objective: To immobilize D-lyxose isomerase for improved stability and reusability.
Materials:
-
Purified D-lyxose isomerase
-
Duolite A568 beads (or other suitable support material)
-
Binding buffer (e.g., phosphate buffer, pH 7.5)
-
Washing buffer (e.g., the same buffer used for binding)
-
Glutaraldehyde solution (for cross-linking, if desired)
Procedure:
-
Wash the Duolite A568 beads thoroughly with deionized water and then with the binding buffer.
-
Prepare a solution of the purified D-lyxose isomerase in the binding buffer.
-
Add the washed beads to the enzyme solution.
-
Gently agitate the mixture at a low temperature (e.g., 4°C) for a specified period (e.g., 12-24 hours) to allow for enzyme adsorption.
-
After the incubation period, separate the beads from the solution by filtration or centrifugation.
-
Wash the beads with the washing buffer to remove any unbound enzyme.
-
(Optional) For covalent attachment and to prevent enzyme leaching, the immobilized enzyme can be cross-linked with a glutaraldehyde solution.
-
Store the immobilized enzyme at a low temperature (e.g., 4°C) until use.
-
The immobilized enzyme can now be used in a packed-bed reactor for continuous production or in a batch reactor.
Visualizations
Caption: Enzymatic isomerization of D-fructose to this compound.
Caption: Troubleshooting workflow for low this compound yield.
References
- 1. Mannose production from fructose by free and immobilized D-lyxose isomerases from Providencia stuartii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Continuous isomerization of D-fructose to this compound by immobilized Agrobacterium radiobacter cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enzymatic properties of cellobiose 2-epimerase from Ruminococcus albus and the synthesis of rare oligosaccharides by the enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Characterization of a recombinant cellobiose 2-epimerase from Caldicellulosiruptor saccharolyticus and its application in the production of mannose from glucose | Semantic Scholar [semanticscholar.org]
- 6. Substrate Specificity of a Mannose-6-Phosphate Isomerase from Bacillus subtilis and Its Application in the Production of l-Ribose - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in biotransformation, extraction and green production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US9175282B2 - Cellobiose 2-epimerase, its preparation and uses - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Mannose phosphate isomerase - Wikipedia [en.wikipedia.org]
Addressing interference in D-Mannose detection assays from other sugars
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing interference from other sugars during D-Mannose detection assays.
Frequently Asked Questions (FAQs)
Q1: What are the most common sugars that interfere with this compound detection assays?
A1: The most significant interfering sugar in this compound detection is its C-2 epimer, D-Glucose.[1] Due to its structural similarity and typically much higher physiological concentrations, D-Glucose can cause substantial cross-reactivity in many assay formats. Other monosaccharides such as D-Fructose and D-Galactose can also interfere, though generally to a lesser extent depending on the specificity of the assay method.
Q2: Which detection methods are available for quantifying this compound, and how do they handle sugar interference?
A2: There are three primary methods for this compound quantification, each with a different approach to mitigating interference:
-
Enzymatic Assays: These methods use a series of coupled enzyme reactions to specifically detect this compound. Interference from D-Glucose is often addressed by its selective removal or conversion prior to the this compound measurement.[2][3]
-
High-Performance Liquid Chromatography (HPLC): HPLC methods physically separate this compound from other sugars based on their differential interactions with a stationary phase. This chromatographic separation allows for accurate quantification without interference from co-eluting sugars.[4][5][6][7]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method combines the separation power of liquid chromatography with the precise mass detection of mass spectrometry. It can effectively distinguish and quantify this compound even in the presence of high concentrations of other isomers like D-Glucose.[1][8][9][10][11]
Q3: Can I use a standard glucose oxidase-peroxidase (GOx-POD) assay to measure this compound?
A3: No, standard GOx-POD assays are not suitable for specifically quantifying this compound. The glucose oxidase enzyme can exhibit cross-reactivity with this compound, leading to an overestimation of glucose or an inaccurate measurement of mannose.[12] Studies have shown a linear relationship between the concentration of mannose and the glucose reading in such assays.[12]
Troubleshooting Guides
Enzymatic Assays
Issue: Inaccurate this compound readings in samples with high glucose concentrations.
| Possible Cause | Recommended Solution |
| Incomplete removal or conversion of D-Glucose. | Ensure the glucose removal step is complete. This can be verified by running a glucose-only control. If using glucokinase, ensure the enzyme is active and the incubation time is sufficient.[2][3] Consider increasing the concentration of the glucose-metabolizing enzyme or the reaction time. |
| Non-specific enzyme activity. | Verify the specificity of the enzymes used in the assay. Use high-purity enzymes and follow the manufacturer's specifications. Run controls with other potentially interfering sugars (e.g., D-Fructose, D-Galactose) to assess cross-reactivity. |
| Matrix effects from the sample. | Prepare standards in a matrix that closely matches your samples (e.g., serum-free media, artificial urine). Perform a spike and recovery experiment by adding a known amount of this compound to your sample matrix to assess for inhibition or enhancement of the enzymatic reaction. |
HPLC Assays
Issue: Poor separation between this compound and other sugar peaks.
| Possible Cause | Recommended Solution |
| Suboptimal mobile phase composition. | Adjust the mobile phase composition. For example, in reversed-phase HPLC, modifying the acetonitrile/water ratio can improve separation.[13] For anion-exchange chromatography, optimizing the buffer concentration and pH is crucial. |
| Inappropriate column selection or column degradation. | Ensure you are using a column suitable for monosaccharide separation. If the column has been used extensively, its performance may be degraded. Replace the column or perform a regeneration procedure as recommended by the manufacturer. |
| Incorrect flow rate or column temperature. | Optimize the flow rate to improve resolution. A lower flow rate generally provides better separation but increases run time. Adjusting the column temperature can also affect the separation efficiency.[6][7] |
LC-MS/MS Assays
Issue: Low signal intensity or poor sensitivity for this compound.
| Possible Cause | Recommended Solution |
| Ion suppression from matrix components. | Improve sample cleanup to remove interfering substances. Methods like solid-phase extraction (SPE) can be effective. The use of a stable isotope-labeled internal standard, such as this compound-¹³C₆, is highly recommended to correct for matrix effects.[1] |
| Suboptimal mass spectrometer settings. | Optimize the mass spectrometer parameters, including the specific multiple reaction monitoring (MRM) transitions for this compound and the internal standard, collision energy, and ion source parameters.[1] |
| Inefficient derivatization (if used). | If a derivatization step is used to enhance ionization, ensure the reaction conditions (reagent concentration, temperature, and time) are optimized for complete derivatization of this compound. |
Quantitative Data Summary
The following tables summarize the performance characteristics of different this compound detection methods, highlighting their ability to handle interference from other sugars.
Table 1: Comparison of this compound Detection Methods
| Method | Principle of Interference Mitigation | Typical Linearity Range (in Plasma/Serum) | Reported Specificity |
| Enzymatic Assay | Selective enzymatic removal/conversion of glucose.[2] | 0 - 200 µmol/L | Good, but dependent on enzyme purity and specificity. |
| HPLC | Chromatographic separation of monosaccharides.[4][13] | 0.5 - 500 µg/mL[4] | Excellent separation of this compound from D-Glucose and D-Fructose.[13] |
| LC-MS/MS | Chromatographic separation combined with mass-based detection.[1][11] | 1 - 50 µg/mL[11] | Highly specific, can resolve and accurately quantify this compound in the presence of a 100-fold excess of D-Glucose. |
Table 2: Performance of a Validated LC-MS/MS Method for this compound in Human Plasma
| Parameter | Value | Reference |
| Linearity Range | 0.31 - 40 µg/mL | [9] |
| Lower Limit of Quantification (LLOQ) | 1.25 µg/mL | [9] |
| Accuracy | 96 - 104% | [9] |
| Precision (RSD) | < 10% | [9] |
| Recovery | 97.0% - 100.0% | [1] |
Key Experimental Protocols
Protocol 1: Enzymatic this compound Assay with Glucose Removal
This protocol is based on the principle of selectively converting D-Glucose to a non-interfering product before measuring this compound.
1. Glucose Removal Step:
- To 50 µL of serum sample, add 50 µL of a reaction mixture containing:
- 100 mM HEPES buffer (pH 7.5)
- 10 mM MgCl₂
- 5 mM ATP
- 2 U/mL thermostable glucokinase (from Bacillus stearothermophilus)[2]
- Incubate at 37°C for 30 minutes to convert D-Glucose to Glucose-6-Phosphate.
- Remove the anionic reaction products (including Glucose-6-Phosphate and excess ATP) using an anion-exchange spin column.[2]
2. This compound Detection Step:
- To the glucose-depleted sample, add 200 µL of a reaction mixture containing:
- 100 mM Tris-HCl buffer (pH 7.8)
- 5 mM MgCl₂
- 1 mM NADP+
- 1 U/mL Hexokinase
- 1 U/mL Phosphomannose Isomerase
- 1 U/mL Glucose-6-Phosphate Isomerase
- 1 U/mL Glucose-6-Phosphate Dehydrogenase
- Incubate at 37°C for 20 minutes.
- Measure the absorbance at 340 nm to determine the amount of NADPH produced, which is proportional to the this compound concentration.
Protocol 2: HPLC with Pre-column Derivatization for this compound Quantification
This protocol describes a method for separating and quantifying this compound and other monosaccharides in serum using HPLC after derivatization.[4]
1. Sample Preparation and Derivatization:
- To 50 µL of serum, add an internal standard (e.g., L-rhamnose).
- Add 60 µL of 0.5 M 1-phenyl-3-methyl-5-pyrazolone (PMP) in methanol and 40 µL of 0.3 M NaOH.
- Incubate at 70°C for 60 minutes.
- Neutralize the reaction with 40 µL of 0.3 M HCl.
- Extract with 500 µL of chloroform and centrifuge. Collect the upper aqueous phase. Repeat the extraction twice.
- Filter the final aqueous phase through a 0.22-µm filter before injection.[4]
2. HPLC Conditions:
- Column: Poroshell EC-C18 (4.6 x 100 mm, 2.7 µm)
- Mobile Phase A: 100 mM NH₄Ac-HAc (pH 5.5)
- Mobile Phase B: 100% Acetonitrile
- Gradient Elution: A suitable gradient to separate the PMP-derivatized sugars.
- Flow Rate: 1 mL/min
- Column Temperature: 37°C
- Detection: UV at 254 nm
- Injection Volume: 20 µL
Visualizations
Caption: Workflow for enzymatic this compound assay with glucose removal.
Caption: Enzymatic cascade for this compound detection.
Caption: Troubleshooting logic for inaccurate this compound readings.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic assay of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. european-science.com [european-science.com]
- 7. Investigation of Glucose and Mannose Separation by HPLC Method | Alavi Talab | European Online Journal of Natural and Social Sciences [european-science.com]
- 8. Quantification of this compound in plasma: Development and validation of a reliable and accurate HPLC-MS-MS method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. researchgate.net [researchgate.net]
- 11. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. tandfonline.com [tandfonline.com]
Process improvements for large-scale production of D-Mannose
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the large-scale production of D-Mannose.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for large-scale this compound production?
A1: The main industrial methods for this compound production are:
-
Enzymatic Isomerization: This is a popular method that uses enzymes like D-lyxose isomerase or this compound isomerase to convert D-fructose or D-glucose into this compound.[1][2] This method is favored for its specificity and milder reaction conditions compared to chemical synthesis.[1]
-
Chemical Catalysis: This method often involves the epimerization of D-glucose using catalysts such as molybdic acid or molybdate under acidic conditions.[3][4] While effective, it can lead to by-products and require more extensive purification.[1][4]
-
Extraction from Natural Sources: this compound can be extracted from various biomass sources rich in mannans, such as coffee grounds, palm kernel shells, and konjac flour, through hydrolysis.[1][4][5] The yield and purity can vary depending on the raw material and extraction process.[1][5]
Q2: What are the critical parameters to control during enzymatic isomerization for this compound production?
A2: For successful enzymatic isomerization, it is crucial to optimize and control the following parameters:
-
Temperature: Enzymes have an optimal temperature range for maximum activity. For example, D-lyxose isomerase from Caldanaerobius polysaccharolyticus shows high thermostability at 65°C.[1]
-
pH: The pH of the reaction medium significantly affects enzyme activity and stability. D-lyxose isomerase from Bacillus velezensis exhibits maximum activity at a pH of 6.5.[1]
-
Enzyme Concentration: The amount of enzyme used will directly impact the reaction rate and overall yield.
-
Substrate Concentration: High substrate concentrations (e.g., 400-500 g/L of D-fructose) can be used to achieve high product titers.[1][6]
-
Presence of Cofactors: Some isomerases require metal ions, such as Mn²⁺ or Co²⁺, for optimal activity.[1][6]
Q3: What are the common purification techniques for this compound?
A3: High-purity this compound is typically achieved through a multi-step purification process that may include:
-
Filtration: Initial removal of particulate matter and insoluble impurities using methods like membrane filtration or vacuum filtration.[7]
-
Activated Carbon Adsorption: Used to remove color and organic impurities from the solution.[8]
-
Chromatography: This is a key step for separating this compound from other sugars and impurities.[7] Common techniques include:
-
Ion-Exchange Chromatography: To remove charged impurities.[7][8]
-
Size-Exclusion Chromatography: To separate molecules based on size.[7]
-
Affinity Chromatography: A highly selective method that utilizes the specific binding of this compound to a ligand.[7]
-
Simulated Moving Bed (SMB) Chromatography: An efficient technique for large-scale separation.[3][8]
-
-
Crystallization: A cost-effective method for obtaining high-purity crystalline this compound, often using solvents like ethanol.[3][8][9]
Q4: How can the purity of this compound be assessed during production?
A4: The purity of this compound can be determined using various analytical techniques, including:
-
High-Performance Liquid Chromatography (HPLC): A widely used method for separating and quantifying sugars.[7][9][10][11] HPLC with a cation exchange resin or an anion-exchange column can effectively separate this compound from its epimers.[9][11]
-
Gas Chromatography (GC): Another technique for separating and analyzing sugars, often after derivatization.[10][11]
-
Enzymatic Assays: These assays use specific enzymes to quantify this compound and can be adapted for high-throughput analysis.[10][12]
-
LC-MS/MS: A highly sensitive and specific method for the determination of this compound in complex mixtures.[10]
Troubleshooting Guides
Issue 1: Low Yield in Enzymatic Isomerization of D-Fructose to this compound
| Potential Cause | Recommended Action |
| Suboptimal Reaction Conditions | Verify and optimize the temperature and pH of the reaction mixture to match the enzyme's optimal activity profile. For instance, some D-lyxose isomerases function best at around 65°C and a pH of 6.5.[1][6] |
| Enzyme Inactivity | Test the activity of the enzyme stock solution. If inactive, use a fresh batch of enzyme. Ensure proper storage conditions for the enzyme. |
| Presence of Inhibitors | Analyze the substrate and buffer for potential enzyme inhibitors. Some metal ions or by-products can inhibit enzyme activity.[2] |
| Insufficient Cofactors | If the enzyme requires a metal ion cofactor (e.g., Mn²⁺, Co²⁺), ensure it is present in the optimal concentration.[1][6] |
| Equilibrium Limitation | The isomerization reaction between D-fructose and this compound is reversible and reaches an equilibrium.[1][13] Consider downstream processing techniques that remove this compound to shift the equilibrium towards product formation. |
Issue 2: Incomplete Separation of this compound from D-Glucose/D-Fructose during Chromatography
| Potential Cause | Recommended Action |
| Inappropriate Column Chemistry | Ensure the selected chromatography column (e.g., ion-exchange, size-exclusion) is suitable for separating sugar epimers. Cation exchange resins are often used for this purpose.[9] |
| Suboptimal Mobile Phase | Optimize the composition and flow rate of the mobile phase. For HPLC, using water as the mobile phase with a specific column temperature (e.g., 80°C) can improve separation.[10] |
| Column Overloading | Reduce the sample load on the column to prevent peak broadening and co-elution. |
| Poor Column Performance | Check the column's efficiency and regenerate or replace it if necessary. |
Issue 3: Difficulty in this compound Crystallization
| Potential Cause | Recommended Action |
| Presence of Impurities | The presence of other sugars or impurities can inhibit crystallization.[8] Ensure the this compound solution is of high purity before attempting crystallization. Additional purification steps like chromatography may be needed. |
| Incorrect Solvent System | The choice of solvent is critical. Ethanol is commonly used to induce crystallization of this compound.[1][3][9] Experiment with different solvent ratios and concentrations. |
| Suboptimal Supersaturation | Control the rate of solvent addition or evaporation to achieve the optimal level of supersaturation for crystal growth. |
| Lack of Seeding | Introduce seeding crystals of pure this compound to induce crystallization if spontaneous nucleation is not occurring.[9] |
Quantitative Data Summary
Table 1: Reported Yields and Conversion Rates for this compound Production
| Production Method | Starting Material | Key Conditions | Conversion Rate / Yield | Reference |
| Enzymatic Isomerization | 400 g/L D-Fructose | D-lyxose isomerase, 9 h reaction | 25.4% conversion, 101.6 g/L this compound | [1] |
| Enzymatic Isomerization | 500 g/L D-Fructose | D-lyxose isomerase, 6 h reaction | 22.1% yield, 110.5 g/L this compound | [1] |
| Enzymatic Isomerization | 500 g/L D-Fructose | Engineered D-lyxose isomerase, 6 h | 18.46 g/L/h production rate | [1] |
| Enzymatic Isomerization | 500 g/L D-Fructose | Recombinant ThMI, 1 h | 35.8% conversion, 180 g/L this compound | [6] |
| Chemical Catalysis | 55% D-Glucose | Ammonium molybdate, 98°C, pH 2.0, 150 min | 32.6% yield | [1][4] |
| Chemical Catalysis | D-Glucose | Ammonium molybdate & Calcium oxide, 150°C, pH 3.0, 80 min | 44.8% yield | [1][4] |
| Extraction from Biomass | Acai Berries | 3% sulfuric acid hydrolysis (121°C, 60 min) followed by enzymatic hydrolysis | 96.8% yield, 146.3 g/L this compound | [1] |
| Purification | Crude this compound | Ethanol substitution and crystallization | >60% yield, >99% purity | [1][4][9] |
Experimental Protocols
Protocol 1: Enzymatic Isomerization of D-Fructose to this compound
-
Substrate Preparation: Prepare a solution of D-fructose at the desired concentration (e.g., 400-500 g/L) in a suitable buffer (e.g., 50 mM phosphate buffer, pH 6.5).
-
Cofactor Addition: If required by the enzyme, add the metal ion cofactor (e.g., 1 mM MnCl₂) to the substrate solution.
-
Enzyme Addition: Add the D-lyxose isomerase or this compound isomerase to the reaction mixture at the predetermined concentration (e.g., 25 U/mL).
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 65°C) with gentle agitation for the desired reaction time (e.g., 6-9 hours).
-
Reaction Monitoring: Periodically take samples from the reaction mixture and analyze the concentrations of D-fructose and this compound using HPLC to monitor the progress of the reaction.
-
Enzyme Inactivation: Once the desired conversion is reached, inactivate the enzyme by heat treatment or by adjusting the pH.
-
Downstream Processing: Proceed with purification of the this compound from the reaction mixture.
Protocol 2: Purification of this compound by Crystallization
-
Concentration: Concentrate the purified this compound solution obtained from chromatography under reduced pressure to form a thick syrup.
-
Solvent Addition: Slowly add a non-solvent, such as absolute ethanol, to the concentrated syrup with stirring.[3][9] The ratio of syrup to ethanol will need to be optimized.
-
Seeding (Optional): If crystallization does not initiate, add a small amount of pure this compound seed crystals to the solution.[9]
-
Crystal Growth: Allow the solution to stand at a controlled temperature (e.g., room temperature or lower) to allow for crystal growth.
-
Isolation: Collect the this compound crystals by vacuum filtration.
-
Washing: Wash the crystals with a cold solvent, such as 60% ethanol, to remove any remaining impurities.[1][4]
-
Drying: Dry the purified this compound crystals under vacuum at a controlled temperature (e.g., 40-50°C) to remove residual solvent.[9]
Visualizations
Caption: Overview of the this compound production and purification workflow.
Caption: Decision tree for troubleshooting low yield in enzymatic isomerization.
References
- 1. Recent advances in biotransformation, extraction and green production of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent studies on the biological production of this compound: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 3. CN101851689A - A kind of this compound preparation technology - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Ingredient D Mannose Empowering Food, Beverages And Animal Nutrition [greenspringnatural.com]
- 6. researchgate.net [researchgate.net]
- 7. Understand the Main Processes of D - Mannose Manufacturing in the Food Industry. [greenskybio.com]
- 8. Mannose Production Purification and Chromatographic Separation - Sunresin [seplite.com]
- 9. benchchem.com [benchchem.com]
- 10. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
Technical Support Center: D-Mannose Detection in Complex Biological Samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the accurate detection of D-Mannose in complex biological samples. The information is tailored for researchers, scientists, and drug development professionals to refine their detection methodologies.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound in biological samples?
A1: Several analytical methods are employed for the quantification of this compound in biological fluids. The most common techniques include Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.[1][2] Each method offers distinct advantages and is chosen based on the specific requirements of the study, such as sensitivity, specificity, and sample throughput.
Q2: What is the primary challenge in accurately measuring this compound in biological samples?
A2: A significant challenge in this compound quantification is the interference from its C-2 epimer, D-glucose, which is typically present in a 100-fold excess in biological fluids.[1] This high concentration of glucose can co-elute with this compound or otherwise interfere with the assay, leading to inaccurate measurements.[2] Therefore, successful this compound detection methods must effectively separate it from D-glucose.
Q3: How can I minimize interference from D-glucose in my samples?
A3: Several strategies can be employed to mitigate D-glucose interference. Chromatographic methods like HPLC and LC-MS/MS are designed to achieve physical separation of this compound from D-glucose.[1] Enzymatic assays often incorporate a step to selectively remove glucose before measuring this compound.[3][4] For instance, glucokinase can be used to specifically convert D-glucose to glucose-6-phosphate, which can then be removed.[3][4]
Q4: What are the expected concentrations of this compound in human serum/plasma?
A4: The concentration of this compound in the serum of healthy individuals is reported to be in the range of 3.6–7.2 μg/mL[1] or 54.1 ± 11.9 μmol/L.[3][5][6] However, these levels can be altered in various pathological conditions, such as certain cancers and diabetes.[7][8][9] For example, one study reported that serum mannose levels in ovarian cancer patients were significantly higher in the advanced stage (61.22 μmol/L) compared to healthy volunteers (44.51 μmol/L).[8]
Troubleshooting Guides
LC-MS/MS Method Troubleshooting
Issue: Poor Peak Shape (Tailing, Fronting, or Splitting)
-
Potential Cause:
-
Recommended Solution:
-
Adjust the mobile phase pH to minimize secondary interactions.[10]
-
Consider using a different column chemistry, such as HILIC, which is suitable for polar compounds like mannose.[10]
-
Reduce the injection volume or dilute the sample to prevent column overload.[10]
-
Replace the column inlet frit or the entire column if a void is suspected.[10]
-
Issue: Low or No MS Signal
-
Potential Cause:
-
Recommended Solution:
Issue: High System Backpressure
-
Potential Cause:
-
Blockage in the system, such as a clogged column frit or tubing.[10]
-
-
Recommended Solution:
GC-MS Method Troubleshooting
Issue: Ghost Peaks in the Chromatogram
-
Potential Cause:
-
Recommended Solution:
Issue: Inconsistent Retention Times
-
Potential Cause:
-
Leaks in the system.[12]
-
Fluctuations in carrier gas flow rate or oven temperature.
-
Improper column installation.
-
-
Recommended Solution:
-
Perform a leak check of the entire system.[12]
-
Ensure the gas supply is stable and the oven temperature is accurately controlled.
-
Reinstall the column according to the manufacturer's instructions.
-
Enzymatic Assay Troubleshooting
Issue: Non-linear Standard Curve
-
Potential Cause:
-
Recommended Solution:
-
Prepare fresh enzyme solutions and avoid repeated freezing and thawing.[13]
-
Include a sample blank (without the enzyme) to correct for background absorbance.
-
If high glucose is suspected, consider a pre-treatment step to remove it or dilute the sample.[13] A control reaction with a known amount of mannose added to the sample can help verify that the assay is in the linear range.[13]
-
Issue: Low Signal or Poor Sensitivity
-
Potential Cause:
-
Sub-optimal reaction conditions (pH, temperature, incubation time).
-
Inhibitors present in the biological sample.
-
-
Recommended Solution:
-
Optimize the assay conditions according to the enzyme manufacturer's recommendations.
-
Test for inhibition by spiking a known amount of this compound into the sample and a control buffer. A lower-than-expected recovery in the sample indicates the presence of inhibitors.
-
Consider sample dilution to reduce the concentration of inhibitors.
-
Data Presentation
Table 1: Performance Characteristics of a Validated LC-MS/MS Method for this compound Quantification in Human Serum [7]
| Parameter | Value |
| Concentration Range | 1 - 50 µg/mL |
| Linearity (r²) | > 0.99 |
| Intra-day Precision (%RSD) | |
| Low QC (2.5 µg/mL) | < 2% |
| Medium QC (10 µg/mL) | < 2% |
| High QC (40 µg/mL) | < 2% |
| Inter-day Precision (%RSD) | |
| Low QC (2.5 µg/mL) | < 2% |
| Medium QC (10 µg/mL) | < 2% |
| High QC (40 µg/mL) | < 2% |
| Accuracy (%) | |
| Low QC (2.5 µg/mL) | 104.13 |
| Medium QC (10 µg/mL) | 105.53 |
| High QC (40 µg/mL) | 104.84 |
| Extraction Recovery (%) | 104.1 - 105.5 |
| Matrix Effect (%) | 97.0 - 100.0 |
Table 2: Performance of an Enzymatic Assay for this compound in Human Serum [3][5]
| Parameter | Value |
| Intra-assay CV (%) | |
| 40 µmol/L Mannose | 6.7% |
| 80 µmol/L Mannose | 4.4% |
| Inter-assay CV (%) | |
| 40 µmol/L Mannose | 12.2% |
| 80 µmol/L Mannose | 9.8% |
| Recovery of added Mannose | 94% ± 4.4% |
Experimental Protocols
Protocol 1: LC-MS/MS Quantification of this compound in Human Serum
This protocol is adapted from a validated method for the quantification of this compound in human serum.[1][7]
Materials:
-
Human serum samples
-
This compound standard
-
This compound-13C6 (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
0.1% Formic acid in water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
To a 50 µL aliquot of serum, standard, or quality control (QC) sample, add 5 µL of the internal standard working solution.
-
Add 100 µL of cold acetonitrile to precipitate proteins.[14]
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 20,800 x g for 10 minutes at room temperature.[14]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.[14]
-
Reconstitute the residue in 100 µL of 0.1% formic acid in water.[1][14]
-
Vortex for 30 seconds and centrifuge.
-
Transfer the supernatant to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
Protocol 2: Enzymatic Assay of this compound in Urine
This protocol is based on a rapid enzymatic assay for urinary this compound.[13][15][16]
Materials:
-
Urine samples
-
This compound standard
-
Enzyme cocktail containing:
-
Hexokinase (HK)
-
Phosphomannose Isomerase (PMI)
-
Phosphoglucose Isomerase (PGI)
-
Glucose-6-phosphate dehydrogenase (G6PDH)
-
-
ATP
-
NADP+
-
Reaction buffer
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Setup:
-
Prepare reaction mixtures containing the urine sample (or this compound standard), reaction buffer, ATP, and NADP+.
-
Prepare a sample blank for each sample containing all components except the enzyme cocktail.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding the enzyme cocktail to the sample and standard wells.
-
Incubate at a controlled temperature (e.g., 37°C) for a specified time to allow the reactions to go to completion. The series of enzymatic reactions will result in the production of NADPH, which is proportional to the amount of this compound.
-
-
Measurement:
-
Measure the absorbance of the samples and standards at 340 nm.
-
Subtract the absorbance of the sample blank from the corresponding sample readings.
-
-
Quantification:
-
Create a standard curve by plotting the absorbance of the this compound standards against their known concentrations.
-
Determine the concentration of this compound in the urine samples by interpolating their absorbance values on the standard curve.
-
Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Logical workflow for troubleshooting this compound quantification issues.
References
- 1. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enzymatic assay of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. [PDF] Enzymatic assay of this compound in serum. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Frontiers | HPLC for simultaneous quantification of free mannose and glucose concentrations in serum: use in detection of ovarian cancer [frontiersin.org]
- 9. arpi.unipi.it [arpi.unipi.it]
- 10. benchchem.com [benchchem.com]
- 11. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 12. shimadzu.co.uk [shimadzu.co.uk]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Enzymatic assay of this compound from urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability testing of D-Mannose derivatives for research applications
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of D-Mannose derivatives for research applications.
Troubleshooting Guides
This section addresses specific issues that researchers may encounter during their experiments involving this compound and its derivatives.
Issue 1: Unexpected Degradation of this compound Derivative in Solution
Question: I am observing a rapid loss of my this compound derivative in my aqueous experimental solution. What could be the cause and how can I prevent it?
Answer:
Unexpected degradation of this compound derivatives in solution can be attributed to several factors. Follow this step-by-step guide to identify and resolve the issue.
Troubleshooting Workflow:
Validation & Comparative
D-Mannose vs. Glucose: A Comparative Analysis of Their Impact on Tumor Metabolism
For Immediate Release
This guide offers a detailed comparative analysis of D-Mannose and glucose on tumor metabolism, designed for researchers, scientists, and drug development professionals. By examining their distinct effects on metabolic pathways and cellular processes, this document aims to provide a comprehensive resource for understanding the potential of this compound as a therapeutic agent in oncology.
Executive Summary
Cancer cells exhibit a heightened reliance on glucose to fuel their rapid proliferation, a phenomenon known as the Warburg effect.[1] This metabolic dependency presents a potential therapeutic vulnerability. This compound, a C-2 epimer of glucose, has emerged as a promising anti-cancer agent by competitively interfering with glucose metabolism.[2] This guide synthesizes experimental data to compare the roles of these two monosaccharides in tumor metabolism, highlighting the mechanisms through which this compound exerts its anti-neoplastic effects.
Comparative Effects on Cancer Cell Viability
This compound has been shown to inhibit the proliferation of various cancer cell lines, with its efficacy being notably dependent on the expression levels of the enzyme Phosphomannose Isomerase (PMI).[1][3] Cells with low PMI expression are particularly susceptible to the cytotoxic effects of this compound.
| Cancer Type | Cell Line | This compound IC50 | Reference |
| Lung Cancer | A549 | ~30 mM | [4] |
| Lung Cancer | H1299 | ~30 mM | [4] |
| Prostate Cancer | DU145 | 67.42 mM | [5] |
| Prostate Cancer | PC3 | 177.0 mM | [5] |
| Bladder Cancer | 5637 | 45 mM | [6] |
| Bladder Cancer | UMUC3 | 25 mM | [6] |
Impact on Key Metabolic Pathways
While glucose is readily metabolized by cancer cells to produce energy and biosynthetic precursors, this compound disrupts this process. Upon entering the cell, this compound is phosphorylated to mannose-6-phosphate. In cells with low PMI expression, the accumulation of mannose-6-phosphate competitively inhibits key glycolytic enzymes, leading to a reduction in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[7][8][9]
Quantitative Effects on Metabolic Outputs
| Metabolic Parameter | Cancer Type/Cell Line | Effect of this compound Treatment | Reference |
| ATP Production | Prostate Cancer (DU145, PC3) | Significant decrease | [10] |
| Lactate Production | Bladder Cancer (UMUC3, 5637) | Markedly decreased | [6] |
| Pyruvate Levels | Bladder Cancer (UMUC3, 5637) | Markedly decreased | [6] |
| Glucose Uptake | Clear Cell Renal Cell Carcinoma | Reduced | [11] |
| NADPH Production | Clear Cell Renal Cell Carcinoma | Reduced | [11] |
| Glycolytic Capacity | Bladder Cancer (UMUC3, 5637) | Significantly reduced | [6] |
In Vivo Efficacy of this compound
Preclinical studies in mouse models have demonstrated the potential of this compound to inhibit tumor growth and enhance the efficacy of conventional cancer therapies.
| Cancer Model | Treatment | Outcome | Reference |
| Glioma (mouse model) | This compound | Significantly slowed tumor growth | [12] |
| Lung Adenocarcinoma (A549 xenograft) | This compound | Smaller tumor size and weight compared to control | [3] |
| Lung Adenocarcinoma (A549 xenograft) | This compound + Carboplatin | Most efficient inhibition of tumor growth | [3] |
| Pancreatic, Skin, Lung Cancer (mouse models) | This compound supplement | Stopped tumor growth | [13] |
| Pancreatic, Skin, Lung Cancer (mouse models) | This compound + Chemotherapy | Increased lifespan | [13] |
| Colorectal Cancer (mouse xenograft) | This compound | Reduced tumor volumes | [9] |
| Colorectal Cancer (mouse xenograft) | This compound + 5-Fluorouracil | Reduced tumor volumes | [9] |
Signaling Pathways and Molecular Mechanisms
The metabolic disruption caused by this compound influences key signaling pathways involved in cancer cell survival and proliferation.
This compound treatment has also been shown to modulate the immune system. For instance, it can lead to the degradation of PD-L1 in triple-negative breast cancer cells, thereby enhancing anti-tumor immunity.[14]
Experimental Protocols
Cell Viability Assay (IC50 Determination)
Objective: To determine the concentration of this compound that inhibits 50% of cancer cell growth.
Methodology:
-
Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Replace the medium in the wells with the this compound solutions of varying concentrations. Include a vehicle control (medium without this compound).
-
Incubate the cells for 48-72 hours.
-
Assess cell viability using a Cell Counting Kit-8 (CCK-8) or MTT assay according to the manufacturer's instructions.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the IC50 value by plotting the percentage of cell viability against the log of the this compound concentration and fitting the data to a dose-response curve.
Western Blot Analysis for PI3K/AKT Pathway
Objective: To assess the activation status of the PI3K/AKT signaling pathway in response to this compound treatment.
Methodology:
-
Culture cancer cells to 70-80% confluency and treat with this compound at a predetermined concentration and time course.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K, AKT, and downstream targets (e.g., mTOR, GSK-3β) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to their total protein counterparts.
Seahorse XF Assay for Metabolic Flux Analysis
Objective: To measure the real-time oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cancer cells treated with this compound versus glucose.
Methodology:
-
Seed cancer cells in a Seahorse XF96 cell culture microplate and allow them to adhere.
-
On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with either glucose or this compound.
-
Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.
-
Load the sensor cartridge with inhibitors of mitochondrial respiration (e.g., oligomycin, FCCP, rotenone/antimycin A) to measure key parameters of mitochondrial function.
-
Calibrate the Seahorse XF Analyzer and place the cell culture microplate in the instrument.
-
Run the assay to measure OCR and ECAR in real-time.
-
Analyze the data to determine the effects of this compound and glucose on glycolysis and mitochondrial respiration.
Conclusion
The available evidence strongly suggests that this compound disrupts the metabolic machinery of cancer cells, particularly those with low PMI expression. By interfering with glucose metabolism, this compound can inhibit tumor growth and enhance the efficacy of conventional cancer treatments. Further research is warranted to explore the full therapeutic potential of this compound in oncology, including its role in modulating the tumor microenvironment and overcoming drug resistance. The experimental protocols provided in this guide offer a framework for researchers to further investigate the comparative effects of this compound and glucose on tumor metabolism.
References
- 1. Mannose impairs tumour growth and enhances chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Mannose: A Sweet Option in the Treatment of Cancer and Inflammation [frontiersin.org]
- 3. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mannose Inhibits NSCLC Growth and Inflammatory Microenvironment by Regulating Gut Microbiota and Targeting OGT/hnRNP R/JUN/IL-8 Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mannose inhibits PKM2 lactylation to induce pyroptosis in bladder cancer and activate antitumor immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mannose: A Sweet Option in the Treatment of Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mannose and phosphomannose isomerase regulate energy metabolism under glucose starvation in leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mannose Inhibits the Pentose Phosphate Pathway in Colorectal Cancer and Enhances Sensitivity to 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mannose inhibits the growth of prostate cancer through a mitochondrial mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. This compound Slows Glioma Growth by Modulating Myeloperoxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. news.cancerresearchuk.org [news.cancerresearchuk.org]
- 14. This compound facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for D-Mannose Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical methods for the quantification of D-Mannose, a critical monosaccharide in glycobiology and therapeutic development. The following sections detail the experimental protocols and performance data for key analytical techniques, offering an objective assessment to aid in selecting the most appropriate method for specific research needs.
Introduction to this compound Quantification
This compound is a C-2 epimer of glucose that plays a significant role in protein glycosylation and various physiological processes. Accurate quantification of this compound in biological matrices is crucial for understanding its role in disease, for biomarker discovery, and for the quality control of mannose-based therapeutics. This guide explores and compares several widely used analytical methods: High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzymatic Assays, and UV-Vis Spectrophotometry.
Comparative Performance of Analytical Methods
The selection of an appropriate analytical method for this compound quantification depends on factors such as the required sensitivity, specificity, sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods based on available experimental data.
| Parameter | HPAEC-PAD | LC-MS/MS | Enzymatic Assay | UV-Vis Spectrophotometry |
| Linearity Range | 1.01 - 50.28 µg/mL[1] | 0.31 - 50 µg/mL[2][3] | 0 - 220 µmol/L[4] | Not specific for this compound alone |
| Accuracy | Not explicitly stated | 96 - 104%[2] | 94% ± 4.4% Recovery[5] | 99.60 ± 0.86% to 100.48 ± 0.56% Recovery (for total glucomannan)[6] |
| Precision (%RSD or %CV) | Not explicitly stated | <10% RSD[2] | Intra-assay: 4.4 - 6.7% CV, Inter-assay: 9.8 - 12.2% CV[5] | 0.54% CV (for total glucomannan)[6] |
| Limit of Detection (LOD) | Sub-picomolar levels[7] | 0.31 µg/mL[2] | 0.1 mg/L[8] | Not specific for this compound alone |
| Limit of Quantification (LOQ) | Low picomole levels[7] | 1.25 µg/mL[2] | 0.32 mg/L[8] | Not specific for this compound alone |
| Specificity | High | Very High | High (with glucose depletion) | Low (measures total sugars) |
| Sample Throughput | Moderate | High | High | High |
| Derivatization Required | No | No | No | Yes (colorimetric reaction) |
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general experimental workflow for analytical method validation and a simplified representation of an enzymatic assay for this compound.
General workflow for analytical method validation.
Simplified signaling pathway of an enzymatic assay for this compound quantification.
Experimental Protocols
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)
Principle: HPAEC-PAD is a highly sensitive and selective method for the direct quantification of carbohydrates without the need for derivatization.[9] Carbohydrates are separated on a high-pH anion-exchange column and detected by pulsed amperometry using a gold electrode.[7]
Protocol:
-
Sample Preparation: Dilute aqueous samples to the desired concentration range (e.g., 1-50 µg/mL) with ultrapure water.[1] For complex matrices like serum, a glucose depletion step may be necessary to avoid interference.[10]
-
Chromatographic System:
-
Device: Thermo Scientific Dionex ICS-5000+ or equivalent.[1]
-
Column: CarboPac™ PA1 (2 x 250 mm) with a CarboPac™ PA1 guard column (2 x 50 mm).[1]
-
Mobile Phases: Eluent A: Ultrapure water; Eluent B: 100 mM NaOH.[1]
-
Flow Rate: 0.20 - 0.25 mL/min.[1]
-
Column Temperature: 25 °C.[1]
-
Injection Volume: 5 µL.[1]
-
-
Gradient Elution: A gradient of NaOH is used to elute the monosaccharides. A typical gradient might involve starting at a lower NaOH concentration and increasing it to elute more tightly bound carbohydrates.[1]
-
Detection: Pulsed Amperometric Detection (PAD) with a gold working electrode and an Ag/AgCl reference electrode.[1]
-
Quantification: A calibration curve is generated using this compound standards of known concentrations (e.g., 1.01 to 50.28 µg/mL).[1] The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
Principle: LC-MS/MS offers high specificity and sensitivity for the quantification of this compound, particularly in complex biological matrices. The method utilizes chromatographic separation followed by mass spectrometric detection, often with the use of a stable isotope-labeled internal standard to ensure accuracy.[2]
Protocol:
-
Sample Preparation (Human Plasma/Serum):
-
To 50 µL of plasma or serum, add a known amount of a stable isotope-labeled internal standard (e.g., ¹³C₆-D-mannose).[11]
-
Precipitate proteins by adding 200 µL of cold acetonitrile.[11]
-
Vortex the mixture and centrifuge to pellet the proteins.[11]
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[11]
-
Reconstitute the residue in the mobile phase.[11]
-
-
LC System:
-
MS/MS System:
-
Ionization Mode: Negative Electrospray Ionization (ESI).[3]
-
Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
Quantification: A calibration curve is constructed by plotting the peak area ratio of this compound to the internal standard against the concentration of the this compound standards.[11] The concentration in unknown samples is then calculated from this curve.
Enzymatic Assay
Principle: This method relies on a series of coupled enzymatic reactions to specifically quantify this compound.[5] A key step is the removal of interfering glucose, which is typically present in much higher concentrations in biological samples.[4]
Protocol:
-
Glucose Removal:
-
This compound Quantification:
-
The glucose-depleted sample is then treated with a series of enzymes:
-
Hexokinase and ATP: Convert this compound to mannose-6-phosphate.
-
Phosphomannose Isomerase: Converts mannose-6-phosphate to fructose-6-phosphate.
-
Phosphoglucose Isomerase: Converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-Phosphate Dehydrogenase and NADP+: Oxidizes glucose-6-phosphate to 6-phosphogluconate, with the concomitant reduction of NADP+ to NADPH.[4]
-
-
-
Measurement: The increase in NADPH is measured spectrophotometrically at 340 nm, which is directly proportional to the initial amount of this compound in the sample.[12]
-
Quantification: A standard curve is prepared using known concentrations of this compound, and the concentration in the samples is determined from this curve. The assay has been shown to be linear up to 220 µmol/L.[4]
UV-Vis Spectrophotometry (Phenol-Sulfuric Acid Method)
Principle: This colorimetric method is used for the determination of total carbohydrates. In the presence of concentrated sulfuric acid, carbohydrates are dehydrated to form furfural derivatives, which then react with phenol to produce a colored compound that can be measured spectrophotometrically.[6]
Protocol:
-
Sample Preparation: For samples containing polysaccharides like glucomannan, an acid hydrolysis step is required to release the individual monosaccharides (D-glucose and this compound).[6]
-
Colorimetric Reaction:
-
To 1 mL of the sample or standard solution, add 1 mL of 5% phenol solution.
-
Carefully add 5 mL of concentrated sulfuric acid.
-
The reaction is exothermic and develops a stable color after a specific time (e.g., 180 minutes).[6]
-
-
Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance, which is around 490-492 nm for hexoses.[6]
-
Quantification: A standard curve is generated using a standard sugar (often glucose or a mixture of glucose and mannose). The total carbohydrate concentration in the sample is then determined from this curve.
Note: This method is not specific for this compound and will measure the total amount of hexoses present in the sample. Therefore, its application for the specific quantification of this compound is limited, especially in the presence of other sugars like glucose.
References
- 1. uni-muenster.de [uni-muenster.de]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enzymatic determination of unbound this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzymatic assay of this compound in serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. greenpharmacy.info [greenpharmacy.info]
- 7. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) - Creative Biolabs [creative-biolabs.com]
- 8. libios.fr [libios.fr]
- 9. tools.thermofisher.com [tools.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
D-Mannose vs. Antibiotics for Urinary Tract Infection (UTI) Prevention: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
Recurrent urinary tract infections (UTIs) present a significant clinical challenge, necessitating effective prophylactic strategies. While antibiotics have long been the cornerstone of prevention, the rise of antimicrobial resistance has spurred interest in non-antibiotic alternatives like D-Mannose. This guide provides an objective comparison of the efficacy of this compound and antibiotics for UTI prevention, supported by experimental data, detailed methodologies, and mechanistic insights.
Executive Summary
This compound, a naturally occurring simple sugar, is believed to prevent UTIs by inhibiting the adhesion of uropathogenic Escherichia coli (UPEC) to the urothelial cells that line the urinary tract.[1][2] This mechanism offers a targeted, non-bactericidal approach to prevention. In contrast, prophylactic antibiotics, such as Nitrofurantoin and Trimethoprim-Sulfamethoxazole, act by killing or inhibiting the growth of bacteria. While effective, their long-term use is associated with adverse effects and the development of antibiotic resistance.[3]
Clinical evidence comparing the two strategies has yielded mixed results. Some studies suggest that this compound may be as effective as antibiotics in preventing recurrent UTIs, with a more favorable side-effect profile.[4][5] However, other large-scale, placebo-controlled trials have not demonstrated a significant benefit of this compound over placebo.[6][7] This discrepancy highlights the need for further well-designed clinical trials to definitively establish the efficacy of this compound.
Data Presentation: Quantitative Comparison of Efficacy
The following tables summarize quantitative data from key clinical trials comparing this compound and antibiotics for UTI prevention.
Table 1: Recurrence Rates of Urinary Tract Infections
| Study (Year) | Intervention Group | Comparator Group | Duration of Follow-up | UTI Recurrence Rate (Intervention) | UTI Recurrence Rate (Comparator) | Relative Risk (95% CI) |
| Kranjčec et al. (2014) | This compound (2g/day) | Nitrofurantoin (50mg/day) | 6 months | 15% | 20.4% | 0.74 (0.42-1.29) |
| Porru et al. (2014) | This compound (1.5g/day) | Trimethoprim/Sulfamethoxazole (not specified) | 6 months | 4.5% | 16.7% | Not Reported |
| Lenger et al. (2020) - Meta-analysis | This compound | Placebo | ≥6 months | - | - | 0.23 (0.14–0.37) |
| Lenger et al. (2020) - Meta-analysis | This compound | Antibiotics | ≥6 months | - | - | 0.39 (0.12–1.25) |
| Iossa et al. (2025) | This compound (not specified) | Low-dose antibiotic prophylaxis | 12 months | Mean 0.32 episodes/year | Mean 0.2 episodes/year | Not Reported |
| Hayward et al. (2024) | This compound (2g/day) | Placebo | 6 months | 51.0% | 55.7% | -5% difference (-13% to 3%) |
Table 2: Reported Side Effects
| Study (Year) | Intervention | Comparator | Common Side Effects (Intervention) | Common Side Effects (Comparator) |
| Kranjčec et al. (2014) | This compound | Nitrofurantoin | Diarrhea (8%) | Vaginal burning, nausea |
| Lenger et al. (2020) - Meta-analysis | This compound | Antibiotics | Diarrhea (low incidence) | Diarrhea, nausea, headache, vaginal burning, candidiasis |
| Iossa et al. (2025) | This compound | Low-dose antibiotic prophylaxis | Not specified | Mild gastrointestinal issues (more frequent) |
Signaling Pathways and Mechanisms of Action
This compound: Inhibiting Bacterial Adhesion
This compound prevents UTI primarily by competitively inhibiting the binding of the FimH adhesin on the type 1 pili of E. coli to mannosylated glycoproteins, such as Uroplakin Ia, on the surface of urothelial cells.[1][8] By saturating the FimH binding sites, this compound effectively blocks the initial step of bacterial colonization and subsequent invasion of the bladder epithelium.[1][9] This prevents the activation of downstream signaling pathways that lead to inflammation and apoptosis of urothelial cells.[7]
Antibiotics: Targeting Bacterial Processes
Commonly used antibiotics for UTI prophylaxis have distinct mechanisms of action that disrupt essential bacterial functions.
-
Nitrofurantoin: This antibiotic is reduced by bacterial flavoproteins to reactive intermediates that non-specifically damage bacterial ribosomal proteins, DNA, and other macromolecules, thereby inhibiting protein synthesis, DNA replication, and cell wall synthesis.[10][11][12]
-
Trimethoprim-Sulfamethoxazole: This combination antibiotic synergistically inhibits the bacterial folic acid synthesis pathway. Sulfamethoxazole competitively inhibits dihydropteroate synthase, while trimethoprim inhibits dihydrofolate reductase, leading to a blockade of essential nucleotide and amino acid synthesis.[3][13][14][15][16]
Experimental Protocols
The following outlines a generalized experimental workflow for a randomized controlled trial comparing this compound to antibiotics for UTI prevention, based on protocols from published studies.[17][18][19][20][21]
Detailed Methodologies
1. Study Design:
-
Randomized Controlled Trial (RCT): Participants are randomly assigned to either the this compound group or the antibiotic prophylaxis group.[17][20] Some studies may also include a placebo or no-treatment arm.[22]
-
Double-Blinding: To minimize bias, neither the participants nor the investigators know which treatment is being administered.[17] This is often achieved by using a placebo that matches the appearance and taste of the active this compound product.[17]
2. Participant Selection:
-
Inclusion Criteria: Typically include adult women with a documented history of recurrent UTIs, often defined as two or more episodes in the last six months or three or more in the last year.[19][20]
-
Exclusion Criteria: Often include complicated UTIs, known anatomical or functional abnormalities of the urinary tract, pregnancy, and known allergies to the study medications.[17]
3. Interventions:
-
This compound Arm: Participants receive a standardized daily dose of this compound, commonly 2 grams, administered as a powder mixed with water.[17]
-
Antibiotic Arm: Participants receive a low daily dose of a standard prophylactic antibiotic, such as 50-100 mg of Nitrofurantoin or a single-strength tablet of Trimethoprim-Sulfamethoxazole.[22]
4. Data Collection and Outcome Measures:
-
Primary Outcome: The primary endpoint is typically the frequency of symptomatic, and in some cases, microbiologically confirmed, UTIs during the follow-up period.[17][20]
-
Secondary Outcomes: These may include the time to the first recurrence of a UTI, the severity and duration of UTI symptoms, the incidence of adverse events, and patient compliance with the treatment regimen.[17][20]
-
Data Collection Methods: Data is often collected through patient-reported symptom diaries, regular follow-up visits, and urine cultures performed when a UTI is suspected.
Conclusion
The available evidence presents a nuanced picture of the comparative efficacy of this compound and antibiotics for UTI prevention. While this compound shows promise as a non-antibiotic alternative with a favorable safety profile, its efficacy is not as consistently demonstrated as that of prophylactic antibiotics. The conflicting results from clinical trials underscore the need for further large-scale, methodologically rigorous studies to clarify the role of this compound in UTI prevention. For researchers and drug development professionals, this highlights a critical area for further investigation, with the potential to provide a valuable alternative to antibiotics and contribute to antimicrobial stewardship efforts.
References
- 1. This compound Treatment neither Affects Uropathogenic Escherichia coli Properties nor Induces Stable FimH Modifications | MDPI [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Mutual potentiation drives synergy between trimethoprim and sulfamethoxazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Uropathogenic Escherichia coli invades bladder epithelial cells by activating kinase networks in host cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for Prevention of Recurrent Urinary Tract Infection Among Women: A Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacteria-Induced Uroplakin Signaling Mediates Bladder Response to Infection | PLOS Pathogens [journals.plos.org]
- 8. Nature of the Interaction of Alpha-D-Mannose and Escherichia coli Bacteria, and Implications for its Regulatory Classification. A Delphi Panel European Consensus Based on Chemistry and Legal Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 16. What is the mechanism of Sulfamethoxazole? [synapse.patsnap.com]
- 17. bmjopen.bmj.com [bmjopen.bmj.com]
- 18. This compound to prevent Recurrent urinary tract InfecTions (MERIT): protocol for a randomised controlled trial — NIHR School for Primary Care Research [spcr.nihr.ac.uk]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. Comparison of increased hydration, this compound, and antibiotic prophylaxis for recurrent urinary tract infection prevention in premenopausal women: a three-arm randomized-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. The Clinical Trial Outcomes of Cranberry, this compound and NSAIDs in the Prevention or Management of Uncomplicated Urinary Tract Infections in Women: A Systematic Review [mdpi.com]
- 22. This compound vs other agents for recurrent urinary tract infection prevention in adult women: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose: A Modulator of T-Cell Differentiation and Function - A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of D-Mannose's role in modulating T-cell differentiation, offering a valuable resource for researchers in immunology and professionals in drug development. We objectively compare the effects of this compound on various T-cell lineages with alternative conditions, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility, and signaling pathways are visualized to facilitate a deeper understanding of the underlying mechanisms.
Comparative Analysis of this compound's Effects on T-Cell Differentiation
This compound, a C-2 epimer of glucose, has emerged as a significant modulator of T-cell responses. Unlike glucose, which is a primary fuel for T-cell proliferation and effector function, this compound exhibits distinct immunoregulatory properties. Supraphysiological concentrations of this compound, achievable through oral supplementation, have been shown to suppress immunopathology in preclinical models of autoimmune diabetes and airway inflammation.[1][2][3]
The primary immunomodulatory function of this compound on T-cells lies in its ability to selectively promote the differentiation of regulatory T-cells (Tregs) while inhibiting the proliferation and function of other T-cell subsets.[4][5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on T-cell differentiation and function as reported in key studies.
Table 1: Effect of this compound on In Vitro T-Cell Differentiation
| T-Cell Subset | Treatment Condition | Key Readout | Result | Reference |
| Regulatory T-cells (Tregs) | 25 mM this compound | % of Foxp3+ cells among CD4+ T-cells | Increased significantly compared to control and glucose | [5] |
| 25 mM this compound vs. 25 mM Glucose | Fold change in Foxp3 mRNA | ~4-fold increase with this compound, no significant change with glucose | [5] | |
| General T-cell Proliferation | 25 mM this compound | % of proliferated CD4+ T-cells (CFSE) | Decreased compared to control | [4][5] |
| Th1 Cells | 25 mM this compound | Ifng mRNA expression | Decreased compared to control | [4] |
| Th2 Cells | 25 mM this compound | Il4, Il13 mRNA expression | Decreased compared to control | [5] |
| Th17 Cells | 25 mM this compound | Il17a mRNA expression | No significant change | [5] |
Table 2: this compound in Anti-Tumor T-Cell Immunity
| T-Cell Phenotype | Treatment Condition | Key Readout | Result | Reference |
| Stem-like CD8+ T-cells | This compound supplementation | TCF1 expression | Increased , promoting a less differentiated state | [6] |
| T-cell Mediated Tumor Killing | This compound pretreatment of tumor cells | Killing effect of activated T-cells | Enhanced | [3] |
| PD-1 Expression on T-cells | This compound treatment | PD-1 protein levels | Decreased via lysosomal degradation | [7] |
| In vivo Tumor Growth | This compound + anti-PD-1 antibody | Tumor volume | Significantly suppressed compared to either treatment alone | [8] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects on T-cell differentiation through distinct signaling pathways.
Induction of Regulatory T-cells via TGF-β Activation
This compound promotes the differentiation of Tregs by enhancing the activation of latent transforming growth factor-beta (TGF-β).[1][2][5][9] This process is mediated by the upregulation of integrin αvβ8 on T-cells and an increase in reactive oxygen species (ROS) generated from fatty acid oxidation.[1][2][5][9]
Caption: this compound promotes Treg differentiation via TGF-β activation.
Promotion of Stem-like T-cell Phenotype
In the context of anti-tumor immunity, this compound fosters a stem-like phenotype in CD8+ T-cells. This is achieved through metabolic reprogramming that leads to increased O-GlcNAcylation of β-catenin by O-GlcNAc transferase (OGT). This modification sustains the expression of T-cell factor 1 (Tcf7), a key transcription factor for T-cell stemness.[6]
Caption: this compound promotes a stem-like T-cell phenotype.
Experimental Protocols
In Vitro T-Cell Differentiation
This protocol is adapted from studies investigating the effect of this compound on naive CD4+ T-cell differentiation.
1. Isolation of Naive CD4+ T-cells:
-
Isolate splenocytes and lymph node cells from mice.
-
Enrich for CD4+ T-cells using magnetic-activated cell sorting (MACS) with CD4 microbeads.
-
Isolate naive CD4+CD25- T-cells by sorting for CD4+CD25- cells using flow cytometry.
2. T-cell Culture and Differentiation:
-
Coat 24-well plates with anti-CD3 (1 μg/mL) and anti-CD28 (1 μg/mL) antibodies overnight at 4°C.[10]
-
Wash plates with sterile PBS.
-
Resuspend naive CD4+ T-cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium.[10]
-
Prepare differentiation media:
-
Control Medium: Glucose-free DMEM supplemented with 10% FBS, penicillin-streptomycin, and L-glutamine.
-
This compound Medium: Control medium supplemented with 25 mM this compound.
-
Glucose Medium (Comparison): Control medium supplemented with 25 mM D-Glucose.
-
-
Add 500 μL of cell suspension to each well of the antibody-coated plate.[10]
-
For Treg differentiation, add latent TGF-β1 (1 ng/mL).
-
Incubate cells at 37°C in a 5% CO2 incubator for 3-5 days.[10]
3. Analysis of T-cell Differentiation:
-
Flow Cytometry:
-
For Treg analysis, stain cells for surface markers (CD4, CD25) and intracellular Foxp3.
-
For Th1/Th2 analysis, restimulate cells with PMA and ionomycin in the presence of a protein transport inhibitor (e.g., Brefeldin A) for 4-6 hours. Then, perform intracellular staining for IFN-γ (Th1) and IL-4 (Th2).
-
-
Quantitative PCR (qPCR):
-
Extract RNA from cultured T-cells.
-
Synthesize cDNA.
-
Perform qPCR to measure the relative expression of key transcription factor and cytokine genes (Foxp3, Tbx21, Gata3, Ifng, Il4).
-
T-Cell Proliferation Assay (CFSE)
This protocol measures T-cell proliferation based on the dilution of Carboxyfluorescein succinimidyl ester (CFSE).
1. CFSE Labeling:
-
Resuspend isolated naive T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 5 μM and incubate for 10 minutes at 37°C.
-
Quench the labeling reaction by adding 5 volumes of cold complete medium.
-
Wash the cells twice with complete medium.
2. Cell Culture:
-
Culture the CFSE-labeled cells as described in the in vitro T-cell differentiation protocol.
3. Flow Cytometry Analysis:
-
Harvest cells at 24, 48, and 72 hours.
-
Analyze the cells using a flow cytometer, gating on the CD4+ T-cell population.
-
Proliferation is measured by the successive halving of CFSE fluorescence intensity in daughter cells.
Experimental Workflow Diagram
Caption: Experimental workflow for assessing this compound's effects.
Conclusion
This compound demonstrates a unique capacity to modulate T-cell differentiation, distinct from that of glucose. Its ability to promote the generation of regulatory T-cells while suppressing pro-inflammatory T-cell responses highlights its therapeutic potential for autoimmune and inflammatory diseases. Furthermore, the role of this compound in enhancing anti-tumor immunity by fostering a stem-like T-cell phenotype and overcoming immune checkpoint blockade opens new avenues for cancer immunotherapy. This guide provides a foundational resource for researchers to further explore and validate the immunomodulatory role of this compound. The provided experimental protocols offer a starting point for designing and conducting rigorous investigations into this promising area of immunology.
References
- 1. Mannose metabolism reshapes T cell differentiation to enhance anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces regulatory T cells and suppresses immunopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 5. This compound induces regulatory T cells and suppresses immunopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound targets PD-1 to lysosomal degradation and enhances T cell-mediated anti-tumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. research.manchester.ac.uk [research.manchester.ac.uk]
- 10. creative-diagnostics.com [creative-diagnostics.com]
A Comparative Analysis of D-Mannose and Other Monosaccharides on Glycosylation Patterns
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of D-Mannose and other key monosaccharides—D-Glucose, D-Galactose, and L-Fucose—on cellular glycosylation patterns. The information presented is supported by experimental data from peer-reviewed studies and is intended to assist researchers in understanding how different sugar precursors can influence the glycan structures of proteins and lipids.
Executive Summary
Glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins and lipids, is a critical post-translational modification that profoundly impacts protein folding, stability, trafficking, and function. The availability of monosaccharide precursors is a key determinant of the final glycan structure. This guide focuses on this compound, a C-2 epimer of glucose, and compares its influence on glycosylation with that of other biologically important monosaccharides. This compound supplementation has been shown to be an effective therapy for certain congenital disorders of glycosylation (CDG), highlighting its potent ability to modulate glycosylation pathways.[1] Understanding the differential effects of various monosaccharides is crucial for the development of targeted therapies and for controlling the quality of biopharmaceutical products.
Comparative Quantitative Data on Monosaccharide Utilization
The metabolic fate of exogenous monosaccharides in glycosylation is complex and cell-type dependent. Metabolic flux analysis using stable isotope labeling provides quantitative insights into how cells utilize different sugars for glycan biosynthesis. The following tables summarize key findings from such studies.
| Monosaccharide | Incorporation into N-Glycan Mannose | Incorporation into N-Glycan Fucose | Notes | Reference |
| This compound | High efficiency; can contribute up to 50% of N-glycan mannose even at physiological concentrations (50 µM).[1] At 1mM, it can become the sole source of mannose in N-glycans.[1] | More efficiently utilized for fucosylation compared to glucose.[2] | Mannose is more efficiently incorporated into N-glycans than glucose.[1] | [1][2] |
| D-Glucose | Major precursor for N-glycan mannose through conversion via phosphomannose isomerase (MPI).[3] | Contributes to N-glycan fucose, but to a lesser extent than mannose when both are available.[2] | The contribution of glucose to fucosylation is preferentially decreased in the presence of exogenous fucose.[2] | [2][3] |
| L-Fucose | Not a direct precursor for mannose. | Exogenous fucose, when available, becomes the major source of N-glycan fucose, suppressing the de novo pathway from glucose and mannose.[2] | The salvage pathway for fucose is highly efficient. | [2] |
| Monosaccharide | Effect on Glycosylation in Specific Conditions | Cell Type/Condition | Reference |
| This compound | Corrects altered N-glycosylation in PMM2-deficient fibroblasts.[2] | PMM2-CDG patient fibroblasts | [2] |
| D-Galactose | Restores protein glycosylation in GALE-deficient cells.[4] Supplementation can normalize N-glycosylation defects in TMEM165-CDG.[5] | GALE-/- HeLa and 293T cells, TMEM165-deficient cells | [4][5] |
| L-Fucose | Defects in fucosylation in SLC35C1-deficient cells are almost completely reversed by millimolar concentrations of fucose.[6] | SLC35C1-deficient human cell-based model | [6] |
Signaling Pathways and Metabolic Logic
The metabolic pathways of monosaccharides are interconnected and feed into the glycosylation machinery in the endoplasmic reticulum and Golgi apparatus. The availability of specific nucleotide sugars, the activated forms of monosaccharides, is a critical regulatory point.
Monosaccharide Metabolism and Entry into Glycosylation
References
- 1. An in-depth Comparison of the Pediatric and Adult Urinary N-glycomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rupress.org [rupress.org]
- 3. Simultaneous determination of intracellular nucleotide sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Differential Effects of D-Galactose Supplementation on Golgi Glycosylation Defects in TMEM165 Deficiency [frontiersin.org]
- 6. Incorporation of fucose into glycans independent of the GDP-fucose transporter SLC35C1 preferentially utilizes salvaged over de novo GDP-fucose - PMC [pmc.ncbi.nlm.nih.gov]
D-Mannose: An In Vitro Examination of Its Anti-Inflammatory Properties
A Comparative Guide for Researchers and Drug Development Professionals
D-Mannose, a naturally occurring simple sugar, has garnered significant scientific interest for its potential therapeutic applications beyond its well-known role in managing urinary tract infections. Emerging in vitro evidence highlights its capacity to modulate inflammatory responses, positioning it as a candidate for further investigation in the development of novel anti-inflammatory therapies. This guide provides a comprehensive comparison of this compound's anti-inflammatory effects with supporting experimental data, detailed methodologies, and visual representations of the key signaling pathways involved.
Quantitative Data Summary: this compound vs. Controls
The anti-inflammatory efficacy of this compound has been quantified in various in vitro models, primarily focusing on its ability to suppress the production of pro-inflammatory cytokines and modulate inflammatory signaling pathways. The following tables summarize key quantitative findings from studies investigating this compound's effects on macrophages and other immune cells.
Table 1: Effect of this compound on Pro-Inflammatory Cytokine Production in LPS-Stimulated Macrophages
| Treatment | Concentration | TNF-α Reduction (%) | IL-6 Reduction (%) | IL-1β Reduction (%) | Reference |
| This compound | 25 mM | 50-60% | 40-50% | 60-70% | [1][2] |
| Poly-D-Mannose | 2 mg/mL | Not Specified | Significant | Not Specified | [2] |
| Control (LPS only) | - | 0% | 0% | 0% | [1][2] |
Table 2: Inhibition of Inflammatory Mediators by this compound
| Cell Type | Inflammatory Stimulus | This compound Concentration | Inhibited Mediator | Inhibition (%) | Reference |
| Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Nitric Oxide (NO) | Significant | [2] |
| Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | Reactive Oxygen Species (ROS) | Significant | [2] |
| Macrophages | Lipopolysaccharide (LPS) | Dose-dependent | IL-1β Secretion | Dose-dependent | [3][4] |
| Dendritic Cells | Lipopolysaccharide (LPS) | Not Specified | CD40 and CD80 expression | Significant | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anti-inflammatory effects of this compound in vitro.
1. Macrophage Culture and Stimulation
-
Cell Line: Murine bone marrow-derived macrophages (BMDMs) or human THP-1 cell line.
-
Culture Medium: RPMI-1640 or DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and macrophage colony-stimulating factor (M-CSF) for BMDM differentiation.
-
Protocol:
-
Plate cells at a density of 1 x 10^6 cells/well in a 6-well plate.
-
Allow cells to adhere overnight.
-
Pre-treat cells with varying concentrations of this compound (e.g., 5, 10, 25 mM) for 2-4 hours.
-
Stimulate the cells with 100 ng/mL of lipopolysaccharide (LPS) for 6-24 hours to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine analysis and lyse the cells for protein or RNA extraction.
-
2. Cytokine Quantification by ELISA (Enzyme-Linked Immunosorbent Assay)
-
Principle: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the cell culture supernatant.
-
Protocol:
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest overnight at 4°C.
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours.
-
Add cell culture supernatants and standards to the wells and incubate for 2 hours.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour.
-
Wash the plate and add streptavidin-HRP conjugate. Incubate for 30 minutes.
-
Wash the plate and add a substrate solution (e.g., TMB).
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Measure the absorbance at 450 nm using a microplate reader. The concentration is determined by comparison to a standard curve.
-
3. Western Blotting for Signaling Pathway Analysis
-
Principle: To detect and quantify the expression of specific proteins involved in inflammatory signaling pathways (e.g., NF-κB, NLRP3 inflammasome components).
-
Protocol:
-
Lyse the treated cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., phospho-p65, NLRP3, Caspase-1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software, normalizing to a loading control like β-actin or GAPDH.
-
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of this compound are mediated through the modulation of key signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms and a typical experimental workflow.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound suppresses NLRP3 inflammasome activation.
Caption: In vitro anti-inflammatory testing workflow.
References
- 1. communities.springernature.com [communities.springernature.com]
- 2. A Poly-D-Mannose Synthesized by a One-Pot Method Exhibits Anti-Biofilm, Antioxidant, and Anti-Inflammatory Properties In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BIOCELL | Free Full-Text | Mannose metabolism and immune regulation: Insights into its therapeutic potential in immunology-related diseases [techscience.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound acts as a V-ATPase inhibitor to suppress inflammatory cytokines generation and bacterial killing in macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound alleviates neurological deficits and inhibits NLRP3 inflammasome activation via the AMPK-mitophagy signaling pathway after traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Mannose: A Comparative Guide to its In Vivo Immunosuppressive Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vivo experimental data validating the ability of D-Mannose to suppress immunopathology. The data is compiled from key preclinical studies and is intended to offer an objective overview of its therapeutic potential across various autoimmune and inflammatory disease models.
Executive Summary
This compound, a natural sugar monomer, has demonstrated significant immunomodulatory effects in multiple in vivo models of autoimmune disease. The primary mechanism of action appears to be the induction of CD4+FoxP3+ regulatory T cells (Tregs), which play a critical role in maintaining immune tolerance. This effect is largely mediated through the activation of latent Transforming Growth Factor-beta (TGF-β). While direct head-to-head comparative studies with standard-of-care drugs in animal models are limited, the existing data consistently show a significant attenuation of disease severity when compared to untreated control groups. This guide summarizes the key findings, experimental designs, and underlying molecular pathways.
Comparison of this compound Efficacy Across Autoimmune Disease Models
The following tables summarize the quantitative outcomes of this compound treatment in various preclinical models.
Table 1: Systemic Lupus Erythematosus (SLE) Models
| Parameter | Animal Model | This compound Treatment Group | Control Group | Percentage Change | Key Finding |
| Anti-dsDNA IgG (U/ml) | cGVHD-induced lupus | ~400 | ~1200 | ~67% decrease | Reduced autoantibody production[1][2] |
| Effector Memory T cells (%) | cGVHD-induced lupus | ~15 | ~25 | ~40% decrease | Downregulation of effector T cells[1][2] |
| Follicular Helper T cells (%) | cGVHD-induced lupus | ~8 | ~14 | ~43% decrease | Reduced B cell help[1][2] |
| Germinal Center B cells (%) | cGVHD-induced lupus | ~1.5 | ~3.5 | ~57% decrease | Diminished B cell activation[1][2] |
| Regulatory T cells (%) | Unmanipulated B6 mice | ~11 | ~8 | ~37.5% increase | Expansion of Treg population[2] |
Table 2: Experimental Autoimmune Encephalomyelitis (EAE) - A Model for Multiple Sclerosis
| Parameter | Animal Model | This compound Treatment Group | Control Group | Key Finding |
| Mean Clinical Score | MOG35-55-induced EAE | ~1.5 | ~3.0 | Delayed onset and reduced disease severity[3] |
| Relapses | Relapsing-remitting EAE | 0 | All relapsed | Prevention of relapses[3] |
| CD4+FoxP3+ Tregs in CNS (%) | MOG35-55-induced EAE | ~20 | ~10 | Increased Treg infiltration in the CNS[3] |
| CD45+ cells in CNS (x105) | MOG35-55-induced EAE | ~2.5 | ~5.0 | Reduced immune cell infiltration in the CNS[3] |
Table 3: Other Autoimmune and Inflammatory Models
| Parameter | Animal Model | This compound Treatment Group | Control Group | Key Finding |
| ALT (U/L) | ConA-induced autoimmune hepatitis | ~1000 | ~4000 | Significantly reduced liver injury[4] |
| AST (U/L) | ConA-induced autoimmune hepatitis | ~2000 | ~8000 | Significantly reduced liver injury[4] |
| Intrahepatic Tregs (%) | ConA-induced autoimmune hepatitis | ~12 | ~6 | Increased Treg infiltration in the liver[4] |
| Airway Hyperresponsiveness | OVA-induced airway inflammation | Significantly reduced | High | Suppression of allergic airway inflammation |
Experimental Protocols
This section details the methodologies for key experiments cited in the tables above.
Chronic Graft-Versus-Host Disease (cGVHD) Induced Lupus Model
-
Animals: C57BL/6 (B6) and B6.lpr mice.
-
Induction: Transplantation of parental splenocytes into non-irradiated F1 recipient mice.
-
This compound Administration: 2% this compound in drinking water, provided ad libitum.
-
Analysis: Serum anti-dsDNA IgG levels measured by ELISA. Splenocytes were isolated and stained for flow cytometric analysis of T and B cell subsets (Effector Memory T cells: CD4+CD44highCD62Llow; Follicular Helper T cells: CD4+CXCR5+PD-1+; Germinal Center B cells: B220+GL7+Fas+).[1][2]
Experimental Autoimmune Encephalomyelitis (EAE) Model
-
Animals: C57BL/6 mice.
-
Induction: Immunization with MOG35-55 peptide in Complete Freund's Adjuvant (CFA), followed by pertussis toxin injections.
-
This compound Administration: 2% this compound in drinking water, provided before or after disease onset.
-
Analysis: Clinical scoring of disease severity on a scale of 0-5. Infiltration of immune cells (CD45+) and Treg cells (CD4+FoxP3+) in the central nervous system (CNS) was quantified by flow cytometry of isolated brain and spinal cord mononuclear cells.[3]
Concanavalin A (ConA)-Induced Autoimmune Hepatitis Model
-
Animals: C57BL/6 mice.
-
Induction: Intravenous injection of Concanavalin A.
-
This compound Administration: 2% this compound in drinking water for 2 weeks prior to induction.
-
Analysis: Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) levels were measured to assess liver damage. Intrahepatic lymphocytes were isolated and stained for flow cytometric analysis of Treg cells (CD4+FoxP3+).[4]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Treg Differentiation
The primary mechanism by which this compound exerts its immunosuppressive effects is through the induction of regulatory T cells. This is initiated by the activation of latent TGF-β.
Caption: this compound promotes Treg differentiation via TGF-β activation.
Experimental Workflow for In Vivo Efficacy Testing
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of this compound in an autoimmune disease model.
Caption: Workflow for in vivo testing of this compound in EAE.
Conclusion
The available in vivo data robustly support the immunomodulatory potential of this compound in a variety of autoimmune and inflammatory conditions. Its ability to induce regulatory T cells through a TGF-β-dependent mechanism presents a promising therapeutic avenue. While the current evidence is primarily based on comparisons with untreated controls, the significant and consistent suppression of immunopathology across different disease models warrants further investigation, including head-to-head comparative studies with existing therapies. The detailed protocols and quantitative data presented in this guide offer a valuable resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound.
References
- 1. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 2. This compound ameliorates autoimmune phenotypes in mouse models of lupus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral this compound treatment suppresses experimental autoimmune encephalomyelitis via induction of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
The Differential Biological Efficacy of D-Mannose Isomers: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced biological activities of stereoisomers is paramount. This guide provides a comprehensive comparison of the effectiveness of D-Mannose isomers in various biological systems, supported by experimental data and detailed methodologies.
Mannose, a C-2 epimer of glucose, plays a crucial role in various physiological processes, most notably protein glycosylation and immune modulation. While this compound is the most common and biologically significant isomer, its stereoisomers, including its enantiomer L-mannose and its anomers (α-D-mannose and β-D-mannose), exhibit distinct biological properties. This guide delves into these differences, offering a clear comparison of their metabolic fates, receptor interactions, and therapeutic potentials.
Comparative Biological Activity of this compound Isomers
The biological effects of mannose isomers are largely dictated by their stereochemistry, which influences their recognition by cellular transporters and enzymes.
This compound vs. L-Mannose: The most significant distinction lies between the D- and L-enantiomers. This compound is readily transported into mammalian cells via glucose transporters (GLUTs) and a putative mannose-specific transporter.[1] Once inside the cell, it is phosphorylated by hexokinase to this compound-6-phosphate, which can then enter glycolysis or be utilized for the synthesis of glycoproteins.[2][3] In stark contrast, L-mannose is generally not metabolized by mammalian cells and its interaction with key enzymes in the this compound pathway, such as Mannose-6-Phosphate Isomerase, is minimal.[4]
α-D-Mannose vs. β-D-Mannose: The anomeric configuration at the C1 carbon also dictates biological activity. In aqueous solution, this compound exists as an equilibrium mixture of approximately 67% α-anomer and 33% β-anomer.[2] The α-anomer of this compound is particularly significant in its interaction with the FimH adhesin on the surface of uropathogenic Escherichia coli (UPEC). This interaction is the basis for this compound's efficacy in preventing urinary tract infections (UTIs), as it competitively inhibits bacterial adhesion to the urothelium.[5] The binding affinity of lectins, a class of carbohydrate-binding proteins, can also be highly specific for a particular anomer.
Quantitative Data Summary
The following tables summarize the available quantitative data comparing the properties and biological effects of this compound isomers.
Table 1: Physicochemical and Metabolic Properties of this compound Isomers
| Property | This compound | L-Mannose | α-D-Mannose | β-D-Mannose |
| Natural Abundance | High | Rare in mammals | ~67% in equilibrium | ~33% in equilibrium |
| Metabolism in Mammals | Readily metabolized | Not significantly metabolized[4] | Metabolized | Metabolized |
| Primary Cellular Transporter | GLUTs, Mannose-specific transporter[1] | Not well characterized | Utilizes this compound transporters | Utilizes this compound transporters |
| Phosphorylation by Hexokinase | Yes[2] | Negligible | Yes | Yes |
Table 2: Comparative Effectiveness in Biological Systems
| Biological System/Assay | This compound | L-Mannose | α-D-Mannose | β-D-Mannose |
| Inhibition of UPEC Adhesion (FimH) | Effective | Not effective | Highly effective[5] | Less effective than α-anomer |
| Lectin Binding (e.g., Concanavalin A) | Binds | Does not bind | Specific binding affinity | Different binding affinity than α-anomer |
| Support of Cancer Cell Proliferation | Can inhibit at high concentrations | Not a significant energy source | - | - |
| IC50 in A549 Lung Cancer Cells | 32.4 mM[6] | Not reported | Not reported | Not reported |
| Effect on Cytokine Production (LPS-stimulated macrophages) | Can suppress IL-1β production[7] | Not reported | Not reported | Not reported |
Key Experimental Methodologies
Detailed protocols are essential for the accurate comparison of this compound isomer effectiveness. Below are summaries of key experimental procedures.
Quantification of this compound in Biological Samples via LC-MS/MS
This method allows for the precise measurement of this compound concentrations in complex biological matrices like human serum.
1. Sample Preparation:
-
Deproteinize plasma or serum samples by adding an equal volume of 0.6 mol/L perchloric acid.[8]
-
Centrifuge at 8000 g for 10 minutes at 4°C to pellet the precipitated proteins.[8]
-
Use the protein-free supernatant for analysis.[8]
-
For standard curves, use surrogate blank serum spiked with known concentrations of this compound and a stable isotope-labeled internal standard (e.g., this compound-13C6).[9]
2. Chromatographic Separation:
-
Utilize a High-Performance Liquid Chromatography (HPLC) system.
-
Employ a specialized column for sugar analysis, such as a SUPELCOGEL™ Pb, 6% Crosslinked column, to achieve separation from other epimers like glucose and galactose.[9]
-
Use HPLC-grade water as the mobile phase at a flow rate of 0.5 mL/min and a column temperature of 80°C.[9]
3. Mass Spectrometric Detection:
-
Perform mass detection using a tandem mass spectrometer (MS/MS) operating in negative ion electrospray mode.[9]
-
Quantify this compound by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Bacterial Adhesion Inhibition Assay
This assay quantifies the ability of mannose isomers to inhibit the adhesion of uropathogenic E. coli to bladder epithelial cells.
1. Cell Culture:
-
Culture a human bladder epithelial cell line (e.g., 5637) to confluency in appropriate cell culture plates.
2. Bacterial Preparation:
-
Grow a FimH-expressing strain of E. coli to a specific optical density.
-
Resuspend the bacteria in a suitable buffer (e.g., phosphate-buffered saline).
3. Inhibition Assay:
-
Prepare serial dilutions of the mannose isomers (e.g., this compound, α-D-mannose) in the bacterial suspension.
-
Add the bacteria-sugar mixtures to the wells containing the bladder epithelial cells.
-
Incubate for a defined period to allow for bacterial adhesion.
-
Wash the wells to remove non-adherent bacteria.
-
Lyse the epithelial cells to release the adherent bacteria.
-
Quantify the number of adherent bacteria by plating the lysate on agar and counting the colony-forming units (CFUs).
-
Calculate the percentage of inhibition relative to a control with no added sugar.
Lectin Binding Assay (Enzyme-Linked Lectin Assay - ELLA)
This assay measures the binding affinity of mannose isomers to specific lectins.
1. Plate Coating:
-
Coat microtiter plate wells with a mannosylated polymer (e.g., mannan or a synthetic polyacrylamide-mannose conjugate).[10]
-
Block the remaining protein-binding sites in the wells with a blocking agent (e.g., bovine serum albumin).
2. Lectin Binding:
-
Add a constant concentration of a biotinylated lectin (e.g., Concanavalin A) to the wells in the presence of varying concentrations of the mannose isomers to be tested.
-
Incubate to allow for competitive binding.
3. Detection:
-
Wash the wells to remove unbound lectin.
-
Add streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP).[10]
-
Wash the wells again.
-
Add a chromogenic substrate for the enzyme (e.g., TMB).[10]
-
Measure the resulting color change using a plate reader. The signal intensity is inversely proportional to the binding affinity of the free mannose isomer.
Visualizing a Key Biological Pathway
The metabolic entry of this compound into glycolysis is a fundamental pathway that distinguishes it from its L-isomer.
This guide highlights the critical importance of stereochemistry in determining the biological function of mannose isomers. For researchers in drug development and the life sciences, a thorough understanding of these differences is essential for designing targeted therapies and interpreting experimental results. The provided data and methodologies offer a foundational resource for the continued investigation of the diverse roles of mannose in biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. MANNOSE METABOLISM: MORE THAN MEETS THE EYE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mannose metabolism inhibition sensitizes acute myeloid leukaemia cells to therapy by driving ferroptotic cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. FimH and Anti-Adhesive Therapeutics: A Disarming Strategy Against Uropathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mannose Impairs Lung Adenocarcinoma Growth and Enhances the Sensitivity of A549 Cells to Carboplatin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Mannose Treatment: A Promising Novel Strategy to Suppress Inflammation [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. LC–MS/MS determination of this compound in human serum as a potential cancer biomarker - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assay method for the lectin activity of mannan-binding protein - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validating the impact of D-Mannose on PD-L1 degradation in cancer therapy
For Immediate Release
Shanghai, China – December 7, 2025 – In the rapidly evolving landscape of cancer immunotherapy, strategies to overcome immune evasion mechanisms are of paramount importance. A compelling body of research highlights the potential of D-Mannose, a naturally occurring sugar, to enhance cancer therapy by promoting the degradation of Programmed Death-Ligand 1 (PD-L1). This guide provides a comprehensive comparison of this compound with other emerging small molecules that induce PD-L1 degradation, offering researchers, scientists, and drug development professionals a critical overview of the current data and methodologies in this promising field.
The expression of PD-L1 on tumor cells is a key mechanism of immune escape, as its interaction with the PD-1 receptor on T-cells suppresses the anti-tumor immune response. Recent studies have demonstrated that this compound can effectively reduce PD-L1 levels in cancer cells, thereby sensitizing them to immunotherapy and radiotherapy. This guide will delve into the molecular mechanisms, comparative efficacy, and experimental protocols associated with this compound and its alternatives.
Quantitative Comparison of PD-L1 Degradation Agents
To facilitate a clear comparison, the following table summarizes the quantitative data on the efficacy of this compound and alternative small molecules in reducing PD-L1 expression in cancer cell lines.
| Compound | Cancer Cell Line(s) | Effective Concentration | Treatment Duration | Key Efficacy Data | Mechanism of Action |
| This compound | MDA-MB-231, BT-549 (Triple-Negative Breast Cancer) | 25-100 mM | 48-72 hours | Dose- and time-dependent decrease in PD-L1 protein levels.[1][2] | AMPK activation, phosphorylation of PD-L1 at S195, abnormal glycosylation, and proteasomal degradation.[3] |
| Metformin | MDA-MB-231, 4T1 (Breast Cancer) | 1-10 mM | 48 hours | Significant reduction in IFN-γ induced PD-L1 expression at 1 mM.[4] | AMPK activation, phosphorylation of PD-L1 at S195, leading to ER-associated degradation.[5][6][7] |
| Sigma1 Inhibitor (IPAG) | MDA-MB-231 (Breast Cancer), PC3 (Prostate Cancer) | 10-20 µM | 16 hours | Significant decrease in total and cell surface PD-L1 protein levels.[8] | Induction of selective autophagy-dependent degradation of PD-L1.[8][9] |
| Sunitinib | A375, SK-MEL-28 (Melanoma) | 2.5-5 µM | 24 hours | Dose-dependent reduction of PD-L1 protein expression under IFN-γ exposure.[10] | Activation of p62-mediated selective autophagy, leading to PD-L1 degradation.[9][11] |
Signaling Pathways and Mechanisms of Action
The following diagrams, generated using Graphviz (DOT language), illustrate the distinct signaling pathways through which this compound and its alternatives mediate the degradation of PD-L1.
Detailed Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for the key experiments cited in this guide are provided below.
Western Blot for PD-L1 Quantification
-
Cell Lysis: Cancer cells (e.g., MDA-MB-231) are seeded and treated with varying concentrations of the test compound (e.g., this compound: 0, 25, 50, 100 mM) for a specified duration (e.g., 72 hours). After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with a primary antibody against PD-L1 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensities are quantified using densitometry software (e.g., ImageJ) and normalized to a loading control like GAPDH or β-actin.
Cell Viability Assay (MTT Assay)
-
Cell Seeding and Treatment: Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with a range of concentrations of the test compounds.
-
MTT Incubation: After the treatment period (e.g., 48-72 hours), MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.
T-Cell Co-culture and Killing Assay
-
Target Cell Preparation: Cancer cells (target cells) are seeded in a 96-well plate and pre-treated with the test compound (e.g., this compound) for 48 hours to induce PD-L1 degradation.
-
Effector Cell Preparation: Human peripheral blood mononuclear cells (PBMCs) are isolated and activated to generate effector T-cells.
-
Co-culture: The pre-treated target cells are co-cultured with the activated T-cells at a specific effector-to-target (E:T) ratio (e.g., 10:1) for 24-48 hours.
-
Assessment of Cell Killing: The viability of the target cancer cells is assessed using methods such as crystal violet staining, LDH release assay, or flow cytometry-based assays that distinguish between live and dead target cells.
In Vivo Tumor Growth Monitoring
-
Tumor Cell Implantation: Immunocompromised or syngeneic mice are subcutaneously or orthotopically injected with cancer cells (e.g., 4T1 cells in BALB/c mice).
-
Treatment Administration: Once tumors reach a palpable size, mice are randomized into treatment groups. This compound can be administered orally via drinking water. Other compounds are administered according to their established protocols (e.g., intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers, and calculated using the formula: (Length × Width²)/2.
-
Endpoint and Analysis: The experiment is terminated when tumors in the control group reach a predetermined size. Tumors are then excised, weighed, and can be used for further analysis like immunohistochemistry for PD-L1 expression and T-cell infiltration.
Experimental Workflow Overview
The following diagram outlines a typical workflow for validating the impact of a compound on PD-L1 degradation and its therapeutic potential.
Conclusion
This compound presents a novel and promising approach to enhance cancer immunotherapy by targeting PD-L1 for degradation. Its mechanism of action, involving the activation of the AMPK signaling pathway, is shared with other well-studied compounds like metformin, suggesting a potential broader applicability of this strategy. While direct comparative studies are still needed to definitively rank the efficacy of these different small molecules, this guide provides a foundational overview for researchers. The distinct mechanisms of action, particularly the autophagy-dependent pathways of Sigma1 inhibitors and Sunitinib, offer alternative therapeutic avenues that warrant further investigation. The detailed protocols and workflows provided herein are intended to support and accelerate research in this critical area of cancer therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound facilitates immunotherapy and radiotherapy of triple-negative breast cancer via degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metformin reduces PD-L1 on tumor cells and enhances the anti-tumor immune response generated by vaccine immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metformin Promotes Antitumor Immunity via Endoplasmic-Reticulum-Associated Degradation of PD-L1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Beyond inhibition against the PD-1/PD-L1 pathway: development of PD-L1 inhibitors targeting internalization and degradation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for D-Mannose in a Laboratory Setting
The following guide provides essential safety and logistical information for the proper disposal of D-Mannose, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for maintaining laboratory safety and ensuring environmental compliance.
Hazard Assessment
This compound is generally not classified as a hazardous substance or mixture[1]. It is not regulated as a dangerous good for transportation[2]. However, it is crucial to handle it with standard laboratory precautions to avoid dust generation and inhalation.
Guiding Principle: Regulatory Compliance
The primary directive for the disposal of this compound is to adhere to all national and local environmental regulations[3][4]. Laboratory-specific waste management plans should always be consulted first.
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for safely disposing of solid this compound waste and its empty containers.
Personnel Protective Equipment (PPE):
-
Safety glasses
-
Gloves
-
Lab coat
Procedure:
-
Container Management : Do not mix this compound waste with other chemical waste. Keep it in its original container or a clearly labeled, compatible waste container.
-
Solid Waste Collection :
-
For unused or expired this compound, collect the solid material in a designated waste container.
-
Ensure the container is properly sealed to prevent dust from becoming airborne.
-
-
Spill Management :
-
In case of a spill, avoid generating dust.
-
Gently sweep or vacuum the solid material.
-
Collect the spilled material into a suitable, labeled container for disposal[2].
-
Clean the affected area after the material has been collected.
-
-
Disposal Pathway :
-
The recommended method of disposal is through an approved waste disposal plant or a licensed waste disposal contractor[2][4].
-
Do not dispose of this compound down the drain or into sewer systems[2].
-
Incineration or landfill may be options if recycling is not feasible, but this must be handled by an authorized waste management facility[4].
-
-
Empty Container Disposal :
-
Handle uncleaned, empty containers in the same manner as the product itself.
-
Decontaminate the container if possible and required by your institution's policies before recycling or disposing of it as regular lab waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the disposal of this compound.
Caption: Workflow for this compound Disposal.
References
Safeguarding Your Research: A Guide to Handling D-Mannose
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of D-Mannose, a naturally occurring simple sugar. While this compound is not classified as a hazardous substance, adhering to standard laboratory safety protocols is crucial to maintain a safe research environment.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound powder, especially in significant quantities or in situations where dust generation is possible, a thorough risk assessment is recommended. The following table summarizes the recommended personal protective equipment and safety measures.
| Equipment/Measure | Specification | Purpose |
| Ventilation | Local exhaust ventilation or use in a chemical fume hood. | To minimize inhalation of airborne powder.[1] |
| Eye Protection | Safety glasses with side shields or goggles. | To protect eyes from dust particles.[2][3][4] |
| Hand Protection | Disposable nitrile gloves. | To prevent skin contact and maintain good hygiene.[2][4] |
| Body Protection | A standard laboratory coat. | To protect clothing and skin from powder.[3][5] |
| Respiratory Protection | A NIOSH-approved respirator may be necessary for large spills or in poorly ventilated areas. | To prevent respiratory irritation from high concentrations of dust.[1] |
| Hygiene | Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the work area. | To prevent accidental ingestion.[1][6] |
Procedural Guidance for Handling and Disposal
Following standardized procedures for handling and disposal minimizes risks and ensures a safe laboratory environment.
Experimental Workflow for Handling this compound
For detailed experimental protocols, always refer to your institution's specific standard operating procedures. The following is a general workflow for handling this compound powder:
-
Preparation : Before handling, ensure the work area is clean and uncluttered. Confirm that the ventilation system is operational.
-
Donning PPE : Put on a lab coat, safety glasses, and nitrile gloves.[3][5]
-
Weighing and Transfer :
-
When weighing, use a balance with a draft shield or conduct the operation in a fume hood to contain any airborne powder.
-
Handle the container carefully to avoid generating dust.
-
Use a spatula or scoop for transferring the powder.
-
-
Dissolving : When preparing solutions, add the this compound powder to the solvent slowly to prevent splashing.
-
Post-Handling :
-
Securely seal the this compound container after use.
-
Clean any spills promptly. For small spills, wipe with a damp cloth. For larger spills, use a dustpan and brush or a vacuum cleaner with a HEPA filter.[1]
-
Decontaminate the work surface.
-
Remove and dispose of gloves properly.
-
Wash hands thoroughly with soap and water.[1]
-
Disposal Plan
This compound is not considered hazardous waste. However, proper disposal is essential to maintain a clean and safe laboratory.
-
Solid Waste :
-
Uncontaminated this compound powder can typically be disposed of in the regular solid waste stream, in accordance with local and institutional regulations.
-
Contaminated this compound (e.g., mixed with other chemicals) should be disposed of according to the disposal guidelines for the contaminating substance.
-
-
Empty Containers :
-
Rinse empty this compound containers with water.
-
Deface or remove the label to prevent misuse.
-
Dispose of the rinsed container in the appropriate recycling or waste bin.[7]
-
-
Aqueous Solutions :
-
Aqueous solutions of this compound can generally be disposed of down the drain with copious amounts of water, provided they are not mixed with any hazardous substances.[8] Always check with your institution's environmental health and safety office for specific guidelines on drain disposal.
-
Logical Workflow for Safe Handling of this compound
The following diagram illustrates the key decision points and steps for the safe handling of this compound from initial preparation to final disposal.
Caption: Workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. innophos.com [innophos.com]
- 2. technopharmchem.com [technopharmchem.com]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Personal Protective Equipment (PPE) Used in the Laboratory • Microbe Online [microbeonline.com]
- 5. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 6. lobachemie.com [lobachemie.com]
- 7. odu.edu [odu.edu]
- 8. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
